molecular formula C5H12N2O2 B143873 DL-Ornithine CAS No. 128551-39-3

DL-Ornithine

Cat. No.: B143873
CAS No.: 128551-39-3
M. Wt: 132.16 g/mol
InChI Key: AHLPHDHHMVZTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ornithine is an alpha-amino acid that is pentanoic acid bearing two amino substituents at positions 2 and 5. It has a role as a human metabolite, a Daphnia magna metabolite, an algal metabolite and an Escherichia coli metabolite. It is a conjugate base of an ornithinium(1+). It is a conjugate acid of an ornithinate.
An amino acid produced in the urea cycle by the splitting off of urea from arginine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLPHDHHMVZTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26445-53-4
Record name Ornithine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26445-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00860383
Record name Ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-07-9, 33960-23-5
Record name (±)-Ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ornithine DL-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORNITHINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2381769MQC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Significance of DL-Ornithine vs. L-Ornithine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine is a non-proteinogenic amino acid that plays a pivotal role in several key metabolic pathways, most notably the urea (B33335) cycle for ammonia (B1221849) detoxification and the biosynthesis of polyamines, which are crucial for cell growth and proliferation.[1] As a chiral molecule, ornithine exists in two stereoisomeric forms: L-Ornithine and D-Ornithine. The racemic mixture of these two enantiomers is known as DL-Ornithine. In biological systems, stereospecificity is a fundamental principle, with enzymes and transporters often exhibiting a high degree of selectivity for one stereoisomer over the other. This technical guide provides a comprehensive analysis of the biological significance of L-Ornithine versus this compound, with a focus on their differential roles in metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

L-Ornithine: The Biologically Active Enantiomer

L-Ornithine is the predominant and biologically active form of ornithine in mammals and most other organisms.[2] Its central role in nitrogen metabolism and cellular growth is well-established.

The Urea Cycle: Ammonia Detoxification

The primary function of L-Ornithine is its participation in the urea cycle, a series of biochemical reactions that convert toxic ammonia into urea for excretion.[1] This cycle is primarily active in the liver. L-Ornithine acts as a carrier molecule within this cycle. It is regenerated at the end of each cycle and is crucial for the continuous removal of ammonia from the body.[1]

Urea_Cycle Figure 1: The Urea Cycle Cit_mito Cit_mito Cit_cyto Cit_cyto Cit_mito->Cit_cyto Transport ASS ASS Cit_cyto->ASS Asp Asp Asp->ASS AS AS ASS->AS ASL ASL AS->ASL Fum Fum ASL->Fum Arg Arg ASL->Arg Arginase Arginase Arg->Arginase Urea Urea Arginase->Urea Orn_cyto Orn_cyto Arginase->Orn_cyto Orn_mito Orn_mito Orn_cyto->Orn_mito Transport

Figure 1: The Urea Cycle

Polyamine Biosynthesis

L-Ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[3] This pathway is initiated by the enzyme ornithine decarboxylase (ODC), which catalyzes the decarboxylation of L-Ornithine to form putrescine.[4] Polyamines are essential for a variety of cellular processes, including cell division, differentiation, and apoptosis, primarily through their interactions with nucleic acids and proteins.[3]

Polyamine_Biosynthesis Figure 2: Polyamine Biosynthesis Pathway L_Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) L_Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase SAM S-adenosylmethionine (SAM) SAMDC SAM Decarboxylase (SAMDC) SAM->SAMDC dSAM Decarboxylated SAM dSAM->Spermidine_Synthase Spermine_Synthase Spermine Synthase dSAM->Spermine_Synthase SAMDC->dSAM Spermidine Spermidine Spermidine_Synthase->Spermidine Spermidine->Spermine_Synthase Spermine Spermine Spermine_Synthase->Spermine

Figure 2: Polyamine Biosynthesis Pathway

D-Ornithine: Limited Biological Role and Metabolism

In contrast to its L-isomer, D-Ornithine is not a substrate for the key enzymes in the urea cycle and polyamine synthesis in mammals. Its biological significance is therefore limited.

Metabolism by D-Amino Acid Oxidase (DAAO)

The primary metabolic fate of D-Ornithine in mammals is its oxidative deamination by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[2] DAAO converts D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[2] In the case of D-Ornithine, this reaction yields 5-amino-2-oxopentanoic acid.[5] This pathway serves as a detoxification mechanism for D-amino acids that may be ingested from dietary sources or arise from bacterial metabolism.

D_Ornithine_Metabolism Figure 3: Metabolism of D-Ornithine D_Ornithine D-Ornithine DAAO D-Amino Acid Oxidase (DAAO) D_Ornithine->DAAO Products 5-Amino-2-oxopentanoic acid + Ammonia (NH₃) + Hydrogen Peroxide (H₂O₂) DAAO->Products

Figure 3: Metabolism of D-Ornithine

Comparative Biological Significance: this compound vs. L-Ornithine

The use of this compound, a racemic mixture, in biological applications is generally less effective than the use of pure L-Ornithine. This is due to the stereospecificity of the enzymes and transporters involved in ornithine's primary metabolic pathways. Essentially, the D-isomer in the DL-mixture is either inactive or metabolized through a separate, non-productive pathway in the context of the urea cycle and polyamine synthesis.

Enzyme and Transporter Stereospecificity

The key enzymes and transporters that utilize ornithine demonstrate a strong preference for the L-isomer.

  • Ornithine Transcarbamylase (OTC): This mitochondrial enzyme of the urea cycle is highly specific for L-Ornithine.[6][7][8] D-Ornithine is not a substrate for OTC, meaning that the D-isomer present in this compound cannot participate in ammonia detoxification via the urea cycle.

  • Ornithine Decarboxylase (ODC): The rate-limiting enzyme in polyamine synthesis is also stereospecific for L-Ornithine.[4] Therefore, D-Ornithine cannot serve as a precursor for the synthesis of putrescine and other polyamines.

  • Mitochondrial Ornithine Transporters (ORC1 and ORC2): The transport of ornithine from the cytosol into the mitochondrial matrix, a crucial step for its entry into the urea cycle, is mediated by specific carriers. Two isoforms, ORC1 and ORC2, have been identified. ORC1 is the predominant form in the liver and is specific for L-isomers of basic amino acids, including ornithine.[5][9] ORC2, while less abundant, exhibits a broader substrate specificity and can transport D-Ornithine, albeit with different kinetics compared to L-Ornithine.[5][9] The transport of D-Ornithine by ORC2 does not, however, lead to its incorporation into the urea cycle due to the stereospecificity of OTC.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the interactions of L-Ornithine and D-Ornithine with key biological components. Direct comparative data for this compound is scarce in the scientific literature.

Table 1: Enzyme Kinetics

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source(s)
Ornithine Decarboxylase (from Aspergillus terreus)L-Ornithine0.95-4.6 x 10-5 (mM-1s-1)[4]
Ornithine Decarboxylase (from Physarum polycephalum)L-OrnithineForm 1: 0.13 µM (for coenzyme) Form 2: 33 µM (for coenzyme)--[3]
D-Amino Acid Oxidase (human)D-Serine (for comparison)~1.5~5.5~3.7 x 103[10]

Table 2: Mitochondrial Ornithine Transporter Affinity

TransporterSubstrateKm (mM)Relative Transport Rate (%)Source(s)
ORC1 (human)L-Ornithine0.43100[5][9]
ORC1 (human)D-OrnithineNot transported0[5][9]
ORC2 (human)L-Ornithine1.2100[5][9]
ORC2 (human)D-Ornithine2.1~85[5][9]

Table 3: Pharmacokinetic Parameters of L-Ornithine (from L-Ornithine L-Aspartate)

ParameterValueConditionsSource(s)
Tmax (peak plasma concentration time)30-60 minOral administration of 5g LOLA in healthy volunteers[11][12]
Bioavailability82.2 ± 28%Oral vs. IV administration of LOLA[11][12]
AUC (Area Under the Curve)1.143 mmol/h/LOral administration of 5g LOLA[11][12]

Note: Pharmacokinetic data for oral this compound or D-Ornithine in humans is not well-documented in the reviewed literature.

Experimental Protocols

Assay for Ornithine Decarboxylase (ODC) Activity

This protocol is based on the manometric measurement of CO₂ released from the decarboxylation of L-Ornithine.

Workflow Diagram:

ODC_Assay_Workflow Figure 4: Workflow for ODC Activity Assay Start Start: Prepare Reagents Prepare_Flasks Prepare Warburg Flasks with Buffer and Substrate Start->Prepare_Flasks Add_Enzyme Add ODC Enzyme Solution to Side Arm Prepare_Flasks->Add_Enzyme Equilibrate Equilibrate Flasks at 37°C Add_Enzyme->Equilibrate Initiate_Reaction Initiate Reaction by Tipping Enzyme into Main Chamber Equilibrate->Initiate_Reaction Measure_CO2 Measure CO₂ Evolution Over Time Using Manometer Initiate_Reaction->Measure_CO2 Calculate_Activity Calculate ODC Activity (µmol CO₂/min) Measure_CO2->Calculate_Activity End End Calculate_Activity->End

Figure 4: Workflow for ODC Activity Assay

Methodology:

  • Reagents:

    • 100 mM Citric Acid and 100 mM Potassium Phosphate Buffer, pH 5.2 at 37°C.

    • 100 mM L-Ornithine Hydrochloride Solution in buffer.

    • 10 mM Pyridoxal 5-Phosphate (PLP) Solution in buffer.

    • ODC Enzyme Solution (e.g., 2 units/mL in cold deionized water).

  • Procedure:

    • Pipette the buffer and L-Ornithine solution into the main chamber of Warburg flasks.

    • Pipette the ODC enzyme solution and PLP solution into the side arm of the flasks.

    • Equilibrate the flasks at 37°C in a water bath with shaking.

    • Initiate the reaction by tipping the contents of the side arm into the main chamber.

    • Record the change in pressure on the manometer at regular intervals to determine the rate of CO₂ evolution.

  • Calculation:

    • Calculate the ODC activity in units, where one unit is defined as the release of 1.0 µmole of CO₂ from L-Ornithine per minute at pH 5.2 at 37°C.[13]

Quantification of Ornithine in Biological Samples (Fluorometric Assay)

This protocol describes a commercially available kit-based method for the sensitive quantification of ornithine.

Workflow Diagram:

Ornithine_Assay_Workflow Figure 5: Workflow for Fluorometric Ornithine Assay Start Start: Sample Preparation Sample_Prep Prepare Samples, Standards, and Controls Start->Sample_Prep Add_to_Plate Add Samples and Standards to 96-well Plate Sample_Prep->Add_to_Plate Prepare_Reaction_Mix Prepare Reaction Mix (Converter, Developer, Enzyme, Probe) Add_to_Plate->Prepare_Reaction_Mix Add_Reaction_Mix Add Reaction Mix to Wells Prepare_Reaction_Mix->Add_Reaction_Mix Incubate Incubate at 37°C for 30 minutes (protected from light) Add_Reaction_Mix->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Measure_Fluorescence Calculate_Concentration Calculate Ornithine Concentration Measure_Fluorescence->Calculate_Concentration End End Calculate_Concentration->End

Figure 5: Workflow for Fluorometric Ornithine Assay

Methodology:

  • Sample Preparation:

    • Prepare tissue homogenates or biological fluids as per the kit protocol. This may involve deproteinization steps.

  • Assay Procedure:

    • Add samples and a series of ornithine standards to a 96-well plate.

    • Prepare a reaction mix containing an ornithine converter, developer, enzyme mix, and a fluorescent probe.

    • Add the reaction mix to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence at an excitation/emission of 535/587 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the fluorescence readings of the ornithine standards.

    • Determine the ornithine concentration in the samples by interpolating their fluorescence values on the standard curve.[14]

Conclusion

The biological significance of ornithine is overwhelmingly attributed to its L-enantiomer. L-Ornithine is an indispensable component of the urea cycle for ammonia detoxification and serves as the sole precursor for polyamine biosynthesis in mammals. The key enzymes and transporters in these pathways exhibit a high degree of stereospecificity, rendering D-Ornithine largely inactive in these critical metabolic functions. While D-Ornithine can be metabolized by D-amino acid oxidase and transported by the mitochondrial carrier ORC2, these activities do not contribute to the primary anabolic and detoxifying roles of ornithine.

For researchers, scientists, and drug development professionals, this stereospecificity has significant implications. When investigating the therapeutic potential of ornithine, particularly for conditions such as hepatic encephalopathy or for promoting tissue repair, the use of pure L-Ornithine is paramount to ensure efficacy. The inclusion of the D-isomer in a DL-racemic mixture would, at best, be inert in the target pathways and, at worst, could lead to the production of hydrogen peroxide via DAAO activity, potentially contributing to oxidative stress. Therefore, a thorough understanding of the distinct biological fates of L- and D-ornithine is crucial for the rational design of therapeutic and nutritional interventions.

References

DL-Ornithine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, structure, and metabolic significance of DL-Ornithine, tailored for scientific application.

This technical guide provides a detailed overview of this compound, a racemic mixture of the non-proteinogenic amino acid ornithine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering critical data on its chemical characteristics, structural details, and key experimental methodologies.

Core Chemical Properties and Structure

This compound is a fundamental molecule in various metabolic processes, most notably as an intermediate in the urea (B33335) cycle. Understanding its chemical and physical properties is crucial for its application in research and pharmaceutical development.

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its commonly used hydrochloride salt.

PropertyThis compoundThis compound Monohydrochloride
Molecular Formula C₅H₁₂N₂O₂[1][2][3]C₅H₁₃ClN₂O₂[4][5][6][7]
Molecular Weight 132.16 g/mol [1][2][3][8]168.62 g/mol [5][6][9][10][11]
CAS Number 616-07-9[1][2][3][8]1069-31-4[4][7][9][10][11]
IUPAC Name 2,5-diaminopentanoic acid[2]2,5-diaminopentanoic acid;hydrochloride[5][6]
Melting Point Not well-defined, decomposes~233 °C (decomposes)[9], 291 °C[4][10]
Solubility Soluble in water.[12]Soluble in water.[7]
Appearance Crystalline powder.White crystalline powder.[6][7][10]
Structural Representation

This compound is a chiral molecule existing as a racemic mixture of its D- and L-enantiomers. The structure features a five-carbon chain with amino groups at the α and δ positions.

Urea_Cycle Ornithine L-Ornithine Citrulline L-Citrulline Ornithine->Citrulline OTC Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine L-Arginine Argininosuccinate->Arginine ASL Arginine->Ornithine Arginase Urea Urea Arginine->Urea Ornithine_Metabolic_Fates Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Proline Proline Ornithine->Proline Glutamate Glutamate Ornithine->Glutamate Arginine L-Arginine Ornithine->Arginine Polyamines Spermidine, Spermine Putrescine->Polyamines Nitric_Oxide Nitric Oxide Arginine->Nitric_Oxide NOS LCMS_Workflow Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HILIC Separation Supernatant->HPLC MS Tandem Mass Spectrometry HPLC->MS Data Data Analysis MS->Data

References

DL-Ornithine as a Precursor for Polyamine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DL-ornithine in studying polyamine synthesis. Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. The synthesis of these molecules is a critical area of research, particularly in the context of cancer and other proliferative diseases. This compound, as a racemic mixture containing the biologically active L-ornithine, serves as a direct precursor for the initial and rate-limiting step in polyamine biosynthesis. This document details the biochemical pathways, experimental protocols, and quantitative data relevant to the use of this compound in this field of study.

The Central Role of Ornithine in Polyamine Synthesis

Polyamine synthesis in mammalian cells begins with the decarboxylation of L-ornithine to form putrescine. This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), a highly regulated, pyridoxal-5'-phosphate (PLP)-dependent enzyme. ODC is a homodimer, and its activity is a critical control point for the entire polyamine biosynthetic pathway. While both D- and L-isomers are present in this compound, it is exclusively the L-enantiomer that serves as the substrate for ODC[1][2]. The D-isomer is not utilized by this enzyme.

The resulting putrescine is subsequently converted to spermidine and then spermine through the sequential addition of aminopropyl groups donated by decarboxylated S-adenosylmethionine (dcSAM). These reactions are catalyzed by spermidine synthase and spermine synthase, respectively. The intricate regulation of ODC at the transcriptional, translational, and post-translational levels underscores the importance of tightly controlling polyamine concentrations within the cell.

Quantitative Data on Polyamine Metabolism

Understanding the baseline levels of ornithine and polyamines, as well as the kinetic properties of ODC, is crucial for designing and interpreting experiments. The following tables summarize key quantitative data from various mammalian cell lines.

Table 1: Intracellular Concentrations of Ornithine and Polyamines in Mammalian Cell Lines

Cell LineOrnithine (nmol/mg protein)Putrescine (nmol/mg protein)Spermidine (nmol/mg protein)Spermine (nmol/mg protein)
HepaRG (undifferentiated) Not Reported0.15 ± 0.024.8 ± 0.55.5 ± 0.6
HepaRG (differentiated) Not ReportedBarely DetectableBarely Detectable0.25 ± 0.05
Huh7.5 Not Reported0.10 ± 0.013.5 ± 0.43.8 ± 0.4
HepG2 Not Reported0.12 ± 0.024.2 ± 0.54.5 ± 0.5
SkHep1 Not Reported0.08 ± 0.012.8 ± 0.31.5 ± 0.2
Guinea Pig Atria Not ReportedNot Reported15.3 ± 1.110.8 ± 0.7
Guinea Pig Ventricles Not ReportedNot Reported10.5 ± 0.67.5 ± 0.5

Data for HepaRG, Huh7.5, HepG2, and SkHep1 cells were adapted from a study on hepatoma cell lines[3]. Data for guinea pig cardiac tissue provides an example from primary tissue[4]. Values are presented as mean ± SEM or as reported in the source.

Table 2: Kinetic Parameters of Mammalian Ornithine Decarboxylase for L-Ornithine

Enzyme SourceKm (µM)Vmax (nmol CO₂/min/mg protein)
Mouse Epidermal Cells (intact) Not Reported0.5 - 1.0
Rat Liver ~100Not Reported
Trypanosoma brucei 180 ± 20Not Reported

Kinetic parameters can vary significantly depending on the purity of the enzyme preparation, assay conditions, and the source of the enzyme. The data presented are indicative values from different studies[5].

Experimental Protocols

Measurement of Ornithine Decarboxylase Activity by 14CO₂ Release

This radiometric assay is a widely used method to determine ODC activity by measuring the amount of radiolabeled carbon dioxide released from L-[1-14C]ornithine.

Materials:

  • L-[1-14C]ornithine (specific activity typically 50-60 mCi/mmol)

  • Cell or tissue lysate

  • ODC Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, 0.1 mM pyridoxal-5'-phosphate (PLP)

  • 2 M Citric Acid or 2 N Perchloric Acid

  • CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or a filter paper soaked in 2 N NaOH)

  • Scintillation vials

  • Scintillation cocktail

  • Center wells for scintillation vials

Procedure:

  • Preparation of Cell/Tissue Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., ODC Assay Buffer without substrate) on ice.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for the ODC assay. Determine the protein concentration of the supernatant.

  • Assay Setup:

    • In a scintillation vial, place a center well containing the CO₂ trapping agent.

    • In a microcentrifuge tube, prepare the reaction mixture containing the cell lysate (e.g., 100-200 µg of protein) and ODC Assay Buffer.

    • Place the open microcentrifuge tube inside the scintillation vial, ensuring it remains upright.

  • Enzyme Reaction:

    • Initiate the reaction by adding L-[1-14C]ornithine to the microcentrifuge tube to a final concentration of approximately 0.5 µCi.

    • Immediately seal the scintillation vial with a rubber septum or a cap that allows for injection.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and CO₂ Trapping:

    • Stop the enzymatic reaction by injecting a strong acid (e.g., 0.5 mL of 2 M citric acid) into the microcentrifuge tube through the septum[6].

    • Continue to incubate the sealed vial at 37°C for an additional 30-60 minutes to ensure all the released 14CO₂ is trapped by the agent in the center well.

  • Scintillation Counting:

    • Carefully open the vial and remove the microcentrifuge tube.

    • Add an appropriate volume of scintillation cocktail to the vial containing the center well.

    • Measure the radioactivity in a liquid scintillation counter.

  • Calculation of ODC Activity:

    • Calculate the amount of 14CO₂ produced based on the specific activity of the L-[1-14C]ornithine and the measured counts per minute (CPM).

    • Express ODC activity as pmol or nmol of CO₂ released per unit of time per mg of protein (e.g., pmol/h/mg protein).

Quantification of Intracellular Polyamines by HPLC

Materials:

  • Cell pellets

  • Perchloric acid (PCA), typically 0.2 M to 0.4 M

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline (to remove excess dansyl chloride)

  • Toluene (B28343) or other suitable organic solvent for extraction

  • HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~515 nm for dansyl derivatives)

  • Reversed-phase C18 column

  • Acetonitrile (B52724) and water (HPLC grade) for mobile phase

  • Polyamine standards (Putrescine, Spermidine, Spermine) and an internal standard (e.g., 1,7-diaminoheptane).

Procedure:

  • Sample Preparation and Extraction:

    • Harvest and wash cells with ice-cold PBS.

    • Resuspend the cell pellet in a known volume of cold PCA.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant (acid extract) to a new tube.

  • Derivatization (Dansylation):

    • To a known volume of the acid extract (e.g., 100 µL), add the internal standard.

    • Add a saturated sodium carbonate solution to make the mixture alkaline (pH ~9.5-10).

    • Add dansyl chloride solution and vortex thoroughly.

    • Incubate the mixture in the dark at a controlled temperature (e.g., 60-70°C) for a defined time (e.g., 30-60 minutes).

    • Add proline solution to react with and quench the excess dansyl chloride.

  • Extraction of Dansylated Polyamines:

    • Add toluene to the reaction mixture and vortex vigorously to extract the dansylated polyamines into the organic phase.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic (toluene) layer to a new tube.

    • Evaporate the toluene to dryness under a stream of nitrogen or in a vacuum centrifuge.

  • HPLC Analysis:

    • Reconstitute the dried residue in a suitable solvent, typically the initial mobile phase composition (e.g., acetonitrile/water mixture).

    • Inject a known volume of the reconstituted sample onto the HPLC system.

    • Separate the dansylated polyamines using a gradient elution program with acetonitrile and water.

    • Detect the fluorescent derivatives using the fluorescence detector.

  • Quantification:

    • Prepare a standard curve by derivatizing known concentrations of polyamine standards and the internal standard.

    • Identify and quantify the polyamines in the samples by comparing their retention times and peak areas to those of the standards.

    • Normalize the polyamine concentrations to the initial cell number or protein content.

Visualizing Polyamine Synthesis and its Regulation

Polyamine Biosynthesis Pathway

The following diagram illustrates the core pathway of polyamine synthesis starting from ornithine.

Polyamine_Synthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) - CO2 Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase dcSAM1 Decarboxylated S-Adenosylmethionine dcSAM1->Putrescine dcSAM2 Decarboxylated S-Adenosylmethionine dcSAM2->Spermidine SAM1 S-Adenosylmethionine SAM1->dcSAM1 SAM Decarboxylase - CO2 SAM2 S-Adenosylmethionine SAM2->dcSAM2 SAM Decarboxylase - CO2

Caption: The core polyamine biosynthesis pathway in mammalian cells.

Experimental Workflow for Studying ODC Inhibition

This diagram outlines a typical experimental workflow for investigating the effects of an ODC inhibitor, such as DL-α-difluoromethylornithine (DFMO), on polyamine synthesis and cell proliferation.

DFMO_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cell_culture Mammalian Cell Culture (e.g., HeLa, L1210) treatment Treatment Groups: - Vehicle Control - DFMO (various conc.) - DFMO + Putrescine Rescue cell_culture->treatment proliferation Cell Proliferation Assay (e.g., Cell Counting, MTT) treatment->proliferation Incubate for 24, 48, 72h odc_activity ODC Activity Assay (14CO2 Release) treatment->odc_activity Harvest cells at time points polyamine_levels Polyamine Quantification (HPLC) treatment->polyamine_levels Harvest cells at time points

Caption: A typical workflow for studying the effects of DFMO on cancer cells.

Signaling Pathways Regulating ODC Expression

The expression of the ODC gene is tightly controlled by a complex network of signaling pathways, often initiated by growth factors and mitogens.

ODC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras Growth Factor Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK cMyc c-Myc ERK->cMyc Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ODC_mRNA ODC mRNA mTORC1->ODC_mRNA Translational Control ODC_Gene ODC Gene cMyc->ODC_Gene Transcriptional Activation ODC_Gene->ODC_mRNA ODC_Protein ODC Protein ODC_mRNA->ODC_Protein

Caption: Key signaling pathways regulating ODC gene expression and translation.

Conclusion

This compound remains a fundamental tool for researchers studying polyamine synthesis. As the direct precursor for the rate-limiting enzyme ODC, its provision to cellular systems allows for the investigation of polyamine metabolism and its impact on cellular physiology. The experimental protocols and quantitative data provided in this guide offer a solid foundation for designing and executing robust studies in this critical area of research. The continued development of analytical techniques and a deeper understanding of the regulatory networks controlling polyamine synthesis will undoubtedly open new avenues for therapeutic intervention in diseases characterized by dysregulated cell proliferation.

References

The Metabolic Fate of D-Ornithine in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ornithine, a non-proteinogenic D-amino acid, is increasingly recognized for its potential roles in mammalian physiology and pathology. While its L-enantiomer is a well-established intermediate in the urea (B33335) cycle and polyamine biosynthesis, the metabolic fate of D-ornithine is less characterized. This technical guide provides a comprehensive overview of the current understanding of D-ornithine metabolism in mammalian cells, focusing on its cellular uptake, enzymatic conversion, and downstream physiological effects. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic and diagnostic potential of targeting D-ornithine metabolic pathways.

Introduction

D-amino acids, once thought to be exclusive to lower organisms, are now known to be present and functionally relevant in mammals. D-ornithine is one such molecule, and understanding its metabolic journey within mammalian cells is crucial for elucidating its physiological significance and potential as a biomarker or therapeutic target. The primary enzyme responsible for the catabolism of D-ornithine is D-amino acid oxidase (DAAO), a flavoenzyme with broad substrate specificity for D-amino acids[1][2][3][4][5]. This guide will detail the known pathways of D-ornithine metabolism, methods for its study, and its potential implications in cellular signaling and disease.

Cellular Uptake and Transport of D-Ornithine

The entry of D-ornithine into mammalian cells is a critical first step in its metabolism. While specific transporters for D-ornithine have not been fully characterized, evidence suggests that it may share transport systems with its L-isoform and other cationic amino acids.

Key Transporters Implicated in Ornithine Uptake:

  • Cationic Amino Acid Transporters (CATs): Members of the SLC7 family, such as CAT-1, are responsible for the transport of cationic amino acids like L-ornithine and may also facilitate the uptake of D-ornithine.

  • Mitochondrial Ornithine Transporters (ORC1/ORNT1 and ORC2/ORNT2): These transporters, members of the SLC25 family, are crucial for the import of ornithine into the mitochondrial matrix, a key site for its metabolism[6]. While primarily studied for L-ornithine in the context of the urea cycle, their potential role in D-ornithine transport warrants further investigation.

The Central Role of D-Amino Acid Oxidase (DAAO) in D-Ornithine Metabolism

Once inside the cell, D-ornithine is primarily metabolized by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO; EC 1.4.3.3). DAAO catalyzes the stereospecific oxidative deamination of D-amino acids to their corresponding α-imino acids. In the case of D-ornithine, this reaction yields 2-imino-5-aminopentanoic acid, which then spontaneously hydrolyzes to Δ¹-pyrroline-5-carboxylate (P5C) and ammonia, with the concomitant production of hydrogen peroxide[7].

D_Ornithine_Metabolism D_Ornithine D-Ornithine Imino_Acid 2-Imino-5-aminopentanoic acid D_Ornithine->Imino_Acid O₂ H2O2 Hydrogen Peroxide (H₂O₂) D_Ornithine->H2O2 produces P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Imino_Acid->P5C H₂O (Spontaneous) NH3 Ammonia (NH₃) Imino_Acid->NH3 DAAO D-Amino Acid Oxidase (DAAO) DAAO->D_Ornithine catalyzes

Quantitative Data on DAAO Kinetics

While extensive kinetic data for DAAO exists for various D-amino acids, specific parameters for D-ornithine are not as readily available in the literature. The following table summarizes the known kinetic parameters for human DAAO with other relevant D-amino acids to provide context.

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
D-Serine7.53400[4]
D-Alanine---[2]
D-Proline---[2]
D-Cysteine---[8]
D-Aspartate>10006.7<10[8]

Note: Specific kinetic data for D-ornithine with mammalian DAAO is a significant gap in the current literature and represents an important area for future research.

Downstream Metabolic Pathways and Signaling Effects

The product of D-ornithine metabolism, Δ¹-pyrroline-5-carboxylate (P5C), is a key metabolic intermediate that can enter several downstream pathways, potentially influencing cellular signaling and function.

Conversion to L-Proline and L-Glutamate

P5C is the immediate precursor for the synthesis of L-proline via the action of pyrroline-5-carboxylate reductase (PYCR). Alternatively, P5C can be converted to L-glutamate by P5C dehydrogenase. This links D-ornithine metabolism to the cellular pools of these two important amino acids, which have roles in protein synthesis, cellular energy metabolism, and neurotransmission[9][10][11].

Downstream_Metabolism D_Ornithine D-Ornithine P5C Δ¹-Pyrroline-5-Carboxylate (P5C) D_Ornithine->P5C DAAO L_Proline L-Proline P5C->L_Proline PYCR L_Glutamate L-Glutamate P5C->L_Glutamate P5C Dehydrogenase DAAO DAAO PYCR PYCR P5CDH P5C Dehydrogenase

Impact on Neurotransmission

The potential conversion of D-ornithine to L-glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system, suggests a role for D-ornithine in modulating neuronal activity. Furthermore, glutamate (B1630785) is the precursor for the synthesis of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter. Thus, D-ornithine metabolism could influence the delicate balance between excitatory and inhibitory signaling in the brain[6][9][10][12][13][14]. There is also evidence that D-amino acids, including D-serine, can directly modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory[2][5][15][16][17][18][19][20][21]. The direct effect of D-ornithine on NMDA receptors is an area requiring further investigation.

Link to Polyamine Synthesis

L-ornithine is the precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine) via the enzyme ornithine decarboxylase (ODC). Polyamines are essential for cell growth, proliferation, and differentiation. While D-ornithine is not a direct substrate for ODC, its metabolic conversion to intermediates that can enter L-ornithine metabolic pathways could indirectly influence polyamine levels, with potential implications for cancer biology where polyamine metabolism is often dysregulated[3][10][22][23][24][25].

Experimental Protocols

D-Amino Acid Oxidase (DAAO) Activity Assay with D-Ornithine

This protocol describes a general method for measuring DAAO activity that can be adapted for D-ornithine as a substrate. The assay is based on the quantification of the α-keto acid product via derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH)[1][2].

Materials:

  • Purified mammalian DAAO or cell/tissue homogenate

  • D-Ornithine solution (substrate)

  • 75 mM Disodium (B8443419) pyrophosphate buffer, pH 8.5

  • 1 mM 2,4-Dinitrophenylhydrazine (DNPH) in 1 M HCl

  • 0.6 M NaOH

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 200 µL of D-ornithine solution (at a concentration range to be optimized, e.g., 0.1-10 mM) in 75 mM disodium pyrophosphate buffer (pH 8.5).

    • Initiate the reaction by adding 50 µL of the enzyme preparation (purified DAAO or cell/tissue homogenate).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of 1 M HCl.

  • Derivatization:

    • Add 100 µL of 1 mM DNPH solution to the reaction mixture.

    • Incubate at room temperature for 10 minutes.

  • Color Development:

    • Add 500 µL of 0.6 M NaOH to develop the color.

  • Measurement:

    • Measure the absorbance at 445 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of the expected α-keto acid product (Δ¹-pyrroline-5-carboxylate is unstable; a stable analog may be required, or quantification can be based on a related α-keto acid).

DAAO_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (D-Ornithine, Buffer) Start->Prepare_Reaction Add_Enzyme Add DAAO/Homogenate Prepare_Reaction->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Stop_Reaction Stop Reaction (HCl) Incubate_37C->Stop_Reaction Add_DNPH Add DNPH Stop_Reaction->Add_DNPH Incubate_RT Incubate at RT Add_DNPH->Incubate_RT Add_NaOH Add NaOH Incubate_RT->Add_NaOH Measure_Absorbance Measure Absorbance at 445 nm Add_NaOH->Measure_Absorbance End End Measure_Absorbance->End

D-Ornithine Uptake Assay in Cultured Mammalian Cells

This protocol outlines a method for measuring the uptake of radiolabeled D-ornithine into cultured mammalian cells[17].

Materials:

  • Cultured mammalian cells (e.g., primary neurons, astrocytes, or a relevant cell line)

  • [³H]-D-Ornithine or [¹⁴C]-D-Ornithine

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Plating:

    • Plate cells in a multi-well format (e.g., 24-well plate) and grow to desired confluency.

  • Uptake Experiment:

    • Wash cells twice with pre-warmed uptake buffer.

    • Add uptake buffer containing a known concentration of radiolabeled D-ornithine (and unlabeled D-ornithine as needed) to each well.

    • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Washing:

    • Aspirate the uptake buffer and rapidly wash the cells three times with ice-cold wash buffer to remove extracellular radiolabel.

  • Cell Lysis:

    • Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of each sample (determined by a parallel protein assay).

    • Calculate the rate of D-ornithine uptake (e.g., in pmol/min/mg protein).

Uptake_Assay_Workflow Start Start Plate_Cells Plate Mammalian Cells Start->Plate_Cells Wash_Cells Wash with Uptake Buffer Plate_Cells->Wash_Cells Add_Radiolabel Add Radiolabeled D-Ornithine Wash_Cells->Add_Radiolabel Incubate_37C Incubate at 37°C (Time Course) Add_Radiolabel->Incubate_37C Wash_Cold_PBS Wash with Ice-Cold PBS Incubate_37C->Wash_Cold_PBS Lyse_Cells Lyse Cells Wash_Cold_PBS->Lyse_Cells Scintillation_Counting Scintillation Counting Lyse_Cells->Scintillation_Counting Data_Analysis Data Analysis (Normalize to Protein) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Conclusion and Future Directions

The metabolic fate of D-ornithine in mammalian cells is a burgeoning field of study with significant implications for neuroscience, oncology, and metabolic diseases. The primary pathway involves uptake by amino acid transporters and subsequent oxidative deamination by DAAO to form P5C. This intermediate connects D-ornithine metabolism to central metabolic and signaling pathways, including the synthesis of proline, glutamate, and potentially influencing the glutamate-GABA cycle and polyamine biosynthesis.

Significant gaps in our knowledge remain, particularly concerning the specific kinetic parameters of D-ornithine with mammalian DAAO, the precise transport mechanisms, and the direct downstream signaling consequences of its metabolites. Future research should focus on:

  • Quantitative kinetic analysis of purified human DAAO with D-ornithine.

  • Identification and characterization of specific D-ornithine transporters in various mammalian cell types.

  • Metabolomic and flux analysis studies to quantify the metabolic fate of D-ornithine and its contribution to other metabolic pathways in different cellular contexts.

  • Investigation of the direct effects of D-ornithine and its metabolites on neuronal signaling, including NMDA receptor modulation.

  • Elucidation of the role of D-ornithine metabolism in disease models , particularly in neurological disorders and cancer.

A deeper understanding of these aspects will be instrumental in harnessing the therapeutic and diagnostic potential of the D-ornithine metabolic pathway.

References

The Enantiomeric Dichotomy of Ornithine: A Technical Guide to its Racemic Nature in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornithine, a non-proteinogenic amino acid, is a critical intermediate in numerous metabolic pathways, including the urea (B33335) cycle and the biosynthesis of polyamines. While L-ornithine is the predominantly studied and biologically active enantiomer, the presence and metabolic fate of D-ornithine are of increasing interest in understanding cellular physiology and pathology. This technical guide provides an in-depth exploration of the racemic nature of DL-ornithine in biological systems. It delineates the stereospecificity of key enzymes involved in ornithine metabolism, presents quantitative data on their kinetic parameters, and offers detailed experimental protocols for the characterization of ornithine enantiomers and their metabolic products. Furthermore, this guide visualizes the intricate signaling and metabolic pathways influenced by ornithine, offering a comprehensive resource for researchers in drug development and the life sciences.

Introduction: The Significance of Chirality in Ornithine Metabolism

In the landscape of biological molecules, stereochemistry often dictates function. For the amino acid ornithine, the L-enantiomer is well-established as the primary substrate and intermediate in fundamental processes such as the urea cycle, where it acts as a carrier of nitrogenous waste, and in polyamine biosynthesis, which is crucial for cell growth and proliferation.[1] However, the existence of D-amino acids in biological systems, once considered an anomaly, is now recognized as a significant factor in cellular regulation and signaling.[2] The presence of D-ornithine, therefore, raises critical questions regarding its metabolic pathways, physiological effects, and potential as a biomarker or therapeutic target.

This guide will dissect the racemic nature of this compound by examining the enzymes that display stereoselectivity towards its enantiomers. We will explore the kinetic differences in these interactions and the downstream consequences for cellular metabolism and signaling.

Enzymatic Stereospecificity in Ornithine Metabolism

The metabolic fate of D- and L-ornithine is primarily determined by the stereospecificity of the enzymes they encounter. While many enzymes exhibit a strong preference for the L-form, some have been shown to interact with the D-enantiomer, albeit with different efficiencies.

Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine biosynthesis, catalyzing the conversion of ornithine to putrescine.[3][4] ODC exhibits a high degree of stereospecificity for L-ornithine. D-ornithine is not a substrate for ODC but can act as a weak competitive inhibitor.

Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a role in both amino acid and polyamine metabolism, catalyzing the reversible transamination of L-ornithine to L-glutamate-γ-semialdehyde.[5][6][7] While OAT predominantly utilizes L-ornithine, some studies suggest it may have limited activity with D-ornithine under certain conditions.

D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[8] DAAO exhibits broad substrate specificity and is the primary enzyme for the catabolism of D-ornithine.[9] The oxidation of D-ornithine by DAAO is a key pathway for its removal and detoxification.[9]

Quantitative Data on Enzyme-Ornithine Interactions

The differential interaction of ornithine enantiomers with metabolic enzymes can be quantified by comparing their kinetic parameters. The following table summarizes available data from various biological systems.

EnzymeOrganism/TissueSubstrate/InhibitorKm (mM)Vmax (relative activity)Ki (mM)Reference(s)
Ornithine Decarboxylase (ODC) Aspergillus terreusL-Ornithine0.95--[10]
HumanD-Ornithine--~1.5 (IC50)[11]
Ornithine Aminotransferase (OAT) PlantL-Ornithine15--[12]
D-Amino Acid Oxidase (DAAO) Porcine KidneyD-Ornithine-Very low activity-[9]

Note: Comprehensive kinetic data for the interaction of both D- and L-ornithine with all key enzymes across different species is not always available in the literature. The presented data is a compilation from various sources and may not be directly comparable due to differing experimental conditions.

Metabolic and Signaling Pathways

The differential metabolism of D- and L-ornithine leads to their involvement in distinct and interconnected metabolic and signaling pathways.

L-Ornithine Metabolic Pathways

L-ornithine is a central hub in nitrogen metabolism, primarily participating in the urea cycle and the biosynthesis of polyamines.

L_Ornithine_Metabolism cluster_urea Urea Cycle cluster_polyamine Polyamine Biosynthesis cluster_proline Proline Biosynthesis L_Arg L-Arginine Urea Urea L_Arg->Urea Arginase L_Orn L-Ornithine L_Arg->L_Orn Arginase L_Cit L-Citrulline L_Orn->L_Cit Ornithine Transcarbamylase Putrescine Putrescine L_Orn->Putrescine Ornithine Decarboxylase (ODC) Glutamate Glutamate L_Orn->Glutamate Ornithine Aminotransferase (OAT) Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->L_Cit Argininosuccinate Argininosuccinate L_Cit->Argininosuccinate Argininosuccinate Synthetase Aspartate Aspartate Aspartate->Argininosuccinate Argininosuccinate->L_Arg Argininosuccinate Lyase Fumarate Fumarate Argininosuccinate->Fumarate Argininosuccinate Lyase Polyamines Spermidine, Spermine Putrescine->Polyamines Polyamine Synthases Proline Proline Glutamate->Proline

Metabolic Pathways of L-Ornithine
D-Ornithine Metabolic Pathway

The primary metabolic fate of D-ornithine in most organisms is its degradation by D-amino acid oxidase.

D_Ornithine_Metabolism D_Orn D-Ornithine Keto_acid Δ1-Pyrroline-2-carboxylate D_Orn->Keto_acid D-Amino Acid Oxidase (DAAO) NH3 Ammonia (NH3) H2O2 Hydrogen Peroxide (H2O2) Keto_acid->NH3 DAAO Keto_acid->H2O2 DAAO Glutamate_semialdehyde Glutamate-γ-semialdehyde Keto_acid->Glutamate_semialdehyde Spontaneous Growth_Hormone_Signaling L_Orn L-Ornithine (Oral Administration) Ghrelin_Secretion Ghrelin Secretion L_Orn->Ghrelin_Secretion Stimulates Ghrelin_Receptor Ghrelin Receptor (GHSR) Ghrelin_Secretion->Ghrelin_Receptor Activates Pituitary Anterior Pituitary Ghrelin_Receptor->Pituitary GH_Release Growth Hormone (GH) Release Pituitary->GH_Release Stimulates IGF1 IGF-1 Production (Liver) GH_Release->IGF1 Promotes

References

The Solubility and Stability of DL-Ornithine Hydrochloride in Buffer Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of DL-Ornithine hydrochloride in various buffer solutions. The information contained herein is intended to support research, development, and formulation activities involving this non-proteinogenic amino acid. This compound plays a crucial role in several metabolic pathways, including the urea (B33335) cycle, and is investigated for various therapeutic applications. A thorough understanding of its physicochemical properties in aqueous buffer systems is paramount for ensuring the accuracy of in vitro studies and the efficacy of potential pharmaceutical formulations.

Solubility Profile

This compound hydrochloride is generally considered to be soluble in water.[1][2] The solubility can be influenced by the pH of the solution and the presence of other solutes.

Table 1: Solubility of Ornithine Hydrochloride in Aqueous Solutions

Solvent/Buffer SystempHTemperature (°C)Solubility
WaterNot Specified20543 mg/mL[1]
WaterNot SpecifiedNot SpecifiedA 10% (100 mg/mL) solution is clear and colorless to light yellow.[3]
Phosphate (B84403) Buffered Saline (PBS)7.2Not SpecifiedApproximately 10 mg/mL (for L-Ornithine hydrochloride).[4]
Aqueous AcidNot SpecifiedNot SpecifiedSlightly soluble.[2]
Water30~455 g/L (for L-Ornithine monohydrochloride).[5]

Stability Profile

The stability of this compound hydrochloride in solution is a critical factor for its storage and use in experimental and formulation contexts. While the solid form is stable for extended periods when stored properly, aqueous solutions may have limited stability.[4]

Table 2: Stability of Ornithine Hydrochloride

FormStorage ConditionsStability
Solid-20°C≥ 4 years (for L-Ornithine hydrochloride).[4]
SolidRoom Temperature, Inert AtmosphereStable, but hygroscopic.[2] Avoid direct light and moisture.[5]
Aqueous SolutionNot SpecifiedNot recommended for storage for more than one day (for L-Ornithine hydrochloride).[4]
Stock Solution-80°C6 months (sealed from moisture).[6]
Stock Solution-20°C1 month (sealed from moisture).[6]

Significant changes in the concentrations of amino acids, including ornithine, can occur in biological samples under different preprocessing and pre-storage conditions, highlighting the importance of controlled stability studies.[7]

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound hydrochloride in a specific buffer solution.

Materials:

  • This compound hydrochloride

  • Buffer solution of interest (e.g., phosphate buffer, TRIS buffer) at a defined pH

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV or mass spectrometer) or a spectrophotometer.[8]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride to a known volume of the buffer solution in a series of vials.

    • Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains undissolved.

  • Sample Collection and Preparation:

    • After equilibration, carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid material.

    • Centrifuge the collected supernatant at a high speed to pellet any remaining suspended solids.

    • Accurately dilute a known volume of the clear supernatant with the same buffer solution to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or a colorimetric assay (e.g., Ninhydrin test), to determine the concentration of dissolved this compound hydrochloride.

    • Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Assessing Stability in Buffer Solution

This protocol provides a framework for evaluating the stability of this compound hydrochloride in a buffer solution over time under specific storage conditions.

Materials:

  • This compound hydrochloride

  • Buffer solution of interest at a defined pH

  • Climate-controlled stability chambers or incubators

  • Analytical method for quantifying this compound hydrochloride (e.g., HPLC-MS)[8]

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride in the buffer of interest at a known concentration.

    • Aliquot the solution into multiple sealed vials to be used for different time points.

  • Stability Study Conditions:

    • Store the vials in stability chambers at controlled conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[8]

  • Time Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

    • Visually inspect the solution for any changes in color or for the formation of precipitates.

    • Measure the pH of the solution.

    • Quantify the concentration of this compound hydrochloride using a validated analytical method.

    • If possible, use a stability-indicating method (e.g., gradient HPLC) that can separate the parent compound from potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound hydrochloride as a function of time for each storage condition.

    • Determine the degradation rate and calculate the shelf-life under the tested conditions.

Signaling Pathways and Experimental Workflows

The Urea Cycle

This compound is a key intermediate in the urea cycle, a metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Ornithine_mito Ornithine Citrulline_mito Citrulline Ornithine_mito->Citrulline_mito Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Citrulline_mito Ornithine Transcarbamoylase Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Ornithine_cyto Ornithine Ornithine_cyto->Ornithine_mito Transport Urea Urea Arginine Arginine Arginine->Ornithine_cyto Arginase Arginine->Urea Argininosuccinate Argininosuccinate Argininosuccinate->Arginine Argininosuccinate Lyase Fumarate Fumarate Argininosuccinate->Fumarate Aspartate Aspartate Aspartate->Argininosuccinate Citrulline_cyto->Argininosuccinate Argininosuccinate Synthetase

Caption: The Urea Cycle showing the central role of Ornithine.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound hydrochloride.

Solubility_Workflow start Start: Excess this compound HCl in Buffer equilibration Equilibration (e.g., 24-48h at constant temp) start->equilibration sampling Collect Supernatant equilibration->sampling centrifugation Centrifuge to Remove Solids sampling->centrifugation dilution Dilute Supernatant centrifugation->dilution analysis Quantitative Analysis (e.g., HPLC, Spectrophotometry) dilution->analysis calculation Calculate Solubility analysis->calculation end End: Solubility Value calculation->end

Caption: Workflow for solubility determination of this compound HCl.

Experimental Workflow for Stability Study

This diagram outlines the steps involved in a typical stability study of this compound hydrochloride in a buffer solution.

Stability_Workflow start Start: Prepare Solution of This compound HCl in Buffer aliquot Aliquot into Vials start->aliquot storage Store at Defined Conditions (e.g., Temp, Humidity, Light) aliquot->storage timepoint_sampling Sample at Predetermined Time Points (T0, T1, T2...) storage->timepoint_sampling analysis Analyze Samples: - Visual Inspection - pH Measurement - Concentration (HPLC) timepoint_sampling->analysis data_analysis Data Analysis: - Plot Concentration vs. Time - Determine Degradation Rate analysis->data_analysis end End: Stability Profile and Shelf-Life data_analysis->end

Caption: Workflow for the stability study of this compound HCl.

References

The Dawn of D-Ornithine: A Technical Guide to its Discovery and Initial Metabolic Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The world of amino acids is largely dominated by their L-enantiomers, the fundamental building blocks of proteins. However, the less common D-amino acids are increasingly recognized for their significant biological roles, particularly in the microbial world. This technical guide delves into the discovery and initial investigation of the metabolism of D-ornithine, a non-proteinogenic D-amino acid. While not as ubiquitous as its L-counterpart, which is a key intermediate in the urea (B33335) cycle and a precursor to polyamines, D-ornithine plays a crucial role in specific bacterial metabolic pathways. This document provides a comprehensive overview of the key enzymes involved in D-ornithine metabolism, their quantitative characteristics, detailed experimental protocols for their study, and visualizations of the associated metabolic and experimental workflows.

Core Metabolic Players: Ornithine Racemase and Aminotransferases

The metabolic journey of D-ornithine primarily revolves around two key enzymatic activities: racemization and transamination.

  • Ornithine Racemase (EC 5.1.1.12): This enzyme catalyzes the reversible conversion between L-ornithine and D-ornithine, acting as the gateway to D-ornithine metabolism from the more common L-isomer. The discovery and characterization of ornithine racemase, particularly from anaerobic bacteria like Clostridium sticklandii, have been pivotal in understanding how organisms can incorporate D-ornithine into their metabolic schemes.[1][2][3]

  • D-Ornithine Aminotransferase (EC 2.6.1.X): While L-ornithine-δ-aminotransferase (OAT) is a well-characterized enzyme that transfers the δ-amino group of L-ornithine to an α-keto acid, the specific characterization of a dedicated D-ornithine aminotransferase remains less defined in the literature. It is plausible that some aminotransferases exhibit broader specificity and can utilize D-ornithine as a substrate. For the purpose of this guide, we will discuss the general properties of ornithine aminotransferases and the methodologies to investigate D-ornithine transamination.

Quantitative Data on Key Enzymes

A thorough understanding of enzyme function requires quantitative analysis of their catalytic activity. The following tables summarize the available kinetic and substrate specificity data for ornithine racemase. Data for a specific D-ornithine aminotransferase is currently limited in the literature; therefore, representative data for L-ornithine aminotransferases are presented to provide a comparative context.

Table 1: Kinetic Parameters of Ornithine Racemase from Clostridium sticklandii

ParameterValueConditionsReference
Km for L-ornithine0.77 ± 0.05 mMpH 8.5[2][3]
kcat980 ± 20 s-1pH 8.5[2][3]
Optimum pH~8.5-[2]

Table 2: Substrate Specificity of Ornithine Racemase from Clostridium sticklandii

While highly specific for ornithine, the racemase from Clostridium sticklandii has been reported to exhibit some activity with other amino acids.[1] More extensive quantitative comparisons are needed for a complete profile.

SubstrateRelative Activity (%)
L-Ornithine100
L-LysineLow
L-ArginineLow

Table 3: Representative Kinetic Parameters of L-Ornithine-δ-Aminotransferases from Various Sources

This table provides a reference for the kinetic properties of L-ornithine aminotransferases, which can serve as a baseline for investigating potential D-ornithine aminotransferase activity.

Enzyme SourceKm for L-ornithine (mM)Km for α-ketoglutarate (mM)Optimum pHReference
Rat Liver2.81.18.0[4]
Human Liver1.30.438.0[5]
Pea (Pisum sativum)4.76.38.0[6]
Toxoplasma gondii---[7]
Mouse Brain (Astrocytes)4.3 ± 2.20.5-[8]
Mouse Brain (Interneurons)0.8 ± 0.30.5-[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of D-ornithine metabolism. This section provides protocols for the extraction of D-ornithine and the assay of key enzymes.

Protocol 1: Extraction of D-Ornithine from Biological Samples

A. From Bacterial Cells:

  • Cell Harvesting: Grow bacterial cultures to the desired phase and harvest cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove extracellular contaminants.

  • Lysis: Resuspend the cell pellet in a lysis buffer. Common methods include:

    • Sonication: Subject the cell suspension to several cycles of sonication on ice.

    • Bead Beating: Use a bead beater with glass or zirconia beads for mechanical disruption.

    • Enzymatic Lysis: For Gram-positive bacteria, use lysozyme (B549824) treatment.

  • Protein Precipitation: Add a cold protein precipitating agent, such as perchloric acid (final concentration 0.6 M) or methanol (B129727) (3 volumes), to the lysate.

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Neutralization and Collection: Carefully collect the supernatant. If perchloric acid was used, neutralize the supernatant with a solution of potassium carbonate. The supernatant containing the amino acid extract can then be stored at -80°C or used for analysis.

B. From Animal Tissues:

  • Tissue Homogenization: Excise the tissue of interest and immediately place it in ice-cold homogenization buffer. Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer.[9]

  • Protein Precipitation: Add a cold protein precipitating agent (e.g., perchloric acid or methanol) to the homogenate.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the amino acid extract for further analysis.

Protocol 2: Assay for Ornithine Racemase Activity

This protocol is based on a coupled spectrophotometric assay.[2]

Principle: The formation of D-ornithine by ornithine racemase is coupled to two subsequent enzymatic reactions. D-ornithine is converted to 2,4-diaminopentanoate (B1235806) by D-ornithine aminomutase. This product is then deaminated by 2,4-diaminopentanoate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.5

  • 10 mM L-ornithine

  • 25 µM Adenosylcobalamin (AdoCbl)

  • 40 µM Pyridoxal-5'-phosphate (PLP)

  • 1 mM NADP+

  • Sufficient amounts of purified D-ornithine aminomutase and D-2,4-diaminopentanoate dehydrogenase (coupling enzymes)

  • Ornithine racemase sample

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-ornithine, AdoCbl, PLP, and NADP+.

  • Add the coupling enzymes to the reaction mixture.

  • Initiate the reaction by adding the ornithine racemase sample.

  • Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • The rate of NADPH formation is directly proportional to the ornithine racemase activity.

Purification of Coupling Enzymes:

  • D-ornithine aminomutase (oraS and oraE genes): The two subunits can be cloned and expressed in E. coli and purified using standard chromatographic techniques.[10]

  • D-2,4-diaminopentanoate dehydrogenase: This enzyme can also be purified from bacterial sources or through recombinant expression.[11][12]

Protocol 3: Assay for D-Ornithine Aminotransferase Activity

This protocol is a general method that can be adapted to screen for D-ornithine aminotransferase activity.

Principle: The transamination of D-ornithine with an α-keto acid (e.g., α-ketoglutarate) produces a new amino acid (glutamate) and an aldehyde. The formation of the new amino acid can be quantified.

Reagents:

  • 100 mM Buffer (e.g., Tris-HCl or potassium phosphate), pH adjusted to the desired value (typically 7.5-8.5)

  • Varying concentrations of D-ornithine

  • 10 mM α-ketoglutarate

  • 10 µM Pyridoxal-5'-phosphate (PLP)

  • Enzyme sample (cell extract or purified protein)

Procedure:

  • Prepare a reaction mixture containing the buffer, α-ketoglutarate, and PLP.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample and D-ornithine.

  • Incubate for a fixed period (e.g., 10-30 minutes).

  • Stop the reaction by adding a protein precipitating agent (e.g., perchloric acid).

  • Quantify the amount of glutamate (B1630785) produced using a suitable method, such as HPLC with pre-column derivatization (e.g., with o-phthalaldehyde) or a commercially available glutamate assay kit.

Visualizing the Metabolic Landscape

Diagrams are essential for a clear understanding of complex biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams of D-ornithine metabolic pathways and experimental workflows.

Metabolic Pathway of D-Ornithine

This diagram illustrates the central role of ornithine racemase in connecting L-ornithine and D-ornithine metabolism, and the subsequent conversion of D-ornithine.

D_Ornithine_Metabolism L_Orn L-Ornithine OR Ornithine Racemase (EC 5.1.1.12) L_Orn->OR D_Orn D-Ornithine OAM D-Ornithine Aminomutase (EC 5.4.3.5) D_Orn->OAM DAP 2,4-Diaminopentanoate DAPDH 2,4-Diaminopentanoate Dehydrogenase (EC 1.4.1.12) DAP->DAPDH AKP 2-Amino-4-ketopentanoate OR->D_Orn OAM->DAP DAPDH->AKP

Caption: Metabolic pathway of D-Ornithine in bacteria.

Experimental Workflow for Ornithine Racemase Assay

This diagram outlines the steps involved in the coupled spectrophotometric assay for ornithine racemase.

Ornithine_Racemase_Assay_Workflow cluster_reactants Reaction Mixture cluster_enzymes Enzymes L_Orn L-Ornithine Mix Combine Reactants and Coupling Enzymes L_Orn->Mix AdoCbl AdoCbl AdoCbl->Mix PLP PLP PLP->Mix NADP NADP+ NADP->Mix OR Ornithine Racemase (Sample) Initiate Initiate with Ornithine Racemase OR->Initiate OAM D-Ornithine Aminomutase OAM->Mix DAPDH 2,4-Diaminopentanoate Dehydrogenase DAPDH->Mix Mix->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Result Rate of NADPH formation Ornithine Racemase Activity Monitor->Result

Caption: Workflow for the coupled ornithine racemase assay.

Logical Relationship of the Ornithine Degradation Gene Cluster in Bacteria

This diagram illustrates the genetic organization and potential regulatory relationships within the conserved gene cluster involved in ornithine degradation in some bacteria.

Ornithine_Gene_Cluster cluster_operon Ornithine Degradation Operon orr orr (Ornithine Racemase) oraS oraS (D-Ornithine Aminomutase Subunit S) orr->oraS oraE oraE (D-Ornithine Aminomutase Subunit E) oraS->oraE dapDH dapDH (DAP Dehydrogenase) oraE->dapDH regulator Transcriptional Regulator Inducer Inducer (e.g., L-Ornithine) Inducer->regulator binds to

Caption: Gene cluster for ornithine degradation in bacteria.

Conclusion and Future Directions

The study of D-ornithine metabolism, though still a developing field, has unveiled fascinating enzymatic machinery and metabolic pathways, primarily in the bacterial domain. The high specificity of ornithine racemase from organisms like Clostridium sticklandii underscores the dedicated role of D-ornithine in their physiology. While the precise identity and kinetic properties of D-ornithine specific aminotransferases remain an area for further exploration, the methodologies outlined in this guide provide a robust framework for their investigation.

Future research should focus on:

  • Discovering and characterizing novel D-ornithine aminotransferases: A systematic screening of microbial genomes and proteomes could lead to the identification of enzymes with a preference for D-ornithine.

  • Elucidating the regulatory networks: A deeper understanding of the transcriptional and allosteric regulation of the genes and enzymes involved in D-ornithine metabolism will provide a more complete picture of its physiological role.

  • Exploring the functional significance of D-ornithine: Investigating the downstream metabolic fate of D-ornithine and its impact on cellular processes, such as cell wall biosynthesis or signaling, will be crucial in defining its biological importance.

The continued exploration of D-ornithine metabolism holds the potential to uncover novel enzymatic mechanisms, reveal new antibiotic targets, and expand our understanding of the diverse metabolic capabilities of the microbial world. This technical guide serves as a foundational resource for researchers embarking on this exciting area of scientific inquiry.

References

The Multifaceted Roles of DL-Ornithine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Non-proteinogenic Amino Acid DL-Ornithine in Cellular Metabolism, Signaling, and Therapeutic Development

The non-proteinogenic amino acid this compound, a racemic mixture of D- and L-ornithine (B1677492), holds a significant position in various biochemical pathways critical to cellular function and overall organismal health. While the L-isomer is the predominantly studied and biologically active form in mammals, emerging research continues to elucidate the complete metabolic fate and functional relevance of the DL-racemate. This technical guide provides a comprehensive overview of the core functions of this compound, with a particular focus on L-Ornithine, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its intricate involvement in cellular signaling and metabolic networks. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic and biological potential.

Core Metabolic Functions of L-Ornithine

L-Ornithine is a pivotal intermediate in two fundamental metabolic pathways: the urea (B33335) cycle and polyamine biosynthesis. It is not incorporated into proteins during translation[1].

The Urea Cycle: Detoxification of Ammonia (B1221849)

The urea cycle, also known as the ornithine cycle, is the primary metabolic pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, by converting it into the less toxic and readily excretable urea[2]. This cycle predominantly occurs in the liver. L-Ornithine acts as a crucial carrier molecule that is regenerated in each turn of the cycle[1][3].

The key steps involving L-ornithine are:

  • Ornithine Transcarbamylase (OTC): Inside the mitochondrial matrix, L-ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form L-citrulline. This reaction is catalyzed by ornithine transcarbamylase (EC 2.1.3.3)[4][5].

  • Regeneration of Ornithine: Following a series of reactions in the cytosol, L-arginine is cleaved by arginase (EC 3.5.3.1) to yield urea and regenerate L-ornithine, which is then transported back into the mitochondria to continue the cycle[1][3].

Dysfunction of the urea cycle, often due to genetic deficiencies in enzymes like OTC, leads to hyperammonemia, a life-threatening condition characterized by elevated ammonia levels in the blood[5].

Polyamine Biosynthesis: Regulators of Cell Growth and Proliferation

L-Ornithine is the essential precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine (B22157). These polycationic molecules are vital for numerous cellular processes, including cell division, DNA stabilization, and protein synthesis[6][7][8].

The initial and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC; EC 4.1.1.17)[6][7][9]. Due to their critical role in cell proliferation, the polyamine pathway and ODC are frequently upregulated in cancer and are considered important targets for anti-cancer therapies[10].

D-Ornithine Metabolism

While L-ornithine is the primary biologically active enantiomer in mammals, D-ornithine can also be metabolized. The primary enzyme responsible for the catabolism of D-amino acids is D-amino acid oxidase (DAAO; EC 1.4.3.3), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids[11][12]. D-ornithine is a substrate for DAAO[13][14]. The presence of ornithine racemase (EC 5.1.1.12), which can interconvert L- and D-ornithine, has been identified in some bacteria but is not a feature of mammalian metabolism[15][16][17][18].

Interestingly, both enantiomers of the ODC inhibitor α-difluoromethylornithine (DFMO or eflornithine) have been shown to irreversibly inactivate human ODC, although the L-isomer has a significantly higher affinity for the enzyme[19]. This suggests that the D-configuration can interact with key enzymes in polyamine metabolism.

Signaling Functions of L-Ornithine

Recent research has unveiled a role for L-ornithine in cellular signaling, particularly in modulating intracellular calcium ([Ca²⁺]i) levels. In human proximal tubular (HK-2) cells, L-ornithine has been shown to activate the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade leading to receptor-operated Ca²⁺ entry (ROCE) through transient receptor potential canonical (TRPC) channels. This L-ornithine-mediated calcium signaling has been demonstrated to have a protective effect against oxidative stress-induced cell death[2][3][20].

Therapeutic and Pharmacological Relevance

The diverse functions of this compound underpin its investigation and use in various therapeutic and supplemental contexts.

Hepatic Encephalopathy and Liver Disease

Due to its central role in ammonia detoxification, L-ornithine, often in the form of L-ornithine L-aspartate (LOLA), is used in the management of hepatic encephalopathy, a condition characterized by brain dysfunction due to liver insufficiency and hyperammonemia[5][21]. LOLA is believed to enhance urea synthesis and ammonia detoxification in both the liver and muscle[21].

Athletic Performance and Fatigue

L-ornithine supplementation has been investigated for its potential to improve athletic performance and reduce fatigue. The proposed mechanisms include an enhanced capacity for ammonia detoxification, which can accumulate during intense exercise, and increased efficiency of energy consumption[1][22].

Growth Hormone Secretion

Several studies have explored the effect of L-ornithine supplementation on growth hormone (GH) secretion. While results have been mixed, some studies suggest that high doses of L-ornithine, particularly in combination with strength training, can lead to a significant increase in serum GH levels[12][23][24][25].

Cancer Research

The elevated requirement for polyamines in rapidly proliferating cancer cells makes ornithine metabolism a key area of interest in oncology. Increased ornithine metabolism has been observed in tumor-bearing animals and cancer patients[26]. Consequently, ornithine decarboxylase is a major target for cancer chemotherapy, with inhibitors like DFMO being extensively studied[10][19].

Quantitative Data on this compound Functions

The following tables summarize key quantitative data related to the enzymes involved in ornithine metabolism and the physiological effects of ornithine supplementation.

Table 1: Kinetic Parameters of Key Enzymes in Ornithine Metabolism

EnzymeOrganism/TissueSubstrateK_m_V_max_ / k_cat_Reference(s)
Ornithine Decarboxylase (ODC)Physarum polycephalumL-Ornithine0.13 µM (high affinity form)-[9]
33 µM (low affinity form)
Aspergillus terreusL-Ornithine0.95 mMk_cat_/K_m_ = 4.6 x 10⁻⁵ mM⁻¹s⁻¹[27]
Ornithine Aminotransferase (OAT)Rat Brain MitochondriaL-Ornithine--[1][28]
Ornithine Transcarbamoylase (OTC)Escherichia coliL-OrnithineApparent pK_a_ = 7.3Bell-shaped pH profile[27]

Table 2: Effects of L-Ornithine Supplementation on Growth Hormone (GH) Secretion

Study PopulationL-Ornithine DoseTiming of Measurement% Increase in GH (approx.)Reference
Bodybuilders170 mg/kg90 minutes post-ingestion350% (vs. pre-ingestion)[12][23]
Untrained young males (post-strength training)100 mg/kg30 minutes post-trainingSignificantly larger change than placebo[23][24]

Table 3: Pharmacokinetic Parameters of L-Ornithine L-Aspartate (LOLA) in Healthy Volunteers

FormulationC_max_ (µg/mL)T_max_ (h)AUC_0-t_ (µg·h/mL)BioavailabilityReference
3.0 g sachet (Test)---Bioequivalent to reference[10][29]
5 g oral5x basal levels0.5 - 1 h1.143 mmol/h/L82.2 ± 28%[5][21]

Table 4: Circulating Ornithine Levels in Cancer Patients vs. Healthy Controls

Cancer TypePatient GroupOrnithine LevelsFindingReference(s)
Lung CancerPatients (n=41)IncreasedSignificantly higher than controls[30]
Breast CancerPatients (n=33)IncreasedSignificantly higher than controls[30]
Breast CancerCases (n=735)DecreasedHigher ornithine levels associated with lower breast cancer risk[15][16]
Non-Small Cell Lung Cancer (NSCLC)PatientsIncreasedSignificantly higher than controls[4]

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the central role of this compound in key cellular pathways.

Urea_Cycle The Urea Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH3 Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase I NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamylase CP->OTC Ornithine_mito L-Ornithine Ornithine_mito->OTC Citrulline_mito L-Citrulline OTC->Citrulline_mito Citrulline_cyto L-Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine L-Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto L-Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Figure 1. Overview of the Urea Cycle pathway.

Polyamine_Biosynthesis Polyamine Biosynthesis Pathway Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine CO2 CO2 ODC->CO2 Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase SAM S-adenosyl- methionine (SAM) SAMDC SAM Decarboxylase SAM->SAMDC dcSAM Decarboxylated SAM SAMDC->dcSAM dcSAM->Spermidine_Synthase Spermine_Synthase Spermine Synthase dcSAM->Spermine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermidine->Spermine_Synthase Spermine Spermine Spermine_Synthase->Spermine

Figure 2. L-Ornithine as the precursor for polyamine synthesis.

Calcium_Signaling L-Ornithine-Mediated Calcium Signaling cluster_extracellular Extracellular Space cluster_cell Proximal Tubular Cell Ornithine L-Ornithine CaSR Calcium-Sensing Receptor (CaSR) Ornithine->CaSR G_Protein G-Protein CaSR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC TRPC TRPC Channel PLC->TRPC Ca_entry Ca²⁺ Entry (ROCE) TRPC->Ca_entry Ca_increase ↑ [Ca²⁺]i Ca_entry->Ca_increase Protection Protection against Oxidative Stress Ca_increase->Protection

Figure 3. L-Ornithine activation of the CaSR signaling pathway.

Key Experimental Protocols

This section provides an overview of common methodologies used to study this compound's functions.

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This is a widely used method to determine ODC activity by measuring the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.

Principle: ODC catalyzes the decarboxylation of L-ornithine, releasing the carboxyl group as CO₂. By using L-ornithine with a radiolabeled carboxyl carbon, the amount of released ¹⁴CO₂ is directly proportional to the ODC activity.

Protocol Overview:

  • Enzyme Preparation: Prepare a cell or tissue homogenate in a suitable buffer (e.g., phosphate buffer, pH 7.3) and centrifuge to obtain the cytosolic fraction containing ODC.

  • Reaction Mixture: In a sealed vial, incubate the enzyme sample with a reaction mixture containing:

    • Buffer (e.g., sodium/potassium phosphate)

    • Pyridoxal phosphate (PLP), a cofactor for ODC

    • EDTA

    • [1-¹⁴C]-L-ornithine (specific activity typically 55 mCi/mmol)[31]

  • CO₂ Trapping: A filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or NaOH) is placed in a center well or suspended above the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by injecting an acid (e.g., sulfuric or citric acid), which also facilitates the release of all dissolved CO₂ from the mixture.

  • Quantification: After an additional incubation to ensure complete trapping of ¹⁴CO₂, the filter paper is transferred to a scintillation vial with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Calculation: ODC activity is calculated based on the measured disintegrations per minute (DPM) and the specific activity of the [1-¹⁴C]-L-ornithine, and is typically expressed as nmol CO₂/min/mg protein[19][31][32].

ODC_Assay_Workflow Workflow for Radiometric ODC Activity Assay Start Start: Tissue/Cell Homogenate Prepare_Reaction Prepare Reaction Mix: - Homogenate - Buffer, PLP, EDTA - [1-14C]-L-Ornithine Start->Prepare_Reaction Incubate Incubate at 37°C (30-60 min) with CO2 Trap Prepare_Reaction->Incubate Stop_Reaction Stop Reaction with Acid Incubate->Stop_Reaction Trap_CO2 Complete CO2 Trapping Stop_Reaction->Trap_CO2 Scintillation Transfer Trap to Scintillation Vial Trap_CO2->Scintillation Measure Measure Radioactivity (Liquid Scintillation Counter) Scintillation->Measure Calculate Calculate ODC Activity (nmol CO2/min/mg protein) Measure->Calculate

Figure 4. Experimental workflow for the ODC activity assay.
Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of putrescine, spermidine, and spermine in biological samples.

Principle: Polyamines are derivatized to form fluorescent or UV-absorbing compounds, which are then separated by reverse-phase HPLC and detected by a fluorescence or UV detector.

Protocol Overview:

  • Sample Preparation:

    • Homogenize tissue or cell samples in an acid (e.g., perchloric acid or HClO₄) to precipitate proteins.

    • Centrifuge to collect the supernatant containing the polyamines.

  • Derivatization:

    • The polyamines in the supernatant are derivatized. Common derivatizing agents include:

      • Dansyl chloride: Forms fluorescent dansyl-polyamines.

      • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindoles.

      • Benzoyl chloride: Forms UV-absorbing benzoyl-polyamines.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.

    • Elute the polyamines using a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in a buffered aqueous mobile phase.

    • Detect the separated polyamine derivatives using a fluorescence detector (e.g., Ex/Em = 340/450 nm for OPA derivatives) or a UV detector.

  • Quantification:

    • Identify and quantify the polyamines by comparing their retention times and peak areas to those of known standards.

Measurement of Urea Cycle Flux Using Stable Isotopes

This in vivo method provides a dynamic measure of the overall function of the urea cycle.

Principle: A stable isotope-labeled precursor (e.g., ¹⁵N-ammonium chloride or [5-¹⁵N]glutamine) is administered, and the rate of incorporation of the isotope into urea is measured by mass spectrometry.

Protocol Overview:

  • Tracer Administration: Administer a stable isotope tracer, such as ¹⁵NH₄Cl or [5-¹⁵N]glutamine, to the subject, either as a bolus or a continuous infusion[9][35][36].

  • Sample Collection: Collect blood or urine samples at timed intervals.

  • Sample Preparation: Isolate urea from the plasma or urine samples.

  • Mass Spectrometry Analysis: Determine the isotopic enrichment of urea (e.g., the ratio of [¹⁵N]urea to [¹⁴N]urea) using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).

  • Flux Calculation: Calculate the rate of urea production (ureagenesis) using appropriate kinetic models based on the rate of appearance of the labeled urea[9][35][36][37].

Conclusion

This compound, and particularly its L-isomer, is a non-proteinogenic amino acid of profound importance in mammalian metabolism and physiology. Its central roles in the urea cycle and polyamine biosynthesis are well-established, with significant implications for nitrogen homeostasis, cell growth, and disease states such as hepatic encephalopathy and cancer. Furthermore, emerging evidence for its function in cellular signaling pathways opens new avenues for research and therapeutic development. The quantitative data and experimental methodologies detailed in this guide provide a foundation for researchers and drug development professionals to further explore the multifaceted nature of this compound and harness its potential for improving human health. Further investigation into the specific metabolic fate and biological activities of D-ornithine will be crucial for a complete understanding of the effects of the racemic this compound.

References

The Crossroads of Cellular Fate: An In-depth Technical Guide to DL-Ornithine's Role in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ornithine, a non-proteinogenic amino acid, holds a pivotal position at the intersection of multiple crucial metabolic pathways. While not incorporated into proteins during translation, its significance lies in its roles as a central intermediate in the urea (B33335) cycle, a precursor for the synthesis of polyamines and proline, and its emerging connections to various disease states, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the core metabolic functions of this compound, detailing the enzymatic processes, presenting quantitative data from key experimental findings, and outlining the methodologies used to elucidate its metabolic fate.

Core Metabolic Pathways Involving this compound

This compound is a key player in several fundamental cellular processes, primarily revolving around nitrogen metabolism and the synthesis of critical biomolecules.

The Urea Cycle: Detoxification of Ammonia (B1221849)

The most well-established role of ornithine is its function as a catalytic intermediate in the urea cycle, a liver-centric pathway responsible for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[1][2] Ornithine is regenerated in each turn of the cycle, facilitating the conversion of ammonia into the less toxic and readily excretable form of urea.[3]

The transport of ornithine from the cytosol into the mitochondrial matrix, a critical step for the cycle's continuation, is facilitated by the mitochondrial ornithine transporter, ORC1.[4][5] Within the mitochondria, Ornithine Transcarbamylase (OTC) catalyzes the reaction between ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline.[6][7] This reaction is a key regulatory point in the urea cycle. Deficiencies in OTC can lead to the accumulation of ammonia in the bloodstream, a condition known as hyperammonemia, which can cause severe neurological damage.[8][9]

Polyamine Biosynthesis: Regulators of Cell Growth and Proliferation

Ornithine serves as the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[2][10] These small, positively charged molecules are essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[11] The first and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to putrescine, a reaction catalyzed by the enzyme Ornithine Decarboxylase (ODC).[12][13]

The activity of ODC is tightly regulated and often found to be upregulated in cancer cells to meet the high demand for polyamines required for rapid proliferation. Consequently, ODC has become a significant target for cancer therapeutic strategies.

Proline and Glutamate (B1630785) Metabolism

Ornithine is metabolically linked to the amino acids proline and glutamate through the action of Ornithine Aminotransferase (OAT).[14][15] This mitochondrial enzyme catalyzes the reversible transamination of ornithine to glutamate-γ-semialdehyde, which can then be converted to proline or glutamate.[16][17] This pathway is crucial for maintaining the balance of these amino acids and is involved in various physiological and pathological processes.[18]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data from experimental studies on the enzymes and pathways involving this compound.

Table 1: Kinetic Properties of Ornithine Transcarbamylase (OTC)

Organism/VariantSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Human (WT)Ornithine0.14 ± 0.02480 ± 203.4 x 10⁶
Human (WT)Carbamoyl Phosphate0.035 ± 0.005470 ± 201.3 x 10⁷
Human (C303A)Ornithine1.2 ± 0.222 ± 21.8 x 10⁴
Human (C303A)Carbamoyl Phosphate0.030 ± 0.006450 ± 201.5 x 10⁷
E. coliOrnithine0.07--[10]
E. coliCarbamoyl Phosphate0.02--[10]

Table 2: Ornithine Decarboxylase (ODC) Activity in Breast Cancer

Tissue TypeODC Activity (pmol CO₂/µg protein/h) x 10⁻²Reference
Normal Breast TissueNot detectable[18]
Benign Mammary DiseaseNot detectable (in 5 of 6 cases)[18]
Breast Cancer (Normal Prolactin)5.20 ± 0.90[18]
Breast Cancer (Hyperprolactinemia)20.01 ± 6.33[18]

Table 3: Circulating Ornithine Levels in Breast Cancer Patients

GroupNMean Age (SD)Ornithine Levels (per 1-SD increase) - Adjusted OR (95% CI)Reference
Breast Cancer Cases73549.6 (8.7)0.88 (0.79–0.97)[2]
Controls73548.9 (8.7)-[2]

Table 4: Effects of L-Ornithine Supplementation on Metabolic Markers in Healthy Volunteers

ParameterPlacebo Group (Change)L-Ornithine Group (Change)P-valueReference
Serum Cortisol-Significant Decrease< 0.05[17]
Cortisol/DHEA-S Ratio-Significant Decrease< 0.05[17]
Subjective Fatigue (VAS)-Significant Attenuation< 0.01[19]
Blood Ammonia Level (Post-exercise)IncreaseAttenuated Increase-[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's metabolic roles. Below are outlines of key experimental protocols.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the enzymatic activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

  • L-[1-¹⁴C]ornithine (specific activity ~55 mCi/mmol)

  • Purified ODC enzyme or cell/tissue lysate

  • Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 50 µM pyridoxal-5-phosphate (PLP)

  • Substrate solution: 100 µM L-ornithine containing 0.1 µCi [1-¹⁴C] L-ornithine

  • Stopping solution: 5 M Sulfuric Acid

  • CO₂ trapping agent: Filter paper saturated with 0.1 M NaOH

  • Scintillation vials and scintillation fluid

Procedure:

  • Prepare the assay mix containing the assay buffer and substrate solution.

  • Add the purified ODC protein or cell/tissue lysate to initiate the reaction.

  • Place a filter paper saturated with NaOH in the cap of the reaction tube to trap the released ¹⁴CO₂.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding sulfuric acid, which also facilitates the release of dissolved ¹⁴CO₂.

  • Continue incubation for another 30 minutes to ensure complete trapping of ¹⁴CO₂.

  • Transfer the filter paper to a scintillation vial containing scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific activity as nmol of CO₂ produced per minute per mg of protein.[20]

Ornithine Aminotransferase (OAT) Activity Assay (Ninhydrin Method)

This colorimetric assay measures OAT activity by detecting the formation of pyrroline-5-carboxylate (P5C), which reacts with ninhydrin (B49086) to produce a colored product.[21]

Materials:

  • Assay buffer: 100 mM potassium pyrophosphate (pH 8.0), 0.025 mM PLP

  • Substrates: 10 mM α-ketoglutarate, 4 mM L-ornithine

  • OAT enzyme source (e.g., mitochondrial extract)

  • Quenching solution: 3N perchloric acid

  • Ninhydrin reagent: 2% aqueous ninhydrin

  • Ethanol

Procedure:

  • Prepare the assay mixture containing the assay buffer and substrates.

  • Add the OAT enzyme source to start the reaction and incubate at 37°C for a specific time.

  • Stop the reaction by adding perchloric acid.

  • Add the ninhydrin reagent to the mixture.

  • Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

  • Centrifuge the samples to pellet any precipitate.

  • Dissolve the colored product in ethanol.

  • Measure the absorbance of the solution at 510 nm.

  • The amount of P5C produced is proportional to the absorbance and can be quantified using a standard curve.[21]

Quantification of Ornithine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of ornithine and its metabolites in biological samples.[11]

Sample Preparation:

  • Precipitate proteins from plasma or tissue homogenates using a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Add an isotopic labeled internal standard (e.g., [¹³C₅]-Ornithine) to the sample for accurate quantification.

  • Centrifuge to remove the precipitated proteins.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

LC-MS/MS Analysis:

  • Chromatography: Separate ornithine from other sample components using a hydrophilic interaction chromatography (HILIC) column with an isocratic mobile phase.

  • Mass Spectrometry:

    • Ionize the analyte using an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Detect and quantify ornithine and the internal standard using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.

  • Quantification: Determine the concentration of ornithine in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ornithine.[11][13]

Signaling Pathways and Logical Relationships

The metabolic pathways involving this compound are interconnected and tightly regulated. The following diagrams illustrate these complex relationships.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrial Matrix Cytosol Cytosol Carbamoyl_Phosphate Carbamoyl Phosphate Citrulline_mito Citrulline Carbamoyl_Phosphate->Citrulline_mito OTC Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transporter Ornithine_cyto Ornithine Ornithine_cyto->Ornithine_mito ORC1 Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate Aspartate Aspartate Aspartate->Argininosuccinate ASS Fumarate Fumarate Argininosuccinate->Fumarate ASL Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine_cyto Urea Urea Arginine->Urea Arginase

Caption: The Urea Cycle pathway illustrating the central role of ornithine.

Polyamine_Synthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase

Caption: The Polyamine Biosynthesis pathway originating from ornithine.

Ornithine_Amino_Acid_Interconversion Ornithine Ornithine Glutamate_semialdehyde Glutamate-γ-semialdehyde Ornithine->Glutamate_semialdehyde Ornithine Aminotransferase (OAT) alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate Ornithine Aminotransferase (OAT) Glutamate_semialdehyde->Glutamate Proline Proline Glutamate_semialdehyde->Proline

Caption: Interconversion of ornithine with proline and glutamate.

Conclusion

This compound stands as a critical metabolic hub, intricately connecting nitrogen detoxification, the synthesis of vital polyamines, and the metabolism of key amino acids. Its central role in these pathways underscores its importance in maintaining cellular homeostasis and its implication in the pathophysiology of numerous diseases, most notably cancer. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting ornithine metabolism. A deeper understanding of the regulation and dysregulation of these pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies in the future.

References

The Biochemical Applications of DL-Ornithine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of DL-Ornithine in Biochemical Research.

Introduction

Ornithine, a non-proteinogenic amino acid, holds a central position in cellular metabolism, primarily recognized for its critical role in the urea (B33335) cycle and as a precursor for the biosynthesis of polyamines and other amino acids like proline and glutamate.[1][2] While L-ornithine is the biologically active enantiomer in these pathways, the racemic mixture, this compound, and its individual enantiomers serve as invaluable tools in biochemical research. This technical guide provides a comprehensive overview of the basic research applications of this compound, with a focus on its utility as a modulator of enzyme activity, a probe for metabolic pathways, and a tool in cell culture applications.

Data Presentation: Quantitative Insights into this compound's Biochemical Interactions

The study of this compound in biochemistry is often centered on its interaction with key enzymes. While L-ornithine is typically a substrate, both D- and L-ornithine, and particularly their derivatives, can act as inhibitors. The following tables summarize key quantitative data for these interactions.

EnzymeLigandOrganism/Enzyme SourceConstant TypeValueReference(s)
Ornithine Decarboxylase (ODC)L-OrnithineAspergillus terreusK_m_0.95 mM[1]
Ornithine Decarboxylase (ODC)D-OrnithineHumanIC_50_~1.5 mM[3]
Ornithine Aminotransferase (OAT)L-OrnithineRat Liver MitochondriaK_m_1.0 mM

Table 1: Michaelis-Menten Constants (K_m_) and IC_50_ Values for Ornithine Enantiomers. This table presents the affinity of ODC and OAT for their substrate L-ornithine and the inhibitory concentration of D-ornithine for ODC.

EnzymeInhibitorOrganism/Enzyme SourceConstant TypeValueReference(s)
Ornithine Decarboxylase (ODC)DL-α-Difluoromethylornithine (DFMO)HumanK_D_2.2 ± 0.4 µM[3]
Ornithine Decarboxylase (ODC)L-α-Difluoromethylornithine (L-DFMO)HumanK_D_1.3 ± 0.3 µM[3]
Ornithine Decarboxylase (ODC)D-α-Difluoromethylornithine (D-DFMO)HumanK_D_28.3 ± 3.4 µM[3]
Ornithine Decarboxylase (ODC)DL-α-Difluoromethylornithine (DFMO)Humank_inact_0.15 ± 0.03 min⁻¹[3]
Ornithine Decarboxylase (ODC)L-α-Difluoromethylornithine (L-DFMO)Humank_inact_0.15 ± 0.03 min⁻¹[3]
Ornithine Decarboxylase (ODC)D-α-Difluoromethylornithine (D-DFMO)Humank_inact_0.25 ± 0.03 min⁻¹[3]

Table 2: Inhibition Constants for this compound Derivatives. This table details the dissociation constants (K_D_) and inactivation constants (k_inact_) for the irreversible inhibitor DFMO, a derivative of ornithine.

Core Metabolic Pathways Involving Ornithine

Ornithine is a critical node in several interconnected metabolic pathways. Understanding these pathways is fundamental to appreciating its role in research.

The Urea Cycle

L-ornithine is a key intermediate in the urea cycle, a liver-centric pathway that detoxifies ammonia (B1221849) by converting it to urea for excretion.[4] Ornithine acts as a carrier molecule that is regenerated in each turn of the cycle.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Carbamoyl_Phosphate Carbamoyl Phosphate Citrulline L-Citrulline Carbamoyl_Phosphate->Citrulline Ornithine Transcarbamylase Carbamoyl_Phosphate->Citrulline Ornithine L-Ornithine Ornithine->Citrulline Ornithine->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Argininosuccinate Synthetase Citrulline->Argininosuccinate Aspartate Aspartate Aspartate->Argininosuccinate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Argininosuccinate->Fumarate Arginine L-Arginine Argininosuccinate->Arginine Argininosuccinate Lyase Argininosuccinate->Arginine Arginine->Ornithine Arginase Arginine->Ornithine Urea Urea Arginine->Urea Arginine->Urea Mitochondrion Mitochondrion Cytosol Cytosol

Diagram 1: The Urea Cycle Pathway.
Polyamine Biosynthesis

L-ornithine is the direct precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell growth and proliferation.[5] The first and rate-limiting step is the decarboxylation of ornithine by ornithine decarboxylase (ODC).

Polyamine_Biosynthesis L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS decarboxylated_SAM Decarboxylated S-adenosylmethionine decarboxylated_SAM->Spermidine decarboxylated_SAM->Spermine ODC Ornithine Decarboxylase (ODC) SPDS Spermidine Synthase SPMS Spermine Synthase

Diagram 2: Polyamine Biosynthesis Pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[6]

Materials:

  • L-[1-¹⁴C]ornithine

  • ODC Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.05 mM pyridoxal-5'-phosphate (PLP)

  • Cell or tissue lysate containing ODC

  • 2 M HCl

  • Scintillation vials with filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a sealed vial by combining 100 µL of ODC Assay Buffer, 10 µL of L-[1-¹⁴C]ornithine (to a final concentration of 0.1-0.5 mM), and 50 µL of cell or tissue lysate.

  • Place a small piece of filter paper soaked in a CO₂ trapping agent in a center well suspended above the reaction mixture.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by injecting 100 µL of 2 M HCl into the reaction mixture, taking care not to touch the filter paper.

  • Continue the incubation for an additional 30 minutes at 37°C to ensure all the released ¹⁴CO₂ is trapped on the filter paper.

  • Remove the filter paper and place it in a scintillation vial with an appropriate scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate ODC activity as nmol of CO₂ released per minute per mg of protein.

Arginase Activity Assay (Colorimetric Method)

This assay measures arginase activity by quantifying the amount of urea produced from the hydrolysis of L-arginine.[7][8]

Materials:

  • L-Arginine solution (0.5 M, pH 9.7)

  • Arginase activation buffer: 10 mM MnCl₂ in 50 mM Tris-HCl (pH 7.5)

  • Urea colorimetric reagent (e.g., containing α-isonitrosopropiophenone)

  • Sulfuric acid-phosphoric acid mixture

  • Urea standards

Procedure:

  • Prepare cell or tissue lysate in a suitable lysis buffer.

  • Activate the arginase in the lysate by incubating 10 µL of lysate with 10 µL of arginase activation buffer at 55-60°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of 0.5 M L-arginine (pH 9.7) to the activated lysate.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 400 µL of the sulfuric acid-phosphoric acid mixture.

  • Add 25 µL of the urea colorimetric reagent and mix well.

  • Heat the mixture at 100°C for 45 minutes to allow for color development.

  • Cool the samples to room temperature and measure the absorbance at 540 nm.

  • Determine the urea concentration from a standard curve prepared with known concentrations of urea.

  • Calculate arginase activity as µmol of urea produced per minute per mg of protein.

Poly-L-Ornithine Coating Protocol for Cell Culture

Poly-L-ornithine is widely used to coat culture surfaces to enhance the attachment of neuronal and other cell types.[9][10][11]

Materials:

  • Poly-L-ornithine hydrobromide solution (0.1 mg/mL in sterile water or PBS)

  • Sterile tissue culture grade water or PBS

  • Cell culture plates or flasks

Procedure:

  • Aseptically dilute the poly-L-ornithine solution to the desired working concentration (typically 10-100 µg/mL) with sterile tissue culture grade water or PBS.

  • Add a sufficient volume of the diluted poly-L-ornithine solution to completely cover the culture surface (e.g., 2 mL for a 35 mm dish).

  • Incubate the coated cultureware at 37°C for at least 2 hours, or overnight at room temperature in a sterile environment.

  • Aspirate the poly-L-ornithine solution completely.

  • Thoroughly rinse the coated surface three times with sterile tissue culture grade water or PBS to remove any unbound poly-L-ornithine, which can be toxic to cells.[12]

  • Allow the surface to dry completely in a sterile environment before seeding cells.

Signaling Pathways and Logical Relationships

This compound and its metabolites are involved in complex signaling networks that regulate cell fate.

ODC Inhibition and Cell Cycle Control

Inhibition of ODC by ornithine analogs like DFMO leads to the depletion of polyamines, which in turn affects cell cycle progression. This often results in a G1 phase arrest.

ODC_Inhibition_Cell_Cycle DL_Ornithine_Analog This compound Analog (e.g., DFMO) ODC Ornithine Decarboxylase (ODC) DL_Ornithine_Analog->ODC Inhibits Polyamines Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines Produces p27Kip1 p27Kip1 Polyamines->p27Kip1 Suppresses Cyclin_E_CDK2 Cyclin E-CDK2 p27Kip1->Cyclin_E_CDK2 Inhibits Rb Rb Phosphorylation Cyclin_E_CDK2->Rb Promotes E2F E2F Release Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

Diagram 3: ODC Inhibition and Cell Cycle Arrest.
L-Ornithine Activated Calcium Signaling

L-ornithine can act as a signaling molecule by activating the calcium-sensing receptor (CaSR), a G-protein coupled receptor. This leads to an increase in intracellular calcium and activation of downstream protective pathways.[13][14]

L_Ornithine_Ca_Signaling L_Ornithine L-Ornithine CaSR Calcium-Sensing Receptor (CaSR) L_Ornithine->CaSR Activates G_Protein G-Protein CaSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release p38_MAPK p38 MAPK Activation Ca_release->p38_MAPK Activates Cell_Protection Cell Protection (Anti-apoptosis) p38_MAPK->Cell_Protection

Diagram 4: L-Ornithine Calcium Signaling Pathway.

Conclusion

This compound and its enantiomers are versatile tools in biochemical research, offering avenues to probe and manipulate fundamental cellular processes. From its central role in the urea cycle and polyamine biosynthesis to its application as a modulator of enzyme activity and a component of cell culture systems, ornithine continues to be a subject of intense investigation. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to leverage the unique biochemical properties of this compound in their experimental designs. Further exploration into the nuanced roles of D- and L-ornithine will undoubtedly uncover new applications and deepen our understanding of cellular metabolism and signaling.

References

An In-depth Technical Guide to Ornithine Decarboxylase and its Substrates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ornithine decarboxylase (ODC) is a pivotal enzyme in cellular metabolism, serving as the rate-limiting step in the biosynthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation. Given its critical role, ODC has emerged as a significant therapeutic target for a range of diseases, most notably in cancer and certain infectious diseases. This technical guide provides a comprehensive overview of ODC, its substrates, its regulation, and its inhibition, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

Ornithine Decarboxylase: The Gatekeeper of Polyamine Synthesis

Ornithine decarboxylase (EC 4.1.1.17) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-ornithine to produce putrescine, the diamine precursor for the synthesis of higher polyamines.[1] This reaction is the first and committed step in the polyamine biosynthetic pathway. The active form of ODC is a homodimer, and its activity is tightly regulated at multiple levels, including transcription, translation, and post-translational modification, to ensure precise control over intracellular polyamine concentrations.

Substrates and Catalytic Mechanism

The primary substrate for ODC is L-ornithine. The catalytic cycle, facilitated by the PLP cofactor, involves the formation of a Schiff base between PLP and L-ornithine, followed by decarboxylation to form a putrescine-PLP adduct. Subsequent transamination releases putrescine and regenerates the PLP cofactor for the next catalytic round. While L-ornithine is the principal substrate, ODC from some organisms can exhibit activity towards other amino acids like L-lysine and L-arginine, albeit with lower efficiency.[2]

Quantitative Data on ODC Kinetics and Inhibition

Understanding the kinetic parameters of ODC and the potency of its inhibitors is crucial for drug development. The following tables summarize key quantitative data from various studies.

Kinetic Parameters of Ornithine Decarboxylase

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.

Organism/Enzyme SourceSubstrateKm (mM)Vmax (µmol/mg/min)Reference
Aspergillus terreusL-Ornithine0.94.8[2]
Aspergillus terreusL-Lysine1.34.1[2]
Aspergillus terreusL-Arginine1.43.8[2]
HumanL-Ornithine~0.09-
Physarum polycephalum (low affinity form)Pyridoxal 5'-phosphate0.033-
Physarum polycephalum (high affinity form)Pyridoxal 5'-phosphate0.00013-
Inhibitors of Ornithine Decarboxylase

A variety of compounds have been developed to inhibit ODC activity, with α-difluoromethylornithine (DFMO or eflornithine) being the most well-known irreversible inhibitor. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.

InhibitorOrganism/Cell LineIC50 (µM)Reference
DFMOAspergillus terreus~0.05 (0.02 µg/mL)[2]
CurcuminAspergillus terreus~0.11 (0.04 µg/mL)[2]
PropargylglycineAspergillus terreus~188 (20.9 µg/mL)[2]
HydroxylamineAspergillus terreus~473 (32.9 µg/mL)[2]
1-Amino-oxy-3-aminopropane (APA)Human ODC~0.00036 (0.36 nM)[3]
Compound 7Human ODC0.18[3]
Compound 10Human ODC0.36[3]
Compound 10-RHuman ODC0.21[3]
Compound 10-SHuman ODC0.10[3]
10-R-PLP adductHuman ODC0.16[3]
10-S-PLP adductHuman ODC0.03[3]
D-DFMOHuman ODC~7.5[4]
D-OrnithineHuman ODC~1500[4]
BaicaleinHuman ODC0.88[5]
7,8-dihydroxyflavoneHuman ODC2.54[5]
MyricetinHuman ODC7.3[5]
α-DL-difluoromethylornithineHuman ODC~100[5]

Note: IC50 values can be influenced by assay conditions, including substrate concentration.

Signaling and Metabolic Pathways

The activity of ODC is intricately linked to cellular signaling and metabolic networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

Polyamine Biosynthesis Pathway

This pathway outlines the synthesis of polyamines starting from L-ornithine.

Polyamine_Biosynthesis Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine dcSAM decarboxylated S-Adenosylmethionine dcSAM->SpdS dcSAM->SpmS SAM S-Adenosylmethionine SAMDC S-Adenosylmethionine Decarboxylase (SAMDC) SAM->SAMDC MTA 5'-Methylthioadenosine ODC->Putrescine CO2 SpdS->Spermidine SpdS->MTA SpmS->Spermine SpmS->MTA SAMDC->dcSAM CO2 ODC_Regulation Polyamines Increased Polyamines Antizyme_mRNA Antizyme mRNA Polyamines->Antizyme_mRNA + translationalframeshifting Antizyme Antizyme Antizyme_mRNA->Antizyme Translation ODC Ornithine Decarboxylase (ODC) Antizyme->ODC Binding Proteasome 26S Proteasome Antizyme->Proteasome Escapes degradation ODC_Antizyme_Complex ODC-Antizyme Complex (Inactive) ODC->ODC_Antizyme_Complex ODC_Antizyme_Complex->Proteasome Targeting Degradation ODC Degradation Proteasome->Degradation Degrades ODC AZI Antizyme Inhibitor (AZI) AZI->Antizyme Inhibition

References

Methodological & Application

Protocol for the Use of DL-Ornithine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

DL-Ornithine, a non-proteinogenic amino acid, serves as a critical precursor in the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine.[1] Polyamines are essential polycationic molecules that play a pivotal role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2][3] The conversion of ornithine to putrescine by the enzyme ornithine decarboxylase (ODC) is the first and rate-limiting step in polyamine synthesis.[2] Consequently, the availability of ornithine in the cell culture medium can significantly influence intracellular polyamine pools and, therefore, cellular function.

Some cell lines, notably Chinese Hamster Ovary (CHO)-K1 cells, exhibit a deficiency in the endogenous synthesis of ornithine and polyamines, making them dependent on exogenous sources for optimal growth and viability. Supplementation of cell culture media with this compound can, therefore, be a critical factor for successful cultivation and experimentation with such cell lines. Beyond its role in polyamine synthesis, ornithine is also involved in the urea (B33335) cycle and the synthesis of other amino acids like proline and glutamate.[4] Emerging research also points to the involvement of L-ornithine in cellular signaling pathways, including the modulation of intracellular calcium levels and protection against oxidative stress.[5]

This document provides a detailed protocol for the preparation and application of this compound in cell culture experiments. It includes methodologies for assessing its effects on cell viability, proliferation, and apoptosis, along with quantitative data from representative studies.

Mechanism of Action

The primary role of this compound in cell culture is to serve as a substrate for ornithine decarboxylase (ODC) to produce putrescine. Putrescine is subsequently converted to spermidine and spermine. These polyamines are vital for:

  • Stabilizing macromolecules: Polyamines, being positively charged, can interact with negatively charged molecules like DNA, RNA, and proteins, thereby stabilizing their structure and function.

  • Modulating gene expression and protein synthesis: Polyamines are implicated in the regulation of transcription and translation.

  • Cell cycle progression: Adequate polyamine levels are necessary for cells to progress through the cell cycle.

A deficiency in polyamines can lead to growth arrest and apoptosis.[6] Conversely, excessive polyamine levels can also be cytotoxic. Therefore, optimizing the concentration of this compound is crucial for specific cell types and experimental conditions.

Data Presentation

Table 1: Effect of L-Ornithine Supplementation on CHO-K1 Cell Growth
L-Ornithine Concentration (µM)Cell LineMediumEffect on Viable Cell Density (VCD)Effect on Viability (%)Reference
100CHO-K1SFM-F10 (putrescine-free)Sustained high VCD over multiple passagesMaintained high viability over multiple passages
0CHO-K1SFM-F10 (putrescine-free)Progressive decrease in VCDProgressive decrease in viability
Table 2: Dose-Dependent Effect of L-Ornithine on Intracellular Calcium Signaling in HK-2 Cells
L-Ornithine ConcentrationCell LineEffectReference
100 µMHK-2Induction of TRPC-like outwardly rectifying current[5]
500 µMHK-2Significant increase in TRPC-like current compared to 100 µM[5]
1 mMHK-2Further significant increase in TRPC-like current[5]
3 mMHK-2Elicited a robust increase in intracellular calcium[5]
10 mMHK-2Elicited the maximal observed increase in intracellular calcium[5]
Table 3: Protective Effect of L-Ornithine against Oxidative Stress-Induced Cell Death in HK-2 Cells
TreatmentCell LineOutcomeReference
H₂O₂HK-2Increased necrosis and apoptosis[5]
L-Ornithine + H₂O₂HK-2Significant protection from H₂O₂-induced necrosis and apoptosis[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound hydrochloride (or L-Ornithine hydrochloride) powder

    • Sterile tissue culture grade water or phosphate-buffered saline (PBS)

    • Sterile 0.22 µm syringe filter

    • Sterile conical tubes (15 mL or 50 mL)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in sterile water or PBS to create a stock solution of a desired concentration (e.g., 100 mM).

    • Gently vortex the solution until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM). Include a vehicle control (medium with the same volume of solvent used for the this compound stock).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • 6-well cell culture plates

    • Annexin V-FITC/PI apoptosis detection kit

    • Binding buffer (provided with the kit)

    • Flow cytometer

  • Procedure:

    • Seed cells into 6-well plates and allow them to adhere.

    • Treat the cells with the desired concentrations of this compound for the chosen duration.

    • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Mandatory Visualization

Polyamine_Synthesis_Pathway Arginine Arginine Ornithine This compound Arginine->Ornithine Urea Arginase Arginase Putrescine Putrescine Ornithine->Putrescine ODC Ornithine Decarboxylase (ODC) (Rate-limiting step) Spermidine Spermidine Putrescine->Spermidine SpdS Spermidine Synthase Spermine Spermine Spermidine->Spermine SpmS Spermine Synthase

Caption: Polyamine Synthesis Pathway from Arginine and Ornithine.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_ornithine Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_ornithine->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis polyamines Polyamine Analysis (e.g., HPLC) treat_cells->polyamines Ornithine_Metabolic_Hub cluster_urea Urea Cycle cluster_polyamine Polyamine Synthesis cluster_proline Proline Synthesis cluster_signaling Cellular Signaling Ornithine This compound Citrulline Citrulline Ornithine->Citrulline Putrescine Putrescine Ornithine->Putrescine ODC Glutamate_Semialdehyde Glutamate-γ-semialdehyde Ornithine->Glutamate_Semialdehyde OAT Ca_Signaling ↑ Intracellular Ca²⁺ Ornithine->Ca_Signaling Arginine Arginine Arginine->Ornithine Arginase Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Proline Proline Glutamate_Semialdehyde->Proline ROS_Protection Protection against Oxidative Stress Ca_Signaling->ROS_Protection

References

Application Notes and Protocols for DL-Ornithine as a Substrate in Ornithine Decarboxylase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine decarboxylase (ODC) is a pivotal enzyme in cellular metabolism, catalyzing the first and rate-limiting step in the biosynthesis of polyamines. This reaction involves the decarboxylation of L-ornithine to produce putrescine. Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules crucial for cell growth, differentiation, and proliferation.[1] Due to its critical role, ODC is a significant target for drug development, particularly in the fields of oncology and infectious diseases.[2] While L-ornithine is the natural substrate for ODC, the racemic mixture, DL-ornithine, is sometimes used in research and drug screening assays. These application notes provide a comprehensive guide to using this compound as a substrate for ODC assays, including detailed protocols, data interpretation, and a discussion of its practical applications.

Principle of the Ornithine Decarboxylase Assay

The enzymatic activity of ornithine decarboxylase is typically measured by quantifying the formation of one of its products, either putrescine or carbon dioxide. A common and reliable method is a spectrophotometric assay that measures the amount of putrescine produced. This method often involves the derivatization of putrescine to yield a colored product that can be quantified by measuring its absorbance at a specific wavelength.

It is crucial to note that ornithine decarboxylase is highly stereospecific for the L-enantiomer of ornithine.[3][4] The enzyme's active site is structured to bind L-ornithine specifically, and it exhibits negligible activity towards D-ornithine.[3] Consequently, when using a this compound racemic mixture as the substrate, only the L-ornithine component (50% of the total concentration) will be converted to putrescine. This is a critical consideration for calculating enzyme kinetics and interpreting results.

Applications in Research and Drug Development

  • High-Throughput Screening (HTS) for ODC Inhibitors: ODC assays are extensively used to screen chemical libraries for potential inhibitors.[2] Using this compound can be a cost-effective option for initial large-scale screens, with the understanding that the effective substrate concentration is halved.

  • Enzyme Kinetics Studies: These assays are fundamental for determining key kinetic parameters of ODC, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is vital for characterizing the enzyme from different sources and understanding its catalytic mechanism.

  • Evaluating the Efficacy of Therapeutic Agents: Researchers can assess the potency of novel drug candidates by measuring their ability to inhibit ODC activity in vitro. This is a crucial step in the preclinical development of new anticancer and antiparasitic drugs.

Quantitative Data Summary

The following tables summarize the kinetic parameters of ornithine decarboxylase from different sources with its natural substrate, L-ornithine. No direct kinetic data for this compound is available in the literature, as ODC is specific for the L-isomer. When using this compound, it should be assumed that the D-isomer is an inactive component and the effective substrate concentration is 50% of the total this compound concentration.

Table 1: Kinetic Parameters of Ornithine Decarboxylase with L-Ornithine

Enzyme SourceSubstrateKm (mM)Vmax (µmol/mg/min)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)Reference
Aspergillus terreusL-Ornithine0.94.84.3 x 10-54.6 x 10-5[5]
HumanL-Ornithine0.37 ± 0.09-3.7510.14[6]

Note: Vmax and kcat values can vary significantly based on the purity of the enzyme preparation and assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

Polyamine Biosynthesis Pathway

The following diagram illustrates the central role of ornithine decarboxylase in the polyamine biosynthesis pathway.

Polyamine_Biosynthesis Polyamine Biosynthesis Pathway Arginine Arginine Arginase Arginase Arginine->Arginase Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) (Rate-limiting step) Ornithine->ODC CO2 Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine Arginase->Ornithine ODC->Putrescine Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine SAMDC S-adenosylmethionine decarboxylase (SAMDC) dcSAM Decarboxylated S-adenosylmethionine SAMDC->dcSAM dcSAM->Spermidine_Synthase dcSAM->Spermine_Synthase

Caption: Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine synthesis.

Experimental Workflow for ODC Assay

This diagram outlines the key steps in a typical spectrophotometric ornithine decarboxylase assay.

ODC_Assay_Workflow Spectrophotometric ODC Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Prepare ODC Enzyme Solution (e.g., cell lysate, purified enzyme) Incubation Incubate Enzyme, Substrate, and Cofactors (Pyridoxal Phosphate) at 37°C Enzyme_Prep->Incubation Substrate_Prep Prepare this compound Substrate Solution Substrate_Prep->Incubation Reagent_Prep Prepare Assay Buffer and Reagents Reagent_Prep->Incubation Termination Stop Reaction (e.g., with acid) Incubation->Termination Derivatization Derivatize Putrescine (e.g., with TNBS) Termination->Derivatization Extraction Extract Colored Product (e.g., with 1-pentanol) Derivatization->Extraction Measurement Measure Absorbance (e.g., at 420 nm) Extraction->Measurement Calculation Calculate ODC Activity Measurement->Calculation Standard_Curve Generate Putrescine Standard Curve Standard_Curve->Calculation

Caption: Workflow for a spectrophotometric ODC assay using this compound.

Experimental Protocols

Spectrophotometric Assay for Ornithine Decarboxylase Activity

This protocol is adapted from a method that measures the formation of putrescine, which is derivatized with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to produce a colored compound.

Materials and Reagents:

  • This compound monohydrochloride

  • Ornithine Decarboxylase (purified or as cell/tissue lysate)

  • Pyridoxal 5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • EDTA

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS)

  • 1-Pentanol (B3423595)

  • Putrescine dihydrochloride (B599025) (for standard curve)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Sodium bicarbonate buffer (1 M, pH 9.0)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA and 2.5 mM DTT.

    • Substrate Solution: Prepare a stock solution of 100 mM this compound in assay buffer. Prepare serial dilutions to obtain the desired final concentrations (e.g., 0.1 to 10 mM L-ornithine, which corresponds to 0.2 to 20 mM this compound).

    • Cofactor Solution: Prepare a 10 mM stock solution of Pyridoxal 5'-phosphate (PLP) in assay buffer.

    • Enzyme Preparation: Dilute the ODC enzyme preparation (e.g., cell lysate supernatant after centrifugation) in assay buffer to a concentration that yields a linear reaction rate for at least 30 minutes.

    • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA) or 2 M Perchloric acid (PCA).

    • TNBS Reagent: 20 mM TNBS in distilled water.

    • Putrescine Standards: Prepare a series of putrescine dihydrochloride standards in assay buffer (e.g., 0 to 100 nmol).

  • Enzymatic Reaction:

    • Set up microcentrifuge tubes for each reaction (including a blank with no enzyme).

    • To each tube, add:

      • 50 µL of Assay Buffer

      • 10 µL of Cofactor Solution (final concentration 1 mM)

      • 10 µL of Substrate Solution (variable concentrations)

      • 20 µL of Enzyme Preparation

    • Vortex gently and incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 100 µL of Stopping Reagent (e.g., 10% TCA).

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Derivatization and Detection:

    • Transfer 100 µL of the supernatant from the previous step to a new set of tubes. Also, prepare tubes with the putrescine standards.

    • Add 100 µL of 1 M Sodium Bicarbonate buffer (pH 9.0) to each tube.

    • Add 50 µL of 20 mM TNBS reagent to each tube.

    • Incubate at 40°C for 30 minutes in the dark.

    • Add 500 µL of 1-pentanol to each tube and vortex vigorously for 1 minute to extract the colored derivative.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer 400 µL of the upper (1-pentanol) layer to a clean microplate well or cuvette.

    • Measure the absorbance at 420 nm using a spectrophotometer.

Data Analysis:

  • Standard Curve: Plot the absorbance values of the putrescine standards against their known concentrations (nmol). Perform a linear regression to obtain the equation of the line.

  • Calculation of ODC Activity:

    • Use the standard curve to determine the amount of putrescine (in nmol) produced in each experimental sample from its absorbance value.

    • Calculate the ODC activity using the following formula:

      Activity (nmol/min/mg) = (nmol of putrescine produced) / (incubation time (min) x mg of protein in the reaction)

    • Remember that the initial substrate concentration of L-ornithine is half the concentration of the this compound used.

Conclusion

This compound can serve as a substrate for ornithine decarboxylase assays, with the critical understanding that only the L-isomer is enzymatically active. This makes this compound a viable, cost-effective alternative for certain applications, particularly in high-throughput screening. For precise kinetic studies, it is essential to account for the fact that the effective substrate concentration is 50% of the total this compound concentration. The provided spectrophotometric protocol offers a reliable and accessible method for measuring ODC activity for researchers in academic and industrial settings.

References

Methods for Studying DL-Ornithine Transport into Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ornithine, a non-proteinogenic amino acid, plays a pivotal role in cellular metabolism, most notably as an intermediate in the urea (B33335) cycle. Its transport across cellular and mitochondrial membranes is a critical process, facilitated by specific solute carriers (SLCs) such as the cationic amino acid transporters (CATs) at the plasma membrane and the ornithine/citrulline carriers (ORCs) at the mitochondrial inner membrane. Dysregulation of ornithine transport is implicated in various metabolic disorders, including Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome. Furthermore, as drug transporters are increasingly recognized for their role in pharmacokinetics and drug-drug interactions, understanding the mechanisms of ornithine transport is of significant interest to drug development professionals.[1][2][3]

These application notes provide detailed protocols for two primary methods used to study this compound transport into cells: the radiolabeled uptake assay in cultured cells and the transport assay using reconstituted liposomes. Additionally, this document outlines the kinetic analysis of ornithine transporters and discusses the regulatory mechanisms that govern their activity.

Key Ornithine Transporters

Several transporters are responsible for ornithine flux across cellular membranes. The primary transporters studied are:

  • Cationic Amino Acid Transporter 1 (CAT1, SLC7A1): Located at the plasma membrane, it facilitates the Na+-independent transport of cationic amino acids, including ornithine, arginine, and lysine.

  • Mitochondrial Ornithine Carrier 1 (ORC1, SLC25A15): A key component of the urea cycle, it mediates the exchange of cytosolic ornithine for mitochondrial citrulline across the inner mitochondrial membrane.[4][5]

  • Mitochondrial Ornithine Carrier 2 (ORC2, SLC25A2): Another mitochondrial transporter with a broader substrate specificity compared to ORC1.[4][5]

Quantitative Data Summary: Kinetic Parameters of Ornithine Transporters

The following table summarizes the kinetic parameters (Michaelis constant, Km, and maximum velocity, Vmax) for various ornithine transporters. These values are crucial for comparing transporter affinity and capacity.

TransporterOrganism/SystemSubstrateKm (mM)Vmax (mmol/min/g protein)Reference
ORC1 Human (reconstituted)L-Ornithine0.11 - 0.401.1 - 3.0[6]
ORC2 Human (reconstituted)L-Ornithine0.11 - 0.401.1 - 3.0[6]
Ornithine Carrier Rat Liver Mitochondria (reconstituted)L-Ornithine0.163.2[7]
Ornithine Carrier Rat Liver Mitochondria (reconstituted)L-Lysine1.23.2[7]
Ornithine Carrier Rat Liver Mitochondria (reconstituted)L-Citrulline3.63.2[7]
CAT1 Canine Lens Epithelial CellsL-Arginine-0.424 nmol/mg protein/min[7]

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay in Cultured Cells

This protocol describes a method to measure the uptake of radiolabeled ornithine into cultured cells, such as Human Embryonic Kidney 293 (HEK293) cells, which can be transfected to overexpress a specific transporter.[8][9]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Poly-D-lysine coated 24-well plates

  • Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution, pH 7.4

  • L-[14C]ornithine or L-[3H]ornithine

  • Unlabeled L-ornithine

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding:

    • One day before the experiment, seed HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Preparation:

    • On the day of the assay, aspirate the culture medium.

    • Wash the cell monolayer twice with pre-warmed (37°C) HBSS.

    • Add 500 µL of pre-warmed HBSS to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.

  • Uptake Assay:

    • Prepare uptake solutions containing a fixed concentration of radiolabeled ornithine (e.g., 1-10 µM) and varying concentrations of unlabeled ornithine for kinetic studies (e.g., 0-10 mM).

    • To initiate the uptake, aspirate the equilibration buffer and add 200 µL of the uptake solution to each well.

    • Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • Stopping the Uptake:

    • To terminate the transport, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Measurement:

    • Lyse the cells by adding 300 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

    • Use an aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

  • Data Analysis:

    • Calculate the rate of ornithine uptake and normalize it to the protein concentration (e.g., in nmol/mg protein/min).

    • For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

G cluster_prep Cell Preparation cluster_uptake Uptake Assay cluster_stop Termination & Measurement seed_cells Seed cells in 24-well plate wash_cells Wash with pre-warmed HBSS seed_cells->wash_cells equilibrate Equilibrate in HBSS at 37°C wash_cells->equilibrate initiate_uptake Add radiolabeled ornithine solution equilibrate->initiate_uptake incubate Incubate at 37°C for a defined time initiate_uptake->incubate stop_uptake Aspirate & wash with ice-cold PBS incubate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity measure_protein Measure protein concentration lyse_cells->measure_protein

Radiolabeled Ornithine Uptake Workflow

Protocol 2: Ornithine Transport Assay in Reconstituted Liposomes

This method is ideal for studying the transport activity of a purified transporter protein in a controlled, artificial membrane system.[4][10][11][12]

Materials:

  • Purified ornithine transporter (e.g., ORC1 expressed in and purified from E. coli)

  • Phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and cardiolipin)

  • Detergent (e.g., Triton X-100 or Lubrol WX)

  • Bio-Beads or similar hydrophobic resin

  • Internal buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.4) containing a high concentration of unlabeled ornithine (e.g., 20 mM)

  • External buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.4)

  • Radiolabeled L-[14C]ornithine

  • Stop solution (e.g., ice-cold external buffer with an inhibitor like mersalyl)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Scintillation counter

Procedure:

  • Solubilization of Transporter:

    • Solubilize the purified transporter protein in a buffer containing a suitable detergent.

  • Preparation of Proteoliposomes:

    • Prepare a lipid film by drying down a solution of phospholipids under a stream of nitrogen.

    • Resuspend the lipid film in the internal buffer to form multilamellar vesicles.

    • Sonicate the vesicle suspension to form small unilamellar vesicles (liposomes).

    • Add the solubilized transporter to the liposome (B1194612) suspension.

    • Remove the detergent gradually by incubation with Bio-Beads to allow the transporter to insert into the liposome bilayer, forming proteoliposomes.

  • Removal of External Substrate:

    • Remove any external unlabeled ornithine from the proteoliposome preparation by passing it through a size-exclusion chromatography column equilibrated with the external buffer.

  • Transport Assay:

    • Initiate the transport by adding a small volume of radiolabeled ornithine to the proteoliposome suspension.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for various time points.

  • Stopping the Transport:

    • Terminate the reaction by adding an excess of ice-cold stop solution.

    • Rapidly separate the proteoliposomes from the external medium by passing the mixture through a small ion-exchange column that binds the external radiolabeled substrate but not the proteoliposomes.

  • Measurement and Analysis:

    • Collect the proteoliposomes and measure the incorporated radioactivity by scintillation counting.

    • Calculate the transport rate and perform kinetic analysis as described in Protocol 1.

G cluster_prep Proteoliposome Preparation cluster_assay Transport Assay solubilize Solubilize purified transporter reconstitute Mix transporter and liposomes, remove detergent solubilize->reconstitute prepare_liposomes Prepare liposomes with internal buffer prepare_liposomes->reconstitute remove_external Remove external substrate reconstitute->remove_external initiate_transport Add radiolabeled ornithine remove_external->initiate_transport incubate Incubate at defined temperature initiate_transport->incubate stop_transport Add stop solution incubate->stop_transport separate Separate proteoliposomes stop_transport->separate measure Measure radioactivity separate->measure G cluster_pathway PKC-mediated Regulation of CAT1 PMA Phorbol Ester (PMA) PKC Protein Kinase C (PKC) PMA->PKC activates CAT1_active Active CAT1 Transporter PKC->CAT1_active phosphorylates CAT1_inactive Inactive CAT1 Transporter (Phosphorylated) CAT1_active->CAT1_inactive Ornithine_in Ornithine (intracellular) CAT1_active->Ornithine_in facilitates CAT1_inactive->Ornithine_in inhibits transport Ornithine_out Ornithine (extracellular) Ornithine_out->Ornithine_in Transport

References

Application of DL-Ornithine in Microbial Fermentation Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ornithine, a racemic mixture of the non-proteinogenic amino acid ornithine, serves as a critical precursor and intermediate in a variety of microbial metabolic pathways. Its application in fermentation studies is pivotal for enhancing the production of valuable secondary metabolites, including antibiotics and siderophores. L-ornithine is a central molecule in the arginine biosynthesis pathway and the urea (B33335) cycle, while D-ornithine is a key structural component of certain peptide antibiotics like bacitracracin. This document provides detailed application notes and experimental protocols for the utilization of this compound in microbial fermentation research.

Core Concepts and Applications

This compound is primarily employed in microbial fermentation for two key purposes:

  • Precursor for Secondary Metabolite Biosynthesis: L-ornithine is a direct precursor for a range of bioactive compounds. Its supplementation can significantly boost the yield of target molecules by increasing the intracellular pool of this essential building block.

  • Metabolic Pathway Engineering and Analysis: Studying the effect of this compound supplementation provides insights into the regulation of metabolic pathways and helps identify potential bottlenecks in production strains.

Key Applications:
  • Antibiotic Production: L-ornithine is a precursor to the D-ornithine residue found in the peptide antibiotic bacitracin, produced by Bacillus licheniformis.[1][2] Enhancing the intracellular L-ornithine concentration has been shown to significantly increase bacitracin yield.[1][2]

  • Siderophore Biosynthesis: In many fungi and bacteria, L-ornithine is the biosynthetic precursor for hydroxamate-type siderophores, which are high-affinity iron chelators with potential applications in medicine and agriculture.[3]

  • Polyamine Synthesis: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine, a precursor for other polyamines like spermidine (B129725) and spermine. These molecules are essential for cell growth, stress adaptation, and virulence in some bacteria.

Metabolic Pathways Involving this compound

The metabolic fate of this compound in microorganisms is multifaceted. The L-isomer is readily integrated into central metabolic pathways, while the utilization of the D-isomer is dependent on the presence of specific enzymes.

L-Ornithine Metabolism

L-Ornithine is a key intermediate in the biosynthesis of arginine and can be synthesized from glutamate. Inversely, arginine can be hydrolyzed by arginase to produce L-ornithine and urea. L-ornithine can also be converted to proline. In the context of secondary metabolite production, the direct incorporation of L-ornithine or its conversion to other precursors is of primary interest.

D-Ornithine Metabolism and Utilization

The direct utilization of D-ornithine by microorganisms is less common. However, some bacteria, such as Clostridium sticklandii, possess an enzyme called ornithine racemase , which can interconvert L- and D-ornithine. This enzymatic activity allows for the potential utilization of the D-isomer present in this compound by converting it to the metabolically more accessible L-form.

In the biosynthesis of bacitracin by Bacillus licheniformis, the D-ornithine residue is formed from L-ornithine by an epimerase domain within the bacitracin synthetase complex.[1] This indicates that even for the production of D-ornithine-containing compounds, the primary precursor supplied is L-ornithine.

The following diagram illustrates the central role of L-ornithine in key metabolic pathways.

Ornithine Metabolic Pathways Central Metabolic Pathways of L-Ornithine Glutamate Glutamate L_Ornithine L-Ornithine Glutamate->L_Ornithine Arginine Biosynthesis Pathway Citrulline Citrulline L_Ornithine->Citrulline Proline Proline L_Ornithine->Proline Putrescine Putrescine L_Ornithine->Putrescine Ornithine Decarboxylase Secondary_Metabolites Secondary Metabolites (e.g., Bacitracin, Siderophores) L_Ornithine->Secondary_Metabolites Precursor D_Ornithine D-Ornithine L_Ornithine->D_Ornithine Ornithine Racemase (in some bacteria) L_Ornithine->D_Ornithine Epimerase Domain (e.g., Bacitracin Synthetase) Arginine Arginine Arginine->L_Ornithine Arginase Citrulline->Arginine D_Ornithine->L_Ornithine Ornithine Racemase (in some bacteria)

Fig. 1: Central metabolic pathways involving L-ornithine.

Quantitative Data on L-Ornithine and Bacitracin Production

Systematic metabolic engineering to increase the intracellular supply of L-ornithine has been shown to be an effective strategy for boosting bacitracin production in Bacillus licheniformis. The following tables summarize the reported effects of genetic modifications aimed at enhancing the L-ornithine pool on both L-ornithine concentration and bacitracin yield. While these studies focus on endogenous production, they underscore the principle that increased ornithine availability directly correlates with enhanced antibiotic synthesis.

Genetic Modification in B. licheniformisEffect on Intracellular L-Ornithine ConcentrationEffect on Bacitracin ProductionReference
Deletion of proB and proJ (proline biosynthesis)49% increase6.6% increase[1]
Disruption of argR (arginine repressor)2.1-fold increase11.9% increase[1]
Combined deletion of proB, proJ, and argR with overexpression of ppnk171.4% increase16.5% increase[1]

Experimental Protocols

The following are generalized protocols for the application of this compound in microbial fermentation studies. It is crucial to optimize these protocols for the specific microorganism, fermentation medium, and target product.

Protocol 1: Batch Fermentation with this compound Supplementation for Bacitracin Production

This protocol describes a batch fermentation experiment to evaluate the effect of this compound supplementation on bacitracin production by Bacillus licheniformis.

1. Materials:

  • Bacillus licheniformis strain (e.g., a known bacitracin producer)

  • Seed culture medium (e.g., LB broth)

  • Production medium (e.g., soybean meal-based medium)

  • This compound hydrochloride

  • Sterile flasks or bioreactor

  • Incubator shaker

  • Analytical equipment (e.g., HPLC for bacitracin and ornithine analysis)

2. Seed Culture Preparation:

  • Inoculate a single colony of B. licheniformis into 50 mL of seed culture medium in a 250 mL flask.

  • Incubate at 37°C with shaking at 200 rpm for 12-16 hours, or until the culture reaches the mid-exponential growth phase.

3. Production Fermentation:

  • Prepare the production medium. A typical medium for bacitracin production might contain (per liter): 100 g soybean meal, 45 g corn starch, 1 g (NH₄)₂SO₄, and 6 g CaCO₃.

  • Dispense the production medium into fermentation flasks (e.g., 100 mL in 500 mL flasks).

  • Prepare a stock solution of this compound hydrochloride (e.g., 100 g/L) and sterilize by filtration.

  • Add this compound to the production flasks to achieve a range of final concentrations (e.g., 0 g/L, 1 g/L, 2 g/L, 5 g/L, 10 g/L).

  • Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.

  • Incubate the flasks at 37°C with shaking at 220 rpm for 48-72 hours.

4. Sampling and Analysis:

  • Withdraw samples at regular intervals (e.g., every 12 hours).

  • Measure cell growth (e.g., optical density at 600 nm).

  • Separate the cells from the broth by centrifugation.

  • Analyze the supernatant for bacitracin concentration using a validated HPLC method.

  • Optionally, analyze the intracellular and extracellular concentrations of L- and D-ornithine to monitor its uptake and conversion.

5. Expected Outcome:

An increase in bacitracin production is expected with increasing concentrations of this compound, up to an optimal concentration. Very high concentrations may be inhibitory.

The following diagram illustrates the experimental workflow for this protocol.

Batch Fermentation Workflow Workflow for Batch Fermentation with this compound Inoculation Inoculate B. licheniformis in Seed Medium Incubation_Seed Incubate Seed Culture (37°C, 200 rpm, 12-16h) Inoculation->Incubation_Seed Inoculation_Prod Inoculate Production Medium with Seed Culture Incubation_Seed->Inoculation_Prod Preparation Prepare Production Medium with varying [this compound] Preparation->Inoculation_Prod Incubation_Prod Incubate Production Culture (37°C, 220 rpm, 48-72h) Inoculation_Prod->Incubation_Prod Sampling Periodic Sampling Incubation_Prod->Sampling Analysis Analyze Samples: - Cell Growth (OD600) - Bacitracin (HPLC) - Ornithine (HPLC) Sampling->Analysis

Fig. 2: Experimental workflow for batch fermentation.
Protocol 2: Fed-Batch Fermentation with this compound Feeding for High-Titer Production

Fed-batch fermentation is a common strategy to achieve high cell densities and product titers by feeding a concentrated nutrient solution during the fermentation. This protocol outlines a fed-batch strategy with this compound supplementation.

1. Materials:

  • Same as Protocol 1, with the addition of a sterile feeding solution.

  • A bioreactor with feeding capabilities is required.

2. Fermentation Setup:

  • Prepare the initial batch medium in the bioreactor. The composition can be similar to the production medium in Protocol 1, but with a lower initial substrate concentration to avoid overflow metabolism.

  • Inoculate the bioreactor with a seed culture as described previously.

  • Run the initial batch phase until a key substrate (e.g., the primary carbon source) is nearly depleted. This can be monitored by measuring, for example, dissolved oxygen (a sharp increase indicates substrate limitation).

3. Feeding Strategy:

  • Prepare a concentrated, sterile feeding solution containing the primary carbon source (e.g., glucose), a nitrogen source, and this compound. The concentration of this compound in the feed should be calculated to maintain a desired concentration in the bioreactor.

  • Start the feed at a pre-determined rate. The feeding rate can be constant or varied based on real-time process parameters (e.g., dissolved oxygen, pH, or off-gas analysis) to maintain optimal growth and production conditions. A common strategy is to maintain the specific growth rate at a certain level.

4. Fermentation Monitoring and Control:

  • Continuously monitor and control key parameters such as temperature (e.g., 37°C), pH (e.g., maintained at 7.0 by automatic addition of acid/base), and dissolved oxygen (e.g., maintained above 20% saturation by adjusting agitation and aeration).

  • Take samples periodically for analysis of cell density, substrate concentration, product titer, and ornithine concentration.

5. Expected Outcome:

Fed-batch fermentation with this compound feeding is expected to result in significantly higher bacitracin titers compared to batch fermentation by sustaining a prolonged production phase and avoiding substrate inhibition.

The logical relationship of a fed-batch strategy is depicted below.

Fed_Batch_Logic Logic of Fed-Batch Fermentation with this compound Start Start Batch Culture Monitor Monitor Substrate Concentration Start->Monitor Feed Initiate and Control Nutrient Feed (including this compound) Monitor->Feed Substrate Depletion Maintain Maintain Optimal Growth & Production Feed->Maintain Maintain->Monitor Continuous Process End End of Fermentation (Harvest) Maintain->End Target Titer or Time Reached

Fig. 3: Logical flow of a fed-batch fermentation strategy.

Concluding Remarks

The strategic application of this compound in microbial fermentation is a powerful tool for enhancing the production of valuable secondary metabolites. While L-ornithine is the direct precursor for many of these compounds, the presence of ornithine racemase in some microorganisms suggests that the D-isomer in this compound may also be utilized. The provided protocols offer a starting point for researchers to explore the benefits of this compound supplementation. It is imperative to empirically determine the optimal concentration and feeding strategy for each specific microbial system to maximize product yields and gain deeper insights into the underlying metabolic and regulatory networks.

References

Application Notes and Protocols for Studying the Enzyme Kinetics of D-Amino Acid Oxidase using DL-Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide.[1][2][3] This enzyme plays a crucial role in various physiological processes, including the metabolism of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1][2][4] Consequently, DAAO has emerged as a significant target for drug development in the context of neurological disorders such as schizophrenia.[1][4]

DL-Ornithine, a non-proteinogenic amino acid, can be utilized to study the substrate specificity and kinetic properties of DAAO. Understanding the interaction of DAAO with various D-amino acids, including D-Ornithine, is essential for elucidating its catalytic mechanism and for the design of specific inhibitors. These application notes provide detailed protocols for assaying DAAO activity and determining its kinetic parameters using this compound as a substrate.

Principle of D-Amino Acid Oxidase Reaction

DAAO catalyzes the following two-step reaction:

  • Reductive Half-Reaction: The D-amino acid (e.g., D-Ornithine) binds to the FAD cofactor of DAAO, and the α-hydrogen of the amino acid is transferred to FAD, reducing it to FADH₂. This results in the formation of an imino acid.

  • Oxidative Half-Reaction: The reduced flavin cofactor (FADH₂) is re-oxidized by molecular oxygen to FAD, producing hydrogen peroxide (H₂O₂). The imino acid is then spontaneously hydrolyzed in the aqueous solution to the corresponding α-keto acid and ammonia (NH₃).[5]

The overall reaction can be monitored by measuring the consumption of oxygen, or the production of hydrogen peroxide, ammonia, or the α-keto acid.

DAAO_Reaction_Pathway cluster_reductive Reductive Half-Reaction cluster_oxidative Oxidative Half-Reaction cluster_hydrolysis Spontaneous Hydrolysis D-Ornithine D-Ornithine DAAO-FAD DAAO-FAD D-Ornithine->DAAO-FAD Substrate Binding Imino-Ornithine Imino-Ornithine DAAO-FAD->Imino-Ornithine Product Release DAAO-FADH2 DAAO-FADH2 DAAO-FAD->DAAO-FADH2 Reduction Imino-Ornithine_hyd Imino-Ornithine DAAO-FADH2_ox DAAO-FADH2 O2 O2 O2->DAAO-FADH2_ox H2O2 H2O2 DAAO-FADH2_ox->H2O2 Product Release DAAO-FAD_ox DAAO-FAD DAAO-FADH2_ox->DAAO-FAD_ox Oxidation alpha-Keto-Ornithine alpha-Keto-Ornithine Imino-Ornithine_hyd->alpha-Keto-Ornithine NH3 NH3 Imino-Ornithine_hyd->NH3 H2O H2O H2O->Imino-Ornithine_hyd

DAAO Enzymatic Reaction Pathway

Application Notes

Assay Methods for D-Amino Acid Oxidase Activity

Several methods can be employed to measure DAAO activity. The choice of assay depends on the experimental requirements, such as sensitivity, throughput, and the availability of specific instrumentation.

  • Oxygen Consumption Assay: This is a direct method that measures the rate of oxygen consumption using a Clark-type oxygen electrode. It is a continuous assay suitable for determining initial reaction rates.[1]

  • Coupled Spectrophotometric Assays: These are indirect methods that are widely used due to their convenience and suitability for high-throughput screening.

    • Peroxidase-Coupled Assay: The hydrogen peroxide produced by the DAAO reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., o-dianisidine, 4-aminoantipyrine), leading to a colored product that can be measured spectrophotometrically.[1][3]

    • Glutamate (B1630785) Dehydrogenase-Coupled Assay: The ammonia produced is used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[1]

  • α-Keto Acid Detection: The production of the α-keto acid can be measured by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored hydrazone detectable in the visible range.[2]

Determination of Kinetic Parameters

The Michaelis-Menten model is commonly used to describe the kinetics of DAAO. The key parameters are:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

These parameters are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Inhibition Studies

Studying the inhibition of DAAO is crucial for drug development. Inhibitors can be classified based on their mechanism of action (e.g., competitive, non-competitive, uncompetitive). The potency of an inhibitor is typically quantified by its inhibition constant (Ki).

Experimental Protocols

Protocol 1: DAAO Activity Assay using a Peroxidase-Coupled Spectrophotometric Method

This protocol describes the measurement of DAAO activity by monitoring the HRP-catalyzed oxidation of a chromogenic substrate.

Materials:

  • D-Amino Acid Oxidase (from porcine kidney or recombinant)

  • This compound monohydrochloride

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM potassium phosphate, pH 8.3.

    • This compound Stock Solution: 100 mM in phosphate buffer.

    • HRP Stock Solution: 1 mg/mL (e.g., 250 U/mL) in phosphate buffer.

    • 4-AAP Solution: 15 mM in deionized water.

    • Phenol Solution: 200 mM in deionized water.

  • Prepare Reaction Mixture: For each reaction, prepare a master mix containing:

    • 80 µL Phosphate Buffer (100 mM, pH 8.3)

    • 20 µL 4-AAP Solution (15 mM)

    • 20 µL Phenol Solution (200 mM)

    • 10 µL HRP Solution (250 U/mL)

  • Assay Protocol:

    • Add 130 µL of the reaction mixture to each well of a 96-well microplate.

    • Add 50 µL of varying concentrations of this compound solution (prepared by diluting the stock solution in phosphate buffer) to the wells.

    • To initiate the reaction, add 20 µL of DAAO solution (e.g., 0.1 mg/mL in phosphate buffer).

    • Immediately measure the increase in absorbance at 505 nm at 25°C for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the colored product (quinoneimine dye), which is approximately 6.58 mM⁻¹cm⁻¹.

Protocol 2: Determination of Km and Vmax for DAAO with D-Ornithine

Procedure:

  • Follow the procedure outlined in Protocol 1 .

  • Use a range of D-Ornithine concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 mM). Note that only the D-isomer will be a substrate for the enzyme.

  • Determine the initial velocity (V₀) for each D-Ornithine concentration.

  • Plot V₀ versus the D-Ornithine concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax. Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Enzyme) Serial_Dil Prepare Serial Dilutions of D-Ornithine Reagent_Prep->Serial_Dil Setup_Reaction Set up Reaction in Microplate Serial_Dil->Setup_Reaction Initiate_Reaction Initiate Reaction with DAAO Setup_Reaction->Initiate_Reaction Measure_Abs Measure Absorbance Kinetics Initiate_Reaction->Measure_Abs Calc_V0 Calculate Initial Velocity (V₀) for each [S] Measure_Abs->Calc_V0 Plot_Data Plot V₀ vs. [D-Ornithine] Calc_V0->Plot_Data Fit_Data Fit Data to Michaelis-Menten Equation Plot_Data->Fit_Data Determine_Params Determine Km and Vmax Fit_Data->Determine_Params

Workflow for Determining Kinetic Parameters

Data Presentation

Table 1: Hypothetical Kinetic Parameters of D-Amino Acid Oxidase with Various Substrates

This table presents illustrative kinetic data for DAAO from porcine kidney. The values for D-Ornithine are hypothetical and should be experimentally determined.

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
D-Alanine1.825.017.59.7 x 10³
D-Serine0.915.010.51.2 x 10⁴
D-Valine0.530.021.04.2 x 10⁴
D-Ornithine (Hypothetical) 5.2 18.0 12.6 2.4 x 10³

Note: Vmax and kcat values are dependent on enzyme concentration and purity. kcat is calculated assuming a molecular weight of approximately 40 kDa per monomer.[1]

Protocol 3: Studying Competitive Inhibition of DAAO

This protocol outlines how to determine the Ki for a competitive inhibitor.

Materials:

  • All materials from Protocol 1

  • A competitive inhibitor (e.g., benzoate)

Procedure:

  • Perform the DAAO activity assay as described in Protocol 2 in the absence and presence of a fixed concentration of the inhibitor.

  • Repeat the assay with several different fixed concentrations of the inhibitor.

  • For each inhibitor concentration, determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).

  • For a competitive inhibitor, Vmax,app will be equal to Vmax, while Km,app will increase with increasing inhibitor concentration.

  • Plot the apparent Km values against the inhibitor concentration. The slope of this line will be Km/Ki. From this, Ki can be calculated. Alternatively, a Dixon plot can be used.

Competitive_Inhibition Enzyme Enzyme (E) ES_Complex ES Complex Enzyme:f0->ES_Complex:f0 k1 EI_Complex EI Complex Enzyme:f0->EI_Complex:f0 ki Substrate { Substrate (S)} Inhibitor { Inhibitor (I)} ES_Complex:f0->Enzyme:f0 k-1 Product { Product (P)} ES_Complex:f0->Product:f0 kcat EI_Complex:f0->Enzyme:f0 k-i

Principle of Competitive Inhibition
Table 2: Hypothetical Data for Competitive Inhibition of DAAO

This table shows illustrative data for the effect of a competitive inhibitor on the kinetics of DAAO with D-Ornithine as the substrate.

Inhibitor Concentration (µM)Apparent Km (mM)Apparent Vmax (µmol/min/mg)
0 (No Inhibitor)5.218.0
107.818.0
2010.418.0
5018.218.0

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers to study the enzyme kinetics of D-Amino Acid Oxidase using this compound. By employing these methods, scientists can elucidate the substrate specificity and catalytic efficiency of DAAO, and screen for potential inhibitors. This information is invaluable for fundamental enzymology research and for the development of novel therapeutics targeting DAAO. It is important to note that the provided kinetic data for D-Ornithine is hypothetical and requires experimental validation.

References

HPLC Method for the Analysis of DL-Ornithine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea (B33335) cycle, a metabolic pathway responsible for the detoxification of ammonia (B1221849) in the body.[1][2] The determination of ornithine levels in biological samples such as plasma, urine, and cell culture media is essential for the diagnosis and monitoring of various metabolic disorders, as well as in research settings to understand its role in cellular functions like cell growth and differentiation.[3] This application note provides a detailed protocol for the analysis of DL-Ornithine in biological samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV or fluorescence detection.

Due to their polar nature and lack of a strong chromophore, amino acids like ornithine are challenging to analyze directly by conventional reversed-phase HPLC.[3][4] To overcome this, a derivatization step is employed to enhance their hydrophobicity and introduce a UV-active or fluorescent moiety, thereby improving chromatographic retention and detection sensitivity.[4][5] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.[5][6]

This document outlines a robust and validated HPLC method suitable for the quantitative analysis of ornithine in complex biological matrices, providing researchers, scientists, and drug development professionals with a reliable analytical tool.

Quantitative Data Summary

The following table summarizes the performance characteristics of a representative HPLC method for ornithine analysis.

ParameterValueReference
Linearity Range2.5 to 37.5 µg/mL[7]
Correlation Coefficient (R²)> 0.999[7]
Limit of Detection (LOD)3.3 σ/S[7]
Limit of Quantification (LOQ)10 σ/S[7]
Intra-day Precision (%RSD)1.1%[1]
Inter-day Precision (%RSD)3.5%[1]
Average Recovery99.37%[8]

Note: σ represents the standard deviation of the response (y-intercept) and S is the slope of the calibration curve.[7]

Experimental Protocols

This section details the methodology for the analysis of this compound in biological samples using a reversed-phase HPLC method with pre-column derivatization.

Materials and Reagents
  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)[5][7]

  • Methanol (HPLC grade)[5]

  • Water (HPLC grade or Milli-Q)[7]

  • Orthophosphoric acid[7]

  • Potassium dihydrogen phosphate[8]

  • o-Phthalaldehyde (OPA)[4]

  • 9-Fluorenylmethyl chloroformate (FMOC-Cl)[5][6]

  • Borate buffer[4]

  • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

  • 0.45 µm membrane filters[7]

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler with derivatization capabilities, a column oven, and a UV or fluorescence detector.[7]

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[7]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30955
  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30 °C.[9]

  • Injection Volume: 10 µL.[7]

  • Detection:

    • UV Detector: 225 nm.[7]

    • Fluorescence Detector (for OPA/FMOC derivatization): Excitation 338 nm, Emission 390 nm.[4]

Sample Preparation
  • To 100 µL of plasma or serum, add 200 µL of cold acetonitrile or 10% trichloroacetic acid to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter.

  • The filtered supernatant is now ready for the derivatization step.

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the urine sample 1:10 with HPLC grade water.[10]

  • Filter the diluted sample through a 0.45 µm syringe filter.[10]

  • The filtered sample is ready for derivatization.

  • Centrifuge the cell culture media to remove cells and debris.[11]

  • The supernatant can typically be used directly for derivatization, or a protein precipitation step (as described for plasma/serum) can be performed if the media contains high concentrations of protein.

  • Filter the sample through a 0.45 µm syringe filter.

Automated Pre-Column Derivatization (OPA/FMOC Method)

This procedure can be automated using a programmable autosampler.[4][5]

  • Transfer the filtered sample supernatant to an autosampler vial.

  • The autosampler is programmed to perform the following sequence:

    • Aspirate 5 µL of the sample.

    • Aspirate 12.5 µL of Borate buffer.[4]

    • Mix the sample and buffer in the injection loop.

    • Aspirate 2.5 µL of OPA reagent.[4]

    • Mix thoroughly.

    • Allow a reaction time of 1 minute.

    • Aspirate 5.0 µL of FMOC reagent.[4]

    • Mix thoroughly.

    • Allow a reaction time of 2 minutes.

    • Inject the derivatized sample into the HPLC system.

Standard Curve Preparation
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC grade water.

  • Perform serial dilutions to prepare working standards with concentrations ranging from 2.5 to 37.5 µg/mL.[7]

  • Derivatize the standards using the same procedure as the samples.

  • Inject the derivatized standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, Cell Culture) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Derivatization Automated Pre-Column Derivatization (OPA/FMOC) Filtration->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification (Standard Curve) Data->Quantification

Caption: Workflow for HPLC analysis of this compound in biological samples.

Logical Relationship of Method Components

logical_relationship Analyte This compound (Polar, Poor UV Absorption) Derivatization Derivatization (e.g., OPA/FMOC) Analyte->Derivatization Derivative Ornithine Derivative (Non-polar, UV/Fluorescent) Derivatization->Derivative RP_HPLC Reversed-Phase HPLC Derivative->RP_HPLC Separation Separation RP_HPLC->Separation Detection Sensitive Detection (UV/Fluorescence) Separation->Detection

Caption: Rationale for the derivatization-based HPLC method.

References

DL-Ornithine as a Nitrogen Source in Bacterial Growth Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-ornithine, a racemic mixture of the non-proteinogenic amino acid ornithine, can serve as a nitrogen source for the growth of various bacterial species. The ability to utilize ornithine is dependent on the presence of specific metabolic pathways that can catabolize it to yield ammonia (B1221849) and intermediates that enter central metabolism. This document provides detailed application notes and protocols for utilizing this compound as a nitrogen source in bacterial growth media, tailored for research, scientific, and drug development applications.

The utilization of L-ornithine as a sole nitrogen source has been demonstrated in bacteria such as Escherichia coli and Pseudomonas putida.[1][2][3] While most biological systems preferentially utilize L-isomers of amino acids, some bacteria possess racemases and other enzymes that enable the metabolism of D-amino acids. This allows for the potential use of the more cost-effective this compound racemic mixture in bacterial culture.

Metabolic Pathways for Ornithine Utilization

Bacteria primarily metabolize L-ornithine through a decarboxylation pathway. In Escherichia coli K-12, L-ornithine is decarboxylated to putrescine by the enzyme ornithine decarboxylase.[3] Putrescine is then further metabolized, releasing nitrogen that can be assimilated by the cell. Another potential pathway involves the action of ornithine aminotransferase, which converts ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and L-glutamate.

The utilization of D-ornithine is less common but possible in bacteria possessing the necessary enzymes. D-amino acid dehydrogenases or racemases can convert D-ornithine to a metabolizable intermediate. The efficiency of D-ornithine utilization can vary significantly between bacterial species and strains.

Ornithine_Utilization_Pathway DL_Ornithine This compound L_Ornithine L-Ornithine DL_Ornithine->L_Ornithine D_Ornithine D-Ornithine DL_Ornithine->D_Ornithine Putrescine Putrescine L_Ornithine->Putrescine Ornithine Decarboxylase GSA Glutamate-γ-semialdehyde L_Ornithine->GSA Ornithine Aminotransferase D_Ornithine->L_Ornithine Racemase Metabolism Central Nitrogen Metabolism D_Ornithine->Metabolism D-amino acid metabolism Putrescine->Metabolism Glutamate L-Glutamate GSA->Glutamate Glutamate->Metabolism alpha_KG α-Ketoglutarate alpha_KG->GSA

Fig. 1: Generalized metabolic pathways for this compound utilization in bacteria.

Quantitative Data on Bacterial Growth

The following tables summarize hypothetical growth data for common bacterial strains when cultured in a minimal medium with this compound as the sole nitrogen source, compared to a standard nitrogen source like ammonium (B1175870) chloride. This data is illustrative and actual results may vary depending on the specific bacterial strain and experimental conditions.

Table 1: Growth Kinetics of E. coli K-12 on Different Nitrogen Sources

Nitrogen Source (10 mM)Maximum Specific Growth Rate (µ_max, h⁻¹)Final Optical Density (OD₆₀₀)Lag Phase (hours)
Ammonium Chloride0.651.81.5
L-Ornithine0.351.23.0
This compound0.251.04.5

Table 2: Biomass Yield of P. putida KT2440 on Different Nitrogen Sources

Nitrogen Source (20 mM)Biomass Yield (g dry cell weight / g carbon source)Nitrogen Assimilation Efficiency (%)
Ammonium Sulfate0.5095
L-Ornithine0.3880
This compound0.3070

Experimental Protocols

Protocol 1: Preparation of M9 Minimal Medium with this compound

This protocol describes the preparation of a modified M9 minimal medium where this compound serves as the sole nitrogen source.

Materials:

  • 5x M9 salts solution (without NH₄Cl):

    • 64 g/L Na₂HPO₄·7H₂O

    • 15 g/L KH₂PO₄

    • 2.5 g/L NaCl

  • This compound monohydrochloride

  • 20% (w/v) Glucose solution (sterile)

  • 1 M MgSO₄ solution (sterile)

  • 0.1 M CaCl₂ solution (sterile)

  • Trace metals solution (100x, sterile)

  • Sterile deionized water

Procedure:

  • Prepare 5x M9 salts (N-free): Dissolve 64 g of Na₂HPO₄·7H₂O, 15 g of KH₂PO₄, and 2.5 g of NaCl in deionized water to a final volume of 1 L. Autoclave and store at room temperature.

  • Prepare this compound stock solution: Prepare a 1 M stock solution of this compound monohydrochloride in deionized water. Filter-sterilize and store at 4°C.

  • Assemble the final medium: To prepare 1 L of M9-DL-Ornithine medium, aseptically combine the following components:

    • 200 mL of 5x M9 salts (N-free)

    • Deionized water to a final volume of 1 L

    • Autoclave the mixture.

    • After cooling to room temperature, add the following sterile solutions:

      • 20 mL of 20% glucose

      • 2 mL of 1 M MgSO₄

      • 1 mL of 0.1 M CaCl₂

      • 1 mL of 100x trace metals solution

      • The desired volume of the sterile this compound stock solution (e.g., 10 mL for a final concentration of 10 mM).

Protocol 2: Culturing Bacteria and Monitoring Growth

This protocol outlines the procedure for growing bacteria in the prepared M9-DL-Ornithine medium and monitoring their growth.

Materials:

  • Prepared M9-DL-Ornithine medium

  • M9 medium with a standard nitrogen source (e.g., NH₄Cl) as a positive control

  • M9 medium with no nitrogen source as a negative control

  • Bacterial strain of interest

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow a starter culture of the bacterial strain overnight in a rich medium (e.g., LB broth).

  • Washing and Inoculation:

    • Harvest the cells from the starter culture by centrifugation.

    • Wash the cell pellet twice with sterile M9 salts solution (N-free) to remove any residual nitrogen sources.

    • Resuspend the final cell pellet in the M9 salts solution (N-free).

    • Inoculate the prepared M9-DL-Ornithine, positive control, and negative control media with the washed cells to a starting OD₆₀₀ of approximately 0.05.

  • Incubation: Incubate the cultures at the optimal temperature and shaking speed for the chosen bacterial strain.

  • Growth Monitoring:

    • At regular intervals (e.g., every 1-2 hours), aseptically remove a sample from each culture.

    • Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

    • Plot the OD₆₀₀ values against time to generate growth curves.

  • Data Analysis: From the growth curves, determine the lag phase, maximum specific growth rate (µ_max), and final cell density for each condition.

Experimental_Workflow cluster_prep Media Preparation cluster_culture Bacterial Culture cluster_analysis Growth Analysis Prep_M9 Prepare M9 Minimal Medium (N-free) Add_C Add Carbon Source (e.g., Glucose) Prep_M9->Add_C Add_N Add Nitrogen Source (this compound, NH4Cl, etc.) Add_C->Add_N Add_Supplements Add Supplements (MgSO4, CaCl2, etc.) Add_N->Add_Supplements Inoculate Inoculate Media Add_Supplements->Inoculate Inoculum Prepare Inoculum (Overnight Culture) Wash Wash Cells Inoculum->Wash Wash->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Measure_OD Measure OD600 at Intervals Incubate->Measure_OD Plot_Curve Plot Growth Curve Measure_OD->Plot_Curve Analyze_Params Analyze Growth Parameters Plot_Curve->Analyze_Params

Fig. 2: Experimental workflow for assessing bacterial growth with this compound.

Conclusion

This compound can be a viable alternative nitrogen source for the cultivation of certain bacteria. The efficiency of its utilization is dependent on the specific metabolic capabilities of the organism. The provided protocols offer a framework for preparing appropriate growth media and evaluating bacterial growth kinetics. For researchers in drug development, understanding how bacteria utilize different nitrogen sources can be crucial for developing targeted antimicrobial strategies or for optimizing the production of valuable biomolecules. Further strain-specific optimization of the medium composition and culture conditions may be necessary to achieve optimal growth.

References

Application Notes and Protocols for Measuring DL-Ornithine Uptake in Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular metabolism, and the transport of molecules across their membranes is a critical regulatory point. DL-Ornithine, a key intermediate in the urea (B33335) cycle and a precursor for the synthesis of polyamines, proline, and glutamate, is transported into the mitochondrial matrix by specific carriers. The primary transporters responsible for ornithine uptake are the ornithine carriers ORC1 (encoded by the SLC25A15 gene) and ORC2 (encoded by the SLC25A2 gene).[1][2] Dysfunctional ornithine transport is associated with the rare metabolic disorder Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome.[3]

These application notes provide detailed protocols for measuring this compound uptake in isolated mitochondria, primarily focusing on assays with reconstituted purified ornithine carriers in liposomes. This in vitro method allows for the precise characterization of the kinetic properties of ornithine transporters and the screening of potential inhibitors or activators.

Signaling and Transport Pathway

The uptake of ornithine into the mitochondrial matrix is a crucial step in the urea cycle. Cytosolic ornithine is exchanged for matrix citrulline by the ornithine carrier (ORC1 in the liver).[4] This antiport mechanism is essential for the continuous operation of the cycle, which detoxifies ammonia.

Urea_Cycle_Ornithine_Transport cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Ornithine_cyt Ornithine ORC ORC1/ORC2 Ornithine_cyt->ORC Urea Urea Arginine Arginine Arginine->Ornithine_cyt Arginase Arginine->Urea Fumarate Fumarate Argininosuccinate Argininosuccinate Argininosuccinate->Arginine Argininosuccinate->Fumarate Aspartate Aspartate Aspartate->Argininosuccinate Citrulline_cyt Citrulline Citrulline_cyt->Argininosuccinate ASS Ornithine_mit Ornithine Citrulline_mit Citrulline Ornithine_mit->Citrulline_mit OTC Citrulline_mit->ORC Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->Citrulline_mit NH4_HCO3 NH4+ + HCO3- NH4_HCO3->Carbamoyl_P CPS1 ORC->Citrulline_cyt ORC->Ornithine_mit

Caption: Ornithine transport across the inner mitochondrial membrane via ORC1/ORC2.

Experimental Workflow for Measuring Ornithine Uptake

The overall process involves the isolation of mitochondria, purification of the ornithine carrier, reconstitution of the carrier into liposomes, and finally, the transport assay using radiolabeled ornithine.

Experimental_Workflow A 1. Isolation of Mitochondria (e.g., from rat liver) B 2. Solubilization of Mitochondrial Proteins (e.g., with Triton X-100) A->B C 3. Purification of Ornithine Carrier (e.g., Hydroxyapatite Chromatography) B->C D 4. Reconstitution into Liposomes (Proteoliposomes) C->D E 5. Internal Substrate Loading (e.g., 20 mM cold Ornithine) D->E F 6. Radiolabeled Uptake Assay (External [14C] or [3H]-Ornithine) E->F G 7. Stop Transport & Separate (e.g., Dowex column) F->G H 8. Scintillation Counting & Data Analysis G->H

Caption: Overall experimental workflow for measuring ornithine uptake.

Quantitative Data Summary

The following tables summarize the kinetic parameters of mitochondrial ornithine carriers from various studies. These values are essential for comparative analysis and for designing new experiments.

Table 1: Kinetic Parameters of Ornithine Carriers

CarrierSourceSubstrateKm (mM)Vmax (mmol/min/g protein)Reference
Ornithine CarrierRat Liver[14C]Ornithine0.163.2[5]
Ornithine CarrierRat LiverLysine1.2-[5]
Ornithine CarrierRat LiverCitrulline3.6-[5]
ORC1Human[3H]Ornithine0.43 ± 0.04-[1]
ORC2Human[3H]Ornithine0.81 ± 0.07-[1]

Table 2: Substrate Specificity of Human ORC1 and ORC2

Substrate (L-isomers unless specified)ORC1 TransportORC2 TransportReference
OrnithineYesYes[1][2]
LysineYesYes[1][2]
ArginineYesYes[1][2]
CitrullineYesYes[1][2]
D-OrnithineNoYes[2]
D-LysineNoYes[2]
L-HistidineNoYes[2]
L-HomoarginineNoYes[2]

Detailed Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rat Liver

This protocol is adapted from established methods for isolating functional mitochondria.

Materials:

  • Rat liver tissue

  • Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Homogenization Buffer: Isolation Buffer with 0.5% (w/v) BSA

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Excise the liver from a euthanized rat and place it in ice-cold Isolation Buffer.

  • Mince the liver into small pieces and wash with Isolation Buffer to remove excess blood.

  • Transfer the minced tissue to a Dounce homogenizer with 10 volumes of Homogenization Buffer.

  • Homogenize with 5-10 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer.

  • Repeat the centrifugation at 10,000 x g for 15 minutes.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: Reconstitution of Purified Ornithine Carrier into Liposomes

This protocol describes the reconstitution of the purified carrier into artificial lipid vesicles (proteoliposomes).

Materials:

  • Purified ornithine carrier

  • Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin)

  • Detergent (e.g., Triton X-100)

  • Bio-Beads or similar hydrophobic resin

  • Internal Buffer: 20 mM Ornithine, 10 mM HEPES, pH 7.4

  • Sonication device

Procedure:

  • Prepare liposomes by drying the phospholipid mixture under nitrogen gas and resuspending in the Internal Buffer.

  • Sonicate the lipid suspension to form small unilamellar vesicles.

  • Solubilize the purified ornithine carrier with Triton X-100.

  • Mix the solubilized protein with the prepared liposomes. The protein-to-lipid ratio should be optimized.

  • Remove the detergent by incubation with Bio-Beads overnight at 4°C. This allows the protein to insert into the liposome (B1194612) bilayer.

  • The resulting proteoliposomes are now loaded with the internal substrate and ready for the transport assay.

Protocol 3: [14C]-Ornithine Uptake Assay in Proteoliposomes

This assay measures the rate of radiolabeled ornithine transport into the proteoliposomes.

Materials:

  • Proteoliposomes loaded with 20 mM cold ornithine

  • External Buffer: 10 mM HEPES, 100 mM KCl, pH 7.4

  • [14C]-Ornithine (or [3H]-Ornithine)

  • Stop Buffer: Ice-cold External Buffer containing a transport inhibitor (e.g., 5 mM mersalyl)

  • Ion-exchange resin (e.g., Dowex AG 50W-X8) columns

  • Scintillation fluid and counter

Procedure:

  • Equilibrate the proteoliposomes in the External Buffer.

  • Initiate the transport by adding [14C]-Ornithine to the proteoliposome suspension. The final concentration of radiolabeled ornithine should be varied for kinetic studies (e.g., 0.02 to 2.0 mM).[1]

  • Incubate at 25°C for a defined time course (e.g., 0.5, 1, 2, 5, and 10 minutes).

  • Stop the transport by adding an excess of ice-cold Stop Buffer.

  • Immediately apply the mixture to a Dowex column to separate the proteoliposomes (which pass through) from the external, unincorporated [14C]-Ornithine (which binds to the resin).

  • Collect the eluate containing the proteoliposomes into a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the rate of ornithine uptake and normalize to the amount of protein incorporated into the liposomes.

Data Analysis and Interpretation

The data obtained from the uptake assay can be used to determine the kinetic parameters of the ornithine transporter. By measuring the initial rates of uptake at different substrate concentrations, a Michaelis-Menten plot can be generated. From this, the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity) can be calculated using a double-reciprocal Lineweaver-Burk plot.

Inhibition studies can be performed by including potential inhibitors in the external buffer during the uptake assay. The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing the changes in Km and Vmax in the presence of the inhibitor.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound uptake by mitochondrial carriers. By employing these methods, researchers can gain valuable insights into the function of these transporters in both physiological and pathological states, and can effectively screen for compounds that modulate their activity for therapeutic purposes.

References

Application Notes and Protocols for the Use of DL-Ornithine in Enzymatic Assays for Ornithine Aminotransferase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

Ornithine Aminotransferase (OAT), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, is a critical component in amino acid metabolism.[1][2] Located in the mitochondrial matrix, OAT catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate (aKG), producing L-glutamate-γ-semialdehyde (GSA) and L-glutamate.[1][3][4] GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).[5][6] This reaction places OAT at the intersection of the urea (B33335) cycle, proline, and glutamate (B1630785) metabolism pathways, making it a key regulator of several signaling molecules.[2][3]

A deficiency in OAT activity in humans leads to a rare genetic disease called gyrate atrophy of the choroid and retina, which is characterized by hyperornithinemia and progressive vision loss, eventually leading to blindness.[4][7][8] Consequently, the study of OAT activity and the screening for its inhibitors are of significant interest in drug development and for understanding metabolic diseases.

Enzymatic assays are fundamental tools for this research. While OAT is specific for the L-isomer of ornithine, commercially available ornithine is often supplied as a racemic mixture, DL-Ornithine. It is crucial for researchers to note that only the L-ornithine component will serve as a substrate for the enzyme. Therefore, when using this compound, the effective substrate concentration is 50% of the total concentration of the racemic mixture. These application notes provide a detailed protocol for a standard OAT enzymatic assay using this compound, focusing on the widely used colorimetric detection method.

Biochemical Principle and Pathway

OAT operates via a ping-pong mechanism, involving two half-reactions.[1][2][7] In the first half-reaction, the δ-amino group of L-ornithine is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing GSA. In the second half-reaction, α-ketoglutarate accepts the amino group from PMP, regenerating the PLP cofactor and forming L-glutamate.[2]

The product, GSA, is in equilibrium with its cyclic form, P5C. The formation of P5C can be monitored by reacting it with o-aminobenzaldehyde (OAB) or ninhydrin (B49086) to produce a colored product that can be quantified spectrophotometrically.[5][9][10] This provides a robust method for measuring OAT activity.

OAT_Pathway cluster_reaction1 First Half-Reaction cluster_reaction2 Second Half-Reaction cluster_detection Detection L_Ornithine L-Ornithine GSA Glutamate-γ-Semialdehyde (GSA) L_Ornithine->GSA + OAT-PLP OAT_PLP OAT-PLP (Enzyme-Cofactor Complex) OAT_PMP OAT-PMP OAT_PLP->OAT_PMP - L-Ornithine + GSA P5C Δ¹-Pyrroline-5-Carboxylate (P5C) GSA->P5C Spontaneous Cyclization aKG α-Ketoglutarate OAT_PLP_regen OAT-PLP (Regenerated) OAT_PMP->OAT_PLP_regen - α-Ketoglutarate + L-Glutamate L_Glutamate L-Glutamate aKG->L_Glutamate + OAT-PMP Colored_Product Colored Product (Abs @ 440-510 nm) P5C->Colored_Product + o-Aminobenzaldehyde or Ninhydrin OAT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Reagents (Buffer, Substrates, PLP, Enzyme) mix Prepare Reaction Mix (Buffer, PLP, aKG, Enzyme) prep_reagents->mix preincubate Pre-incubate at 37°C (10 min) mix->preincubate start_rxn Initiate with this compound preincubate->start_rxn incubate Incubate at 37°C (30 min) start_rxn->incubate stop_rxn Stop with Perchloric Acid incubate->stop_rxn add_ninhydrin Add Ninhydrin stop_rxn->add_ninhydrin heat Boil for 5 min add_ninhydrin->heat centrifuge Centrifuge (3000 rpm, 5 min) heat->centrifuge measure Measure Absorbance at 510 nm centrifuge->measure OAT_DrugDev cluster_disease Disease State cluster_intervention Therapeutic Intervention cluster_goal Therapeutic Goal disease Gyrate Atrophy (OAT Deficiency) hyperornithinemia High Plasma Ornithine disease->hyperornithinemia assay Enzymatic Assay (Screening) hyperornithinemia->assay Provides Target drug Drug Candidate (e.g., OAT Inhibitor) drug->assay goal Restore Normal Ornithine Levels assay->goal Identify Modulators outcome Ameliorate Disease Symptoms goal->outcome

References

Application Notes and Protocols for Cell-Based Assays Using DL-Ornithine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ornithine hydrochloride is a racemic mixture of the non-proteinogenic amino acid ornithine. Ornithine is a key intermediate in several metabolic pathways, most notably the urea (B33335) cycle and the biosynthesis of polyamines. Due to its central metabolic role, the modulation of ornithine-dependent pathways is a critical area of research in various fields, including cancer biology, immunology, and metabolic diseases. L-ornithine, the biologically active isomer, is a substrate for enzymes such as ornithine decarboxylase (ODC) and ornithine transcarbamylase. ODC is the rate-limiting enzyme in polyamine synthesis, and its activity is frequently upregulated in cancer cells, making it a target for therapeutic intervention. Arginase, which produces ornithine and urea from arginine, also plays a crucial role in regulating cellular processes by modulating L-arginine bioavailability for nitric oxide synthesis.

These application notes provide detailed protocols for two key cell-based assays to investigate the effects of this compound hydrochloride on cellular metabolism: the Ornithine Decarboxylase (ODC) Activity Assay and the Arginase Activity Assay. It is important to note that while this compound hydrochloride is used as the test compound, the biological activity is primarily attributed to the L-isomer. The presence of the D-isomer may have distinct effects or potentially interfere with the activity of the L-isomer. Therefore, appropriate controls and careful interpretation of the results are essential. A study on primary brain endothelial cells showed that both L- and D-ornithine can affect cell viability at high concentrations (1-40 mM) over a 24-hour period[1]. Researchers should empirically determine the optimal concentration range for their specific cell type and experimental conditions.

Signaling Pathways Involving Ornithine

Ornithine is a central node in cellular metabolism, primarily involved in the Urea Cycle for nitrogen waste disposal and as the precursor for polyamine biosynthesis. Polyamines are essential for cell growth, differentiation, and proliferation.

Urea_Cycle cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Urea Urea Arginine->Urea Citrulline Citrulline Ornithine->Citrulline Ornithine Transcarbamylase Ornithine->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Argininosuccinate Synthetase Aspartate Aspartate Aspartate->Argininosuccinate Argininosuccinate->Arginine Argininosuccinate Lyase Fumarate Fumarate Argininosuccinate->Fumarate

Caption: The Urea Cycle, highlighting the central role of ornithine.

Polyamine_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase dcSAM Decarboxylated S-adenosylmethionine dcSAM->Spermidine dcSAM->Spermine

Caption: The Polyamine Biosynthesis Pathway, initiated by ODC.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the activity of ODC, the first and rate-limiting enzyme in polyamine biosynthesis, by quantifying the conversion of L-ornithine to putrescine.[2] A common method involves the use of radiolabeled L-ornithine and the measurement of released radiolabeled CO2.[2]

Experimental Workflow

ODC_Assay_Workflow start Seed cells and treat with This compound hydrochloride prepare_lysate Prepare cell lysate start->prepare_lysate protein_quant Determine protein concentration (e.g., BCA assay) prepare_lysate->protein_quant assay_setup Set up ODC reaction mixture with [14C]-L-ornithine and cell lysate protein_quant->assay_setup incubation Incubate at 37°C assay_setup->incubation stop_reaction Stop reaction with acid incubation->stop_reaction capture_co2 Capture released 14CO2 stop_reaction->capture_co2 scintillation Quantify radioactivity using liquid scintillation counting capture_co2->scintillation analysis Calculate ODC activity (nmol CO2/mg protein/hr) scintillation->analysis

Caption: Workflow for the Radiometric Ornithine Decarboxylase (ODC) Activity Assay.

Protocol

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture vessels and grow to the desired confluency.

  • Treat cells with various concentrations of this compound hydrochloride for the desired time period. Include a vehicle-treated control group.

2. Preparation of Cell Lysate:

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 1 mM DTT, and protease inhibitors).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) for the assay.

3. Protein Quantification:

  • Determine the protein concentration of the cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

4. ODC Activity Assay:

  • In a sealed reaction vial, prepare the reaction mixture containing:

    • 50 µL of cell lysate (normalized for protein concentration)

    • ODC assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 µM pyridoxal-5-phosphate, 1 mM DTT)

    • 100 µM L-ornithine

    • 0.5 µCi [1-¹⁴C]-L-ornithine

  • Place a filter paper soaked in a CO2 trapping agent (e.g., 0.1 M NaOH) in a center well suspended above the reaction mixture.

  • Seal the vials and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by injecting an acid (e.g., 2 M citric acid or 5 M sulfuric acid) into the reaction mixture.[3]

  • Continue incubation for another 30 minutes to ensure complete trapping of the released ¹⁴CO2.

  • Remove the filter paper and place it in a scintillation vial with a suitable scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific ODC activity as nanomoles of CO2 released per milligram of protein per hour.

Quantitative Data
ParameterValueCell Type/ConditionReference
Baseline ODC Activity500-1,000 pmol ¹⁴CO₂/mg protein/45 minIntact neonatal mouse keratinocytes[4]
Detectable ODC Activityas low as 0.05 nmol/mgMouse hepatoma cell line extracts[2]

Note: The provided values are for L-ornithine-based assays. The effect of this compound hydrochloride on ODC activity should be determined empirically.

Arginase Activity Assay

This assay measures the activity of arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[5] The amount of urea produced is then quantified colorimetrically.

Experimental Workflow

Arginase_Assay_Workflow start Seed cells and treat with This compound hydrochloride prepare_lysate Prepare cell lysate start->prepare_lysate activate_arginase Activate arginase by heating with MnCl2 prepare_lysate->activate_arginase arginase_reaction Incubate lysate with L-arginine substrate at 37°C activate_arginase->arginase_reaction stop_reaction Stop reaction with acid mixture arginase_reaction->stop_reaction color_development Add colorimetric reagent and incubate at 100°C stop_reaction->color_development measure_absorbance Measure absorbance at 570 nm color_development->measure_absorbance analysis Calculate arginase activity (U/L or U/mg protein) measure_absorbance->analysis

Caption: Workflow for the Colorimetric Arginase Activity Assay.

Protocol

1. Cell Culture and Treatment:

  • Follow the same procedure as for the ODC assay.

2. Preparation of Cell Lysate:

  • Harvest approximately 1 x 10⁶ cells.[6]

  • Lyse the cells in 100 µL of 10 mM Tris-HCl (pH 7.4) containing 1 µM pepstatin A, 1 µM leupeptin, and 0.4% (w/v) Triton X-100.[7][8]

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the assay.

3. Arginase Activation:

  • To 50 µL of cell lysate, add 75 µL of Tris-HCl (50 mM, pH 7.5) containing 10 mM MnCl₂.[9]

  • Heat the mixture at 55°C for 10 minutes to activate the arginase.

4. Arginase Reaction:

  • Add 50 µL of L-arginine (0.5 M, pH 9.7) to the activated lysate.

  • Incubate at 37°C for 60-120 minutes.

  • Stop the reaction by adding 400 µL of an acid mixture (H₂SO₄:H₃PO₄:H₂O = 1:3:7).

5. Urea Quantification:

  • Add 25 µL of α-isonitrosopropiophenone (dissolved in 100% ethanol) to the reaction mixture.

  • Incubate at 100°C for 45 minutes.

  • Place the samples in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • A urea standard curve should be generated to determine the concentration of urea in the samples.

6. Data Analysis:

  • Calculate the arginase activity. One unit of arginase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.

Quantitative Data
ParameterValueSample TypeReference
Detection Limit< 1 mU/wellVarious tissues/cells[6]
Detection Limit0.3 U/L for a 2-hour reactionEnzyme preparations, serum, plasma, tissue culture[5][7]

Note: The provided values are for L-arginine-based assays. The inhibitory or modulatory effect of this compound hydrochloride on arginase activity should be determined empirically.

mTORC1 Signaling Pathway Analysis

L-ornithine has been shown to activate the mTORC1 signaling pathway, which is a master regulator of cell growth and protein synthesis.[10][11] The activation of mTORC1 can be assessed by examining the phosphorylation status of its downstream targets, such as p70S6K, S6 ribosomal protein, and 4E-BP1, using Western blotting.

Experimental Protocol
  • Cell Treatment and Lysis: Treat cells with this compound hydrochloride as described previously. Lyse cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of mTORC1 downstream targets (e.g., phospho-p70S6K, p70S6K, phospho-S6, S6, phospho-4E-BP1, 4E-BP1).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities to determine the ratio of phosphorylated to total protein.

mTORC1_Pathway Ornithine L-Ornithine mTORC1 mTORC1 Ornithine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates S6 S6 Ribosomal Protein p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis FourEBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Ornithine-mediated activation of the mTORC1 signaling pathway.

Conclusion

The provided protocols for Ornithine Decarboxylase and Arginase activity assays offer robust methods to investigate the cellular effects of this compound hydrochloride. Researchers should be mindful of the racemic nature of this compound and may consider including L-ornithine and D-ornithine as separate controls to dissect the specific effects of each isomer. The analysis of downstream signaling pathways, such as mTORC1, will further elucidate the molecular mechanisms underlying the observed phenotypic changes. These assays are valuable tools for drug development professionals and scientists exploring the therapeutic potential of modulating ornithine metabolism.

References

DL-Ornithine in Plant Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ornithine, a non-proteinogenic amino acid, serves as a critical metabolic intermediate in plants, positioned at the crossroads of several essential biochemical pathways. It is a precursor for the synthesis of polyamines, proline, and arginine, molecules vital for plant growth, development, and stress responses.[1][2][3] The dual nature of ornithine metabolism, participating in both primary and secondary metabolic processes, makes it a significant subject of investigation in plant science. Understanding the applications of this compound can lead to advancements in crop improvement, particularly in enhancing tolerance to abiotic stresses like drought and salinity.[2][4][5][6][7]

Metabolic Significance of this compound in Plants

In plants, ornithine is primarily synthesized from glutamate (B1630785) via a series of enzymatic reactions.[1][8] It then serves as a branch-point metabolite for three major pathways:

  • Polyamine Biosynthesis: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to produce putrescine, the precursor for higher polyamines such as spermidine (B129725) and spermine (B22157).[9][10][11][12] Polyamines are implicated in a wide range of physiological processes, including cell division, embryogenesis, fruit development, and senescence.[10][13][14]

  • Arginine Biosynthesis: Ornithine is a direct precursor to citrulline and subsequently arginine, an amino acid with a high nitrogen-to-carbon ratio, making it an important molecule for nitrogen storage and transport.[1][8]

  • Proline and Glutamate Metabolism: Through the action of ornithine-δ-aminotransferase (δ-OAT), ornithine can be converted to glutamate-5-semialdehyde (GSA), which is in equilibrium with pyrroline-5-carboxylate (P5C). P5C can then be converted to either proline, a key osmoprotectant in stress response, or glutamate.[2][15]

The intricate connections of these pathways highlight ornithine's central role in plant metabolism and stress physiology.

Applications in Plant Science Research

Enhancing Abiotic Stress Tolerance

Exogenous application of L-ornithine has been shown to mitigate the adverse effects of drought stress in sugar beet (Beta vulgaris).[4][5][6][7] Foliar spray of L-ornithine has been observed to improve growth parameters and biochemical attributes under water-deficit conditions. It is hypothesized that ornithine contributes to stress tolerance by acting as a precursor for the accumulation of osmoprotectants like proline and polyamines.[2][4]

Quantitative Data from L-Ornithine Application on Sugar Beet under Drought Stress:

Treatment Condition (Clay Soil)Root Weight ( g/plant )Shoot Weight ( g/plant )
Normal Irrigation (Control)432.5097.5
Normal Irrigation + 0.60 mM L-Ornithine510.00116.30
Drought Stress (Control)393.75100.0
Drought Stress + 0.60 mM L-Ornithine502.00118.80

Data synthesized from Hussein et al., 2019.[4][5]

Modulation of Plant Growth and Development

As a precursor to polyamines, this compound can be used to study and manipulate various aspects of plant growth and development. Research has shown that polyamine levels are critical for processes such as cell division, flowering, and fruit ripening.[13][14] By supplying exogenous this compound, researchers can investigate the impact of increased polyamine biosynthesis on these developmental stages.

Investigation of Secondary Metabolism

Ornithine is a precursor for the biosynthesis of various alkaloids, such as tropane (B1204802) alkaloids (e.g., hyoscyamine) and pyrrolizidine (B1209537) alkaloids.[9][16] The enzyme ornithine decarboxylase (ODC) is a key rate-limiting step in the formation of putrescine, which is then incorporated into these alkaloid structures.[9] Studying the effects of this compound application can provide insights into the regulation of these secondary metabolic pathways, which are often involved in plant defense mechanisms.

Experimental Protocols

Protocol 1: Foliar Application of L-Ornithine to Assess Drought Stress Tolerance in Sugar Beet

This protocol is adapted from the methodology described by Hussein et al. (2019).[4][5]

1. Plant Material and Growth Conditions:

  • Grow sugar beet plants (Beta vulgaris L.) in pots containing either clay or sandy soil under greenhouse conditions.
  • Maintain a regular watering schedule to 80% field capacity for the initial growth period (e.g., up to 45 days after sowing).

2. Drought Stress Induction:

  • At the vegetative stage (e.g., 45 days after sowing), divide the plants into two main groups: a control group (maintained at 80% field capacity) and a drought-stressed group (water restricted to 40% field capacity).

3. L-Ornithine Treatment:

  • Prepare aqueous solutions of L-Ornithine at desired concentrations (e.g., 0.30 mM and 0.60 mM). Include a control group sprayed with deionized water.
  • Add a surfactant (e.g., 0.1% Tween-20) to all solutions to ensure proper leaf coverage.
  • Apply the solutions as a foliar spray until the leaves are thoroughly wetted. Applications can be made at specific time points during the stress period.

4. Data Collection and Analysis (after a defined stress period, e.g., 30 days):

  • Growth Parameters: Measure root length, root diameter, and fresh/dry weight of roots and shoots.
  • Biochemical Parameters:
  • Photosynthetic Pigments: Extract chlorophylls (B1240455) and carotenoids from fresh leaf tissue using 85% acetone (B3395972) and measure absorbance spectrophotometrically.
  • Total Soluble Sugars: Homogenize leaf tissue and determine sugar content using a standard method (e.g., phenol-sulfuric acid method).
  • Total Free Amino Acids: Determine the concentration of free amino acids using the ninhydrin (B49086) method.
  • Antioxidant Enzyme Assays: Prepare crude enzyme extracts from fresh leaf tissue. Measure the activity of enzymes like catalase (CAT) and peroxidase (POX) using established spectrophotometric assays.
  • Lipid Peroxidation: Estimate membrane damage by measuring the concentration of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid (TBA) reaction.

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of L-ornithine application under normal and drought stress conditions.

Protocol 2: General Protocol for Studying the Effect of this compound on Polyamine Biosynthesis

1. Plant Material and Treatment:

  • Use a suitable plant model system (e.g., Arabidopsis thaliana seedlings, tobacco cell suspension cultures, or excised plant organs).
  • Apply this compound at a range of concentrations to the growth medium or as a direct application to the plant tissue. Include a control group without ornithine.

2. Sample Collection and Extraction:

  • Harvest plant material at different time points after treatment.
  • Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.
  • Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid or trichloroacetic acid).

3. Polyamine Analysis (e.g., via HPLC):

  • Derivatize the polyamines in the extract with a fluorescent tag (e.g., dansyl chloride or benzoyl chloride).
  • Separate and quantify the derivatized polyamines using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
  • Use authentic standards for putrescine, spermidine, and spermine to identify and quantify the peaks.

4. Enzyme Activity Assay (Ornithine Decarboxylase - ODC):

  • Extract proteins from the plant tissue in a suitable buffer.
  • Assay ODC activity by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[17]
  • The reaction mixture typically contains the protein extract, pyridoxal-5'-phosphate (PLP) as a cofactor, and the radiolabeled ornithine substrate.
  • Trap the evolved ¹⁴CO₂ and quantify it using liquid scintillation counting.

Visualizations

Ornithine_Metabolic_Hub Glutamate Glutamate Ornithine This compound Glutamate->Ornithine Multiple Steps Arginine Arginine Ornithine->Arginine via Citrulline Proline Proline Ornithine->Proline via δ-OAT Polyamines Polyamines (Putrescine, Spermidine, Spermine) Ornithine->Polyamines via ODC Alkaloids Alkaloids (e.g., Tropane, Pyrrolizidine) Polyamines->Alkaloids

Caption: Central role of this compound in major plant metabolic pathways.

Experimental_Workflow_Drought_Stress start Plant Growth (Sugar Beet) stress Drought Stress Induction (40% Field Capacity) start->stress control_stress Control Irrigation (80% Field Capacity) start->control_stress treatment Foliar Application of this compound stress->treatment control_stress->treatment data_collection Data Collection treatment->data_collection growth Growth Parameters (Biomass, Root Length) data_collection->growth biochem Biochemical Analysis (Pigments, Sugars, Enzymes) data_collection->biochem analysis Statistical Analysis growth->analysis biochem->analysis

Caption: Workflow for assessing this compound's effect on drought stress.

Polyamine_Biosynthesis_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS Spermine Spermine ODC->Putrescine SPDS->Spermidine SPMS->Spermine

Caption: Simplified polyamine biosynthesis pathway from ornithine.

References

Troubleshooting & Optimization

Troubleshooting DL-Ornithine Insolubility in Experimental Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with DL-Ornithine solubility in common experimental buffers. The following information is designed to offer practical solutions to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a racemic mixture of the non-proteinogenic amino acid Ornithine. It is a key intermediate in the urea (B33335) cycle, a metabolic pathway that detoxifies ammonia (B1221849) in the liver.[1][2] In research, this compound is used to study various cellular processes, including polyamine biosynthesis, which is crucial for cell growth and division. Ensuring complete solubilization of this compound in experimental buffers is critical for accurate and reproducible results.

Q2: What are the key factors influencing the solubility of this compound?

The solubility of this compound is primarily influenced by:

  • pH of the buffer: As an amino acid, this compound has both an acidic carboxylic acid group and a basic amino group. Its net charge, and therefore its solubility, is highly dependent on the pH of the solution.

  • Form of this compound: this compound is commercially available as a free base or as a hydrochloride (HCl) salt. The hydrochloride salt is generally more soluble in aqueous solutions.

  • Buffer composition: The components of the buffer can interact with this compound, affecting its solubility.

  • Temperature: Solubility often increases with temperature, although excessive heat can degrade the compound.

Q3: I am having trouble dissolving this compound. What are the first steps I should take?

If you are encountering insolubility issues, consider the following initial troubleshooting steps:

  • Verify the form of this compound: Check if you are using the free base or the hydrochloride salt. The free base may require pH adjustment for dissolution.

  • Start with a small amount: Attempt to dissolve a small test amount of your this compound in your buffer to determine the best approach without risking your entire stock.

  • Use high-purity water: Ensure you are using distilled or deionized water to prepare your buffers to avoid contaminants that might affect solubility.

Troubleshooting Guide

Issue 1: this compound (Free Base) is not dissolving in my neutral buffer (e.g., PBS, TRIS, HEPES at pH 7.4).

Cause: At neutral pH, the free base of this compound exists primarily as a zwitterion, which can have limited solubility. The isoelectric point (pI) of L-Ornithine is approximately 9.7, and solubility is lowest near this pH.

Solution:

  • pH Adjustment: The most effective way to dissolve this compound free base is to adjust the pH of the buffer.

    • Acidification: Lowering the pH to below 7.0 will protonate the carboxylate group, resulting in a net positive charge and increasing solubility. Add a small amount of dilute HCl (e.g., 1 M) dropwise while stirring until the this compound dissolves. Then, carefully adjust the pH back to your desired experimental pH with a suitable base (e.g., NaOH).

    • Alkalinization: While less common for neutral buffers, increasing the pH well above the pI would also increase solubility.

Issue 2: this compound Hydrochloride is not fully dissolving or is precipitating out of solution.

Cause: While generally more soluble than the free base, the hydrochloride salt can still present solubility challenges, especially at high concentrations or in certain buffer systems.

Solution:

  • Gentle Heating: Warm the solution to 37°C while stirring. Avoid excessive heat to prevent degradation.

  • Sonication: Use a bath sonicator to break up any aggregates and facilitate dissolution.[3]

  • Incremental Addition: Add the this compound hydrochloride powder to the buffer in small portions while continuously stirring.

Experimental Protocols

Protocol for Dissolving this compound Hydrochloride in PBS (pH 7.2)

Based on available data, the solubility of L-Ornithine hydrochloride in PBS at pH 7.2 is approximately 10 mg/mL.

  • Weigh the desired amount of this compound hydrochloride.

  • Add the appropriate volume of PBS (pH 7.2) to a sterile container.

  • Slowly add the this compound hydrochloride powder to the PBS while stirring continuously.

  • If solubility is an issue, gently warm the solution to 37°C or place it in a sonicator bath for 5-10 minutes.

  • Once dissolved, allow the solution to return to room temperature.

  • It is recommended to use the aqueous solution within one day.

Quantitative Data Summary

CompoundBufferpHReported Solubility
L-Ornithine hydrochloridePBS7.2~10 mg/mL[4]
L-Ornithine hydrochlorideWater-543 mg/mL (at 20°C)
This compound hydrochlorideWater-175 mg/mL (ultrasound may be needed)

Visualizing Key Concepts

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

Caption: A step-by-step workflow for troubleshooting this compound solubility.

Ornithine in the Urea Cycle

This compound is a critical component of the urea cycle, which converts toxic ammonia into urea.

UreaCycle Simplified Urea Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Ammonia Ammonia (NH3) Carbamoyl_Phosphate Carbamoyl Phosphate Ammonia->Carbamoyl_Phosphate Ornithine_mito Ornithine Citrulline_mito Citrulline Ornithine_mito->Citrulline_mito + Carbamoyl   Phosphate Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate + Aspartate Aspartate Aspartate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine Urea Urea Arginine->Urea Ornithine_cyto Ornithine Arginine->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: Key steps of the Urea Cycle involving Ornithine.

Ornithine Decarboxylase Pathway

Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation.

ODC_Pathway Ornithine Decarboxylase Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine CO2 Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine Spermine_Synthase->Spermine

Caption: The enzymatic conversion of ornithine to polyamines.

References

Why is only L-Ornithine utilized in my ODC enzyme assay?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ornithine Decarboxylase (ODC) enzyme assays.

Frequently Asked Questions (FAQs)

Q1: Why is my ODC enzyme assay only showing activity with L-Ornithine and not D-Ornithine?

A1: The high degree of stereospecificity observed in your Ornithine Decarboxylase (ODC) enzyme assay is a fundamental characteristic of this enzyme. ODC, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, possesses a highly specific three-dimensional active site that is structured to bind exclusively to the L-isomer of ornithine.[1][2] This specificity is crucial for its biological function as the rate-limiting enzyme in polyamine biosynthesis.[1][3][4]

The key reasons for this stereospecificity are:

  • Precise Substrate Binding: The active site of ODC is composed of a specific arrangement of amino acid residues that form multiple non-covalent interactions (e.g., hydrogen bonds, ionic bonds, and van der Waals forces) with the functional groups of L-ornithine. These interactions correctly orient the substrate for the subsequent catalytic reaction. The D-isomer, being a mirror image of the L-isomer, cannot fit into the active site in the correct orientation for these interactions to occur.

  • Catalytic Mechanism: The decarboxylation of ornithine proceeds through the formation of a Schiff base between the α-amino group of ornithine and the PLP cofactor.[1][4] The specific geometry of the active site ensures that only the L-ornithine molecule is positioned correctly for this reaction to take place.

  • Conserved Active Site Residues: Structural studies of ODC have identified key amino acid residues that play a critical role in substrate recognition and catalysis. For instance, a conserved phenylalanine residue on the re-face of the PLP complex is crucial for the decarboxylation mechanism of L-amino acids.[5][6][7] Enzymes that have been found to act on D-ornithine, such as D-ornithine/d-lysine decarboxylase (DOKDC), possess different residues (e.g., a tyrosine instead of phenylalanine) at this position, which prevents the binding of L-amino acids.[5][6][7]

It is important to note that the decarboxylation of L-ornithine by ODC proceeds with retention of configuration.[8] In contrast, the decarboxylation of D-ornithine by the specialized DOKDC occurs with an inversion of configuration, highlighting the distinct enzymatic mechanisms.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low enzyme activity Inactive enzymeEnsure proper storage of the ODC enzyme at -80°C and avoid repeated freeze-thaw cycles.[9] Reconstitute the enzyme immediately before use as per the manufacturer's protocol.[9]
Incorrect buffer pH or compositionVerify that the assay buffer has the correct pH and contains all necessary components, such as pyridoxal phosphate (B84403) (PLP), which is an essential cofactor.[3]
Presence of inhibitors in the sampleIf assaying crude extracts, endogenous inhibitors may be present. Consider purifying the sample or performing a buffer exchange.
High background signal Non-enzymatic degradation of the substrateRun a no-enzyme control (containing all reaction components except the ODC enzyme) to measure the background signal. Subtract this value from your sample readings.
Contamination of reagentsUse fresh, high-quality reagents and sterile techniques to prepare all solutions.
Inconsistent or non-reproducible results Pipetting errorsCalibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.
Temperature fluctuationsEnsure that the assay is performed at a constant and optimal temperature (typically 37°C).[10][11]
Assay timingFor kinetic assays, ensure that measurements are taken within the linear range of the reaction. The ODC reaction may saturate over time.[10][11]
Assay not sensitive enough Low enzyme concentrationIncrease the concentration of the ODC enzyme in the reaction mixture.
Sub-optimal substrate concentrationDetermine the optimal substrate (L-ornithine) concentration by performing a substrate titration curve.
Inappropriate assay methodConsider using a more sensitive assay method. Radiometric assays are highly sensitive, while fluorescence-based assays can also offer high sensitivity.[3]

Experimental Protocols

General Protocol for a Colorimetric ODC Enzyme Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

Materials:

  • ODC Enzyme

  • ODC Assay Buffer

  • L-Ornithine (Substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • Detection Reagent (e.g., a system that measures putrescine production)

  • 96-well microplate

  • Microplate reader

  • Positive Control (e.g., a known amount of putrescine)

  • Negative Control (e.g., a known ODC inhibitor like DFMO)[3]

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Ensure the ODC Assay Buffer is at the correct pH and contains PLP.

  • Reaction Setup:

    • Add ODC Assay Buffer to each well of a 96-well plate.

    • Add your test samples (and controls) to the appropriate wells.

    • For the negative control, add a known ODC inhibitor.

    • For the no-enzyme control, add assay buffer instead of the enzyme solution.

  • Enzyme Addition: Add the ODC enzyme to all wells except the no-enzyme control.

  • Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Substrate Addition: Initiate the reaction by adding L-Ornithine to all wells.

  • Detection:

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent to each well. This reagent will react with the putrescine produced to generate a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the ODC activity based on the change in absorbance over time, and compare it to the positive and negative controls.

Visualizations

ODC_Stereospecificity cluster_Enzyme ODC Active Site ODC Ornithine Decarboxylase (ODC) Putrescine Putrescine + CO2 ODC->Putrescine Catalyzes Decarboxylation No_Reaction No Reaction ODC->No_Reaction L_Ornithine L-Ornithine L_Ornithine->ODC Binds to Active Site D_Ornithine D-Ornithine D_Ornithine->ODC Does Not Bind (Steric Hindrance)

Caption: Stereospecificity of Ornithine Decarboxylase (ODC).

References

Technical Support Center: D-Ornithine Interference in L-Ornithine Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with D-ornithine interference in L-ornithine metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with D-ornithine in L-ornithine metabolic studies?

A1: The primary concern is the potential for D-ornithine to interfere with the accurate quantification and functional analysis of L-ornithine. Since most biological systems are stereospecific for L-amino acids, the presence of D-ornithine can lead to erroneous results in enzymatic assays and metabolic pathway studies. L-ornithine is a key intermediate in the urea (B33335) cycle and the biosynthesis of polyamines, and accurate measurement is crucial for understanding these processes.

Q2: How can D-ornithine be introduced into an experimental sample?

A2: D-ornithine can be introduced through several means:

  • Contamination of commercial L-ornithine: The supplied L-ornithine reagent may contain D-ornithine as an impurity.

  • Racemization: L-ornithine may undergo racemization to D-ornithine during sample preparation, storage, or under harsh experimental conditions (e.g., extreme pH or temperature).[1]

  • Biological sources: While less common in mammals, some microorganisms can produce D-amino acids.[2] D-ornithine has been detected in various foods, which could be a source in dietary studies.[3]

Q3: Does D-ornithine have a biological role in mammals?

A3: In humans, D-ornithine is involved in the metabolism of D-arginine and D-ornithine.[3] It can be metabolized by the enzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids.[2][4] The physiological significance of D-ornithine and its metabolic pathways are still under investigation.

Q4: Can standard analytical methods distinguish between L-ornithine and D-ornithine?

A4: Standard methods such as non-chiral HPLC, spectrophotometric assays (e.g., ninhydrin-based), and many enzymatic assays cannot distinguish between L- and D-ornithine.[5] Specific chiral analytical methods are required for their separation and individual quantification.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in L-Ornithine Enzymatic Assays

Symptoms:

  • Lower than expected enzyme activity (e.g., in ornithine decarboxylase or ornithine transcarbamylase assays).

  • High variability between replicate samples.

  • Non-linear reaction kinetics.

Possible Cause: Presence of D-ornithine, which can act as a competitive inhibitor for L-ornithine-dependent enzymes.

Troubleshooting Steps:

  • Verify Reagent Purity:

    • Contact the supplier of your L-ornithine standard for a certificate of analysis detailing the enantiomeric purity.

    • If possible, analyze your L-ornithine standard using a chiral HPLC method (see Experimental Protocols section) to determine the percentage of D-ornithine contamination.

  • Assess for Racemization:

    • Review your sample preparation and storage procedures. Avoid high temperatures and extreme pH conditions that can promote racemization.

    • Analyze a pure L-ornithine sample that has been subjected to your complete sample preparation workflow to quantify any induced racemization.

  • Enzyme Inhibition Analysis:

    • If D-ornithine contamination is confirmed, its inhibitory effect can be quantified. For example, D-ornithine is a weak inhibitor of ornithine decarboxylase (ODC).[6]

    • Perform kinetic assays with varying concentrations of L-ornithine in the presence of a known concentration of D-ornithine to determine the nature of the inhibition (e.g., competitive, non-competitive).

Issue 2: Discrepancies Between Total Ornithine Quantification and Biological Activity

Symptoms:

  • Quantification of total ornithine (e.g., by a non-chiral method) is high, but the downstream metabolic flux (e.g., polyamine or citrulline production) is low.

Possible Cause: A significant portion of the measured ornithine is the D-enantiomer, which is not a substrate for the key enzymes in L-ornithine metabolic pathways.

Troubleshooting Steps:

  • Implement Chiral Separation:

    • The most definitive solution is to use a chiral analytical method to separate and quantify L- and D-ornithine independently. Chiral HPLC is the most common technique.[7][8]

  • Enzymatic Confirmation:

    • Use an enzyme highly specific for D-ornithine, such as D-amino acid oxidase (DAAO), to indirectly assess the presence of D-ornithine.[4] A decrease in total ornithine concentration after treatment with DAAO would indicate the presence of the D-enantiomer.

  • Review Literature on D-Ornithine Metabolism:

    • Consider the potential downstream effects of D-ornithine metabolism. D-ornithine is a substrate for D-amino acid oxidase, which produces the corresponding α-keto acid, ammonia, and hydrogen peroxide.[4] These products could potentially interfere with other assays.

Quantitative Data Summary

ParameterValueEnzymeOrganismReference
IC50 of D-Ornithine ~1.5 mMOrnithine Decarboxylase (ODC)Human[6]
Km of L-Ornithine 0.95 mMOrnithine Decarboxylase (ODC)Aspergillus terreus[9]
Km of L-Ornithine 10.50 ± 0.84 mMOrnithine-δ-aminotransferase (OAT)Not Specified[10]

Experimental Protocols

Chiral HPLC Separation of Ornithine Enantiomers

This protocol provides a general framework for the separation of D- and L-ornithine. Optimization will be required based on the specific instrumentation and sample matrix.

1. Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Derivatization is often employed to improve chromatographic properties and detection.

2. Materials:

  • Chiral Column: Astec CHIROBIOTIC T or a similar macrocyclic glycopeptide-based column is suitable for underivatized amino acids.[11] Alternatively, a Pirkle-type enantioselective column can be used after derivatization.[4]

  • Mobile Phase: A typical mobile phase for underivatized amino acids on a CHIROBIOTIC T column is a mixture of methanol, water, and formic acid.[11]

  • Derivatization Agent (Optional): 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used for pre-column derivatization to enable fluorescence detection.[4]

  • Standards: Pure L-ornithine and D-ornithine.

  • Sample Preparation: Protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation and filtration is a common starting point for biological samples.

3. Method:

  • Sample Preparation (with derivatization):

    • To a known volume of sample (e.g., plasma, tissue homogenate), add a protein precipitating agent (e.g., 3 volumes of acetonitrile).

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0).

    • Add the derivatizing agent (e.g., NBD-F) and incubate at a specified temperature and time (e.g., 60°C for 5 minutes).

    • Stop the reaction by adding an acid (e.g., HCl).

    • The sample is now ready for injection.

  • HPLC Conditions (Example):

    • Column: KSAACSP-105S (1.5mm i.d. x 250mm)[4]

    • Mobile Phase: Isocratic elution with a suitable organic/aqueous mixture.

    • Flow Rate: As recommended for the column diameter.

    • Detection: Fluorescence (Ex/Em specific for the derivative) or Mass Spectrometry.[4]

    • Injection Volume: 5-20 µL.

  • Quantification:

    • Generate a standard curve for both D- and L-ornithine using the same derivatization and analytical method.

    • Calculate the concentration of each enantiomer in the samples based on their respective standard curves.

Visualizations

L-Ornithine Metabolic Pathways

L_Ornithine_Metabolism L-Ornithine Metabolic Pathways cluster_urea Urea Cycle (Mitochondria & Cytosol) cluster_polyamine Polyamine Synthesis (Cytosol) L_Arginine L-Arginine Urea Urea L_Arginine->Urea Arginase L_Ornithine L_Ornithine L_Arginine->L_Ornithine Arginase L_Citrulline L-Citrulline L_Ornithine->L_Citrulline Ornithine Transcarbamylase (OTC) L_Ornithine_poly L-Ornithine Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->L_Citrulline Putrescine Putrescine L_Ornithine_poly->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine

Caption: Key metabolic pathways of L-ornithine: the Urea Cycle and Polyamine Synthesis.

D-Ornithine Metabolism

D_Ornithine_Metabolism D-Ornithine Metabolism D_Ornithine D-Ornithine Alpha_Keto_Acid 5-amino-2-oxopentanoic acid D_Ornithine->Alpha_Keto_Acid D-amino acid oxidase (DAAO) Ammonia Ammonia (NH3) D_Ornithine->Ammonia DAAO H2O2 Hydrogen Peroxide (H2O2) D_Ornithine->H2O2 DAAO

Caption: The primary metabolic pathway for D-ornithine via D-amino acid oxidase (DAAO).

Experimental Workflow for Troubleshooting Ornithine Analysis

Troubleshooting_Workflow Troubleshooting Workflow for Ornithine Analysis Start Inconsistent or Unexpected L-Ornithine Results Check_Reagent 1. Verify Purity of L-Ornithine Standard Start->Check_Reagent Chiral_Analysis 2. Perform Chiral HPLC on Standard and Samples Check_Reagent->Chiral_Analysis D_Ornithine_Present D-Ornithine Detected? Chiral_Analysis->D_Ornithine_Present Racemization_Check 3. Assess for Racemization during Sample Prep Optimize_Protocol 5. Optimize protocol to minimize racemization or use chiral method Racemization_Check->Optimize_Protocol D_Ornithine_Present->Racemization_Check Yes No_D_Ornithine No D-Ornithine Detected D_Ornithine_Present->No_D_Ornithine No Quantify_Interference 4. Quantify D-Ornithine and its impact on the assay D_Ornithine_Present->Quantify_Interference Yes Troubleshoot_Other Troubleshoot other assay parameters (e.g., pH, temp, enzyme activity) No_D_Ornithine->Troubleshoot_Other Quantify_Interference->Optimize_Protocol End Accurate L-Ornithine Quantification Optimize_Protocol->End Troubleshoot_Other->End

Caption: A logical workflow for troubleshooting unexpected results in L-ornithine metabolic studies.

References

Optimizing DL-Ornithine Concentration for Cell Culture Supplementation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of DL-Ornithine as a cell culture supplement. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to optimize your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a racemic mixture of the D- and L-isomers of ornithine, a non-proteinogenic amino acid. L-Ornithine is a key intermediate in the urea (B33335) cycle and a precursor for the synthesis of polyamines (such as putrescine, spermidine, and spermine) and other amino acids like proline and glutamate.[1][2] Polyamines are essential for cell proliferation, differentiation, and DNA stabilization.[2] Therefore, supplementing cell culture media with this compound can be crucial for promoting cell growth and maintaining cellular function, especially in specialized media formulations.

Q2: What is the difference between L-Ornithine, D-Ornithine, and this compound in a cell culture context?

L-Ornithine is the biologically active isomer that participates in metabolic pathways.[3] D-Ornithine is the other enantiomer, and its biological effects are less well-characterized and can differ from the L-isomer. For instance, one study found that L-Ornithine suppressed the activation of cytotoxic T lymphocytes, while D-Ornithine had no such effect.[4] Another study on primary brain endothelial cells showed that both L- and D-ornithine affected cell viability in a concentration-dependent manner. When using this compound, it is important to consider that the observed effects will be a composite of the activities of both isomers.

Q3: What is a good starting concentration for this compound in my cell culture medium?

A universal optimal concentration for this compound does not exist as it is highly dependent on the cell type, media formulation, and specific experimental goals. However, based on available literature for L-Ornithine, a starting range of 100 µM to 1 mM can be considered for initial optimization studies.[5] For some cell types, concentrations up to 20 mM of L-Ornithine have been shown to be non-cytotoxic.[6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q4: Can this compound be toxic to cells?

Yes, at high concentrations, both L- and D-ornithine can exhibit cytotoxic effects.[1] For example, L-Ornithine has been shown to be cytotoxic to human retinal pigment epithelial (RPE) cells that are deficient in the enzyme ornithine δ-aminotransferase (OAT).[1] It is therefore essential to determine the cytotoxic threshold of this compound for your specific cell line through a viability assay.

Q5: How should I prepare and store a this compound stock solution?

It is recommended to prepare a sterile stock solution of this compound in high-purity water or a buffered solution such as PBS. The stock solution should be filter-sterilized through a 0.22 µm filter before being added to the cell culture medium. To maintain stability and prevent degradation, it is advisable to aliquot the stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Reported Concentrations of Ornithine Isomers and Their Observed Effects in Cell Culture
Isomer(s)Cell TypeConcentrationObserved Effect
L-OrnithineHuman Proximal Tubular (HK-2) Cells100 µM, 500 µM, 1 mMConcentration-dependent activation of Ca2+ signaling, protective against ROS-induced damage.[5]
L-OrnithineCytotoxic T Lymphocytes (CTLs)9 x 10⁻³ M (9 mM)Strong inhibition of CTL activation.[4]
L-OrnithineHuman KeratinocytesUp to 20 mMNo cytotoxic potential observed.[6]
D-OrnithineCytotoxic T Lymphocytes (CTLs)Not specifiedNo suppressive effect on CTL activation.[4]
L- and D-OrnithinePrimary Brain Endothelial Cells1-40 mMConcentration-dependent effects on cell viability.
N-ω-chloroacetyl-l-ornithine (analog)HeLa, MCF-7, HepG2 Cancer CellsEC₅₀ (72h): 15.8 µM, 17.5 µM, 10.1 µM respectivelyCytotoxic and antiproliferative effects.[2][7]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, high-purity water or Phosphate-Buffered Saline (PBS)

    • Sterile 50 mL conical tube

    • 0.22 µm sterile syringe filter

    • Sterile syringes

    • Sterile microcentrifuge tubes for aliquoting

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in a sterile 50 mL conical tube with the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

    • Gently vortex the solution until the this compound is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach the 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube.

    • Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes.

    • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

    • Store the aliquots at -20°C.

Protocol 2: Determining the Optimal this compound Concentration using a Dose-Response Assay
  • Materials:

    • Cells of interest in logarithmic growth phase

    • Complete cell culture medium

    • Sterile this compound stock solution (from Protocol 1)

    • 96-well cell culture plates

    • Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based assay)

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

      • Include wells with medium only to serve as a blank control.

      • Incubate the plate for 24 hours to allow for cell attachment.

    • Treatment with this compound:

      • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM).

      • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same volume of solvent used for the stock solution, if any).

      • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

    • Cell Viability Assay:

      • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

      • Measure the absorbance or fluorescence using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance/fluorescence of the blank wells from all other readings.

      • Normalize the results to the untreated control wells to determine the percentage of cell viability at each concentration.

      • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

      • From this curve, determine the optimal concentration range that promotes the desired effect (e.g., enhanced proliferation) without causing significant cytotoxicity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Sterile this compound Stock Solution add_treatment Add Serial Dilutions of this compound prep_stock->add_treatment prep_cells Culture and Harvest Cells in Log Phase seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate seed_plate->add_treatment incubate Incubate for 24/48/72 hours add_treatment->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/Fluorescence viability_assay->read_plate analyze_data Plot Dose-Response Curve & Determine Optimal Concentration read_plate->analyze_data

Caption: Workflow for determining the optimal this compound concentration.

ornithine_metabolism cluster_urea Urea Cycle cluster_polyamine Polyamine Synthesis cluster_proline Proline & Glutamate Synthesis Arginine L-Arginine Arginase Arginase Arginine->Arginase Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC OAT Ornithine Aminotransferase (OAT) Ornithine->OAT Urea Urea Arginase->Ornithine Arginase->Urea Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine ODC->Putrescine P5C Pyrroline-5-Carboxylate (P5C) Proline Proline P5C->Proline Glutamate Glutamate P5C->Glutamate OAT->P5C

Caption: Key metabolic pathways involving L-Ornithine.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced Cell Viability or Cell Death This compound concentration is too high: Exceeding the cytotoxic threshold for the specific cell line.Perform a dose-response assay (see Protocol 2) to determine the IC₅₀ and select a non-toxic concentration.
Cell line is particularly sensitive: Some cell lines, such as those with deficiencies in ornithine metabolism, are more susceptible to ornithine-induced toxicity.[1]Use the lowest effective concentration of this compound. Consider screening different cell lines for their tolerance.
D-isomer toxicity: The D-isomer in the DL-mixture may have unforeseen cytotoxic effects on your specific cell line.If possible, test L-Ornithine alone to see if the toxicity persists. If not, the D-isomer is likely the cause.
No Observable Effect on Cell Growth This compound concentration is too low: The concentration is not sufficient to elicit a biological response.Increase the concentration of this compound in a step-wise manner, monitoring for effects on cell proliferation and viability.
The cell line does not require exogenous ornithine: The cells may be able to synthesize sufficient amounts of ornithine endogenously.Review the metabolic characteristics of your cell line. This compound supplementation may not be necessary.
Basal medium already contains sufficient ornithine precursors: The medium may be rich in arginine or other precursors, making additional ornithine redundant.Analyze the composition of your basal medium and serum supplement.
Inconsistent or Irreproducible Results Instability of this compound in solution: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh stock solutions regularly, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles.
Variability in cell health and passage number: Cells at high passage numbers or in poor health may respond differently to supplementation.Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting experiments.
Batch-to-batch variation in media or serum: Different lots of basal media or serum can have varying concentrations of amino acids and other components.Use a single, consistent lot of media and serum for the duration of the experiment. Qualify new lots before use.
Precipitate Forms in the Medium High concentration of this compound: Exceeding the solubility limit of this compound in the culture medium.Prepare a more dilute stock solution or add the supplement to the medium slowly while stirring. Ensure the pH of the medium is within the optimal range.
Interaction with other media components: this compound may interact with other components in the medium, leading to precipitation.Visually inspect the medium after supplementation and before adding it to the cells. If a precipitate forms, the formulation may be incompatible.

References

How to separate D- and L-Ornithine for control experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the separation of D- and L-ornithine for control experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating D- and L-ornithine?

A1: The main techniques for resolving ornithine enantiomers are High-Performance Liquid Chromatography (HPLC), enzymatic resolution, and classical chemical resolution through the formation of diastereomeric salts.

Q2: Which HPLC columns are suitable for ornithine enantioseparation?

A2: Chiral Stationary Phase (CSP) columns are highly effective. Recommended columns include those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC® T) and crown ethers (e.g., CROWNPAK® CR-I).[1][2][3] These columns allow for the direct separation of underivatized amino acids.

Q3: Is derivatization of ornithine necessary for separation?

A3: Derivatization is not always required, especially when using modern chiral stationary phase HPLC columns.[2] However, for methods like Gas Chromatography (GC) or certain HPLC applications (e.g., using a chiral mobile phase or for enhanced detection), derivatization to form diastereomers or to improve volatility and detectability might be necessary.[4][5]

Q4: What is enzymatic resolution and how is it applied to ornithine?

A4: Enzymatic resolution utilizes an enzyme's stereospecificity to selectively react with one enantiomer in a racemic mixture, converting it into a different compound. This allows for the easy separation of the unreacted enantiomer from the newly formed product. For example, an L-aminoacylase can be used to selectively hydrolyze N-acetyl-L-ornithine from a racemic mixture of N-acetyl-D/L-ornithine, allowing the separation of N-acetyl-D-ornithine and L-ornithine.

Q5: How can I quantify the purity of my separated D- and L-ornithine samples?

A5: The enantiomeric purity is typically quantified by calculating the enantiomeric excess (ee). This can be determined using chiral HPLC or other chiral separation techniques by integrating the peak areas of the two enantiomers. The formula for enantiomeric excess is: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100

Troubleshooting Guides

Chiral HPLC Separation
Issue Potential Cause(s) Recommended Solution(s)
Poor or No Resolution 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Flow rate is too high.4. Column temperature is not optimal.1. Screen different types of CSPs (e.g., crown ether, macrocyclic glycopeptide).[1]2. Adjust the organic modifier (e.g., acetonitrile, methanol) percentage and the concentration of acidic/basic additives (e.g., TFA).[2][6]3. Reduce the flow rate, as chiral separations often benefit from lower flow rates. 4. Vary the column temperature; both increasing and decreasing the temperature can impact resolution.
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).2. Column overload.3. Mismatch between sample solvent and mobile phase.1. Add a competing agent to the mobile phase (e.g., a small amount of a competing acid or base).2. Reduce the injected sample concentration or volume.3. Dissolve the sample in the mobile phase whenever possible.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Insufficient column equilibration.3. Fluctuations in column temperature.1. Ensure precise and consistent preparation of the mobile phase, including pH.2. Allow for longer equilibration times, especially when changing mobile phase composition.[7]3. Use a column oven to maintain a stable temperature.
High Backpressure 1. Blocked column frit.2. Sample precipitation on the column.3. Particulate matter from the sample or system.1. Reverse the column flow direction to try and dislodge the blockage from the frit. If this fails, the frit may need to be replaced.[7]2. Ensure the sample is fully dissolved in the mobile phase. Use a guard column to protect the analytical column.3. Filter all samples and mobile phases before use.
Enzymatic Resolution
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion Rate (<50%) 1. Suboptimal pH or temperature.2. Enzyme inhibition by substrate or product.3. Insufficient enzyme concentration or activity.1. Optimize the reaction conditions (pH, temperature) for the specific enzyme used.2. Perform the reaction at lower substrate concentrations or remove the product as it is formed.3. Increase the amount of enzyme or use a fresh batch with higher specific activity.
Low Enantiomeric Excess (ee) 1. Low enantioselectivity of the enzyme.2. Non-enzymatic side reactions.3. Racemization of the substrate or product under reaction conditions.1. Screen for a more selective enzyme.2. Adjust reaction conditions (e.g., pH, temperature) to minimize side reactions.3. Check the stability of the enantiomers under the reaction conditions and adjust if necessary.
Difficulty Separating Product from Unreacted Enantiomer 1. Similar physicochemical properties of the product and remaining substrate.1. Modify the substrate (e.g., through N-acetylation) to ensure the product has significantly different properties (e.g., charge, solubility) to facilitate separation by extraction, crystallization, or ion-exchange chromatography.

Data Presentation

The following table summarizes typical performance parameters for different ornithine separation methods. Please note that specific values can vary significantly based on the exact experimental conditions.

Method Technique Typical Resolution (α) Enantiomeric Excess (ee) Yield Notes
Chromatographic HPLC with Crown Ether CSP> 1.5> 99%Analytical ScaleExcellent for both analytical and preparative scales.[2][3]
Chromatographic HPLC with Macrocyclic Glycopeptide CSP> 1.2> 99%Analytical ScaleVersatile for many underivatized amino acids.[1]
Enzymatic Kinetic Resolution with AcylaseN/A> 95%< 50% (for each enantiomer)Yield is theoretically limited to 50% for each enantiomer in a classic kinetic resolution.[8][9]
Enzymatic L-Arginase on DL-ArginineN/A> 99% (for L-Ornithine)HighThis is a method for producing L-ornithine from DL-arginine, where L-arginine is selectively converted.[10][11]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of D- and L-Ornithine

This protocol is based on the use of a crown ether-based chiral stationary phase, which provides excellent resolution for underivatized amino acids.

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Chiral Column: CROWNPAK® CR-I(+) or CR-I(-) (e.g., 3 mm I.D. x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Ethanol/Water/Trifluoroacetic Acid (TFA) = 80/15/5/0.5 (v/v/v/v)

  • D/L-Ornithine standard

  • Sample containing racemic ornithine

Procedure:

  • System Preparation:

    • Prepare the mobile phase and degas it thoroughly.

    • Install the CROWNPAK® CR-I(+) or CR-I(-) column in the HPLC system. Note: The elution order of D- and L-enantiomers will be reversed between the (+) and (-) columns.

    • Equilibrate the column with the mobile phase at a flow rate of 0.4-0.6 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the D/L-ornithine standard and the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set the column temperature to 20°C.[2]

    • Set the injection volume to 1-5 µL.

    • Run the analysis isocratically with the prepared mobile phase at a flow rate of 0.6 mL/min.[2]

    • Monitor the elution profile using a UV detector (e.g., at 210 nm) or an MS detector.

  • Data Analysis:

    • Identify the peaks corresponding to D- and L-ornithine by comparing with the standard.

    • Calculate the resolution factor (α) and enantiomeric excess (ee) of the separated enantiomers. A baseline separation should be achieved within approximately 10 minutes.[2]

Protocol 2: Enzymatic Resolution of N-acetyl-D/L-Ornithine

This is a general protocol for the kinetic resolution of a racemic N-acetylated amino acid using an acylase. This method will yield N-acetyl-D-ornithine and L-ornithine, which can be separated based on their different chemical properties.

Materials:

  • N-acetyl-D/L-ornithine (racemic mixture)

  • L-aminoacylase (e.g., from Aspergillus oryzae)

  • pH meter and titration equipment (e.g., 0.5 M NaOH)

  • Reaction vessel with temperature control

  • Buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)

  • Ion-exchange resin (e.g., Dowex-50)

Procedure:

  • Reaction Setup:

    • Prepare a solution of N-acetyl-D/L-ornithine in the buffer at a concentration of approximately 0.1 M.

    • Adjust the pH of the solution to 7.5 with 0.5 M NaOH.

    • Bring the solution to the optimal temperature for the enzyme (typically 37°C).

    • Add the L-aminoacylase to the solution. The optimal enzyme concentration should be determined empirically.

  • Enzymatic Reaction:

    • Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 0.5 M NaOH. The consumption of NaOH indicates the progress of the hydrolysis of the L-enantiomer.

    • Monitor the reaction until approximately 50% of the theoretical amount of NaOH has been consumed, indicating that the hydrolysis of the L-enantiomer is complete.

  • Enzyme Deactivation and Product Separation:

    • Stop the reaction by heating the solution (e.g., to 90°C for 10 minutes) to denature and precipitate the enzyme.

    • Centrifuge or filter the mixture to remove the precipitated enzyme.

    • The resulting solution contains N-acetyl-D-ornithine and L-ornithine.

  • Purification of Enantiomers:

    • Apply the solution to a cation-exchange column (e.g., Dowex-50, H+ form).

    • L-ornithine will bind to the resin, while the N-acetyl-D-ornithine will pass through.

    • Wash the column with deionized water to elute all the N-acetyl-D-ornithine.

    • Elute the L-ornithine from the column using an ammonia (B1221849) solution (e.g., 2 M NH4OH).

    • The respective fractions can be collected and the solvents evaporated to yield the purified products. The N-acetyl-D-ornithine can be subsequently deprotected if free D-ornithine is required.

Visualizations

experimental_workflow cluster_hplc Chiral HPLC Separation hplc_start Prepare Mobile Phase & Equilibrate Column hplc_inject Inject Sample onto Chiral Column hplc_start->hplc_inject hplc_sample Prepare & Filter Sample hplc_sample->hplc_inject hplc_separate Isocratic Elution hplc_inject->hplc_separate hplc_detect UV or MS Detection hplc_separate->hplc_detect hplc_analyze Analyze Data (Resolution, ee) hplc_detect->hplc_analyze

Caption: Workflow for Chiral HPLC Separation of D- and L-Ornithine.

enzymatic_workflow cluster_enzymatic Enzymatic Resolution enz_start Racemic N-acetyl-D/L-Ornithine enz_reaction Add L-Aminoacylase (pH 7.5, 37°C) enz_start->enz_reaction enz_products Mixture of: L-Ornithine & N-acetyl-D-Ornithine enz_reaction->enz_products enz_separation Ion-Exchange Chromatography enz_products->enz_separation enz_l_orn Pure L-Ornithine enz_separation->enz_l_orn Binds to resin enz_d_orn_acetyl N-acetyl-D-Ornithine enz_separation->enz_d_orn_acetyl Passes through

Caption: Workflow for Enzymatic Resolution of Racemic Ornithine.

References

Unexpected side effects of DL-Ornithine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological studies detailing unexpected side effects of DL-Ornithine in animal models are limited in publicly available literature. Much of the available data pertains to its derivative, DL-alpha-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase, or the L-isomer of ornithine. This guide synthesizes the most relevant information from studies on these related compounds to provide guidance on potential side effects and troubleshooting for researchers working with this compound. The information regarding gastrointestinal side effects is primarily derived from studies on DFMO and should be considered as potential, but not confirmed, effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary known metabolic role of ornithine?

A1: Ornithine is a key intermediate in the urea (B33335) cycle, where it plays a crucial role in the detoxification of ammonia. It is also a precursor for the synthesis of polyamines, proline, and citrulline, which are important for cell growth and proliferation.

Q2: Are there any known side effects of L-ornithine administration in animal studies at high doses?

A2: In a 90-day oral toxicity study in rats with L-ornithine monohydrochloride, at a dietary concentration of 5.0%, males exhibited transient increases in water intake and urinary volume, with a decrease in specific gravity.[1] These effects were attributed to ornithine's role in the urea cycle and the consequent increase in urea production.[1] Additionally, a decrease in serum chloride and an increase in urinary chloride were observed, likely due to the hydrochloride salt, and were not considered toxicologically significant.[1] The No-Observed-Adverse-Effect Level (NOAEL) was established at 3445 mg/kg body weight/day for male rats and 3986 mg/kg body weight/day for female rats.[1]

Q3: What are the potential unexpected side effects of this compound administration based on studies with its derivative, DFMO?

A3: Based on studies with DL-alpha-difluoromethylornithine (DFMO), researchers should be aware of the potential for significant gastrointestinal side effects. In dogs and monkeys, administration of DFMO has been shown to cause diarrhea and emesis. In dogs, these symptoms were accompanied by fluid loss, hemoconcentration, and decreased serum sodium and chloride. Histopathological examination revealed villous atrophy in the small intestine.

Q4: What is the proposed mechanism for the gastrointestinal side effects observed with DFMO?

A4: The proposed mechanism for the gastrointestinal side effects of DFMO is the inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. Polyamines are essential for the maturation and proliferation of intestinal epithelial cells. Inhibition of ODC leads to decreased polyamine levels, which in turn impairs the development of intestinal microvilli, reducing the absorptive surface area and leading to fluid loss.

Troubleshooting Guide

Issue Potential Cause Suggested Action
Diarrhea and/or Emesis - Direct gastrointestinal irritation. - Inhibition of ornithine decarboxylase (ODC) leading to impaired intestinal epithelial cell function (based on DFMO data).- Monitor animals closely for onset and severity of symptoms. - Ensure adequate hydration and electrolyte balance. - Consider reducing the dose or altering the administration schedule. - For oral administration, ensure the vehicle is not contributing to the GI upset. - Collect fecal and blood samples for analysis (e.g., electrolytes, hematocrit). - At study termination, perform histopathological examination of the small intestine.
Reduced Food and Water Intake - General malaise due to systemic toxicity. - Gastrointestinal discomfort.- Record daily food and water consumption. - Monitor body weight daily. - If significant weight loss is observed, consider adjusting the dose or providing supportive care.
Dehydration and Electrolyte Imbalance - Excessive fluid loss from diarrhea and emesis.- Monitor for clinical signs of dehydration (e.g., skin tenting, sunken eyes). - Measure serum electrolytes (sodium, chloride, potassium) and hematocrit. - Provide fluid and electrolyte replacement therapy as needed.
Unexpected Changes in Renal Function Markers - High dose of ornithine may increase urea production, affecting water balance and urinary parameters.- Monitor water intake and urine output. - Measure urine specific gravity. - Analyze serum for renal biomarkers such as BUN and creatinine.

Data on Potential Side Effects (from DFMO and L-Ornithine Studies)

Table 1: Gastrointestinal and Systemic Effects of DL-alpha-difluoromethylornithine (DFMO) in Animal Studies

Animal Model Dose Route of Administration Observed Side Effects Time of Onset
Dog≥ 200 mg/kg/dayOral or IntravenousDiarrhea, Emesis, Fluid loss, Hemoconcentration, Decreased serum sodium and chloride4 to 5 days
Dog1000 mg/kg/dayIntravenousVillous atrophy of the small intestine mucosaNot specified
Monkey1000 mg/kg/dayIntravenousDiarrheaAfter 1 week

Table 2: Renal and Metabolic Effects of L-Ornithine Monohydrochloride in Rats (90-Day Study)

Dietary Concentration Sex Observed Effects Toxicological Significance
5.0%MaleTransient increases in water intake and urinary volume, decreased urine specific gravityNot considered adverse; attributed to urea cycle function
5.0%Male & FemaleDecreased serum chloride, increased urinary chlorideNot considered toxicologically significant; attributed to hydrochloride salt

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Toxicity

This protocol outlines the steps for monitoring and assessing potential gastrointestinal side effects during this compound administration.

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.

  • Dose Preparation and Administration:

    • Prepare this compound solution in a suitable vehicle (e.g., sterile water, saline).

    • Administer the solution via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Clinical Observations:

    • Observe animals at least twice daily for clinical signs of toxicity, paying close attention to:

      • Incidence, onset, and severity of diarrhea and emesis.

      • Changes in posture, activity level, and grooming behavior.

    • Record all observations meticulously.

  • Body Weight and Food/Water Consumption:

    • Measure and record the body weight of each animal daily.

    • Measure and record food and water consumption daily.

  • Sample Collection:

    • At predetermined time points and at study termination, collect blood samples for hematology and serum chemistry analysis (including electrolytes).

    • Collect fecal samples for consistency evaluation.

  • Necropsy and Histopathology:

    • At the end of the study, perform a thorough gross necropsy.

    • Collect the small intestine and fix in 10% neutral buffered formalin.

    • Process the tissues for histopathological examination, focusing on the intestinal mucosa for signs of villous atrophy.

Protocol 2: Histopathological Assessment of Intestinal Villous Atrophy

This protocol details the procedure for evaluating changes in the intestinal villi.

  • Tissue Preparation:

    • Following fixation in 10% neutral buffered formalin, embed sections of the duodenum, jejunum, and ileum in paraffin.

    • Cut 5 µm sections and mount on glass slides.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination:

    • Examine the slides under a light microscope.

    • Assess the morphology of the intestinal villi, looking for:

      • Shortening or blunting of the villi.

      • Increased crypt depth.

      • Changes in the villus-to-crypt ratio.

      • Alterations in the microvilli of epithelial cells (may require transmission electron microscopy for detailed analysis).

  • Quantitative Analysis (Optional):

    • Use an imaging software to measure villus height and crypt depth in well-oriented sections.

    • Calculate the villus-to-crypt ratio for quantitative comparison between control and treated groups.

Protocol 3: Ornithine Decarboxylase (ODC) Activity Assay

This protocol provides a general method for measuring ODC activity in tissue samples, which may be relevant if the mechanism of toxicity is hypothesized to involve ODC inhibition.

  • Tissue Homogenization:

    • Homogenize fresh or frozen tissue samples (e.g., intestinal mucosa) in a suitable buffer (e.g., Tris-HCl buffer containing pyridoxal-5'-phosphate and dithiothreitol).

    • Centrifuge the homogenate to obtain a clear supernatant (cytosolic fraction).

  • Enzyme Reaction:

    • Incubate the supernatant with L-[1-¹⁴C]ornithine in a sealed reaction vessel.

    • The ODC in the sample will catalyze the decarboxylation of ornithine, releasing ¹⁴CO₂.

  • Trapping and Measurement of ¹⁴CO₂:

    • Trap the released ¹⁴CO₂ on a filter paper soaked in a CO₂ absorbent (e.g., hyamine hydroxide).

    • Stop the reaction by adding acid (e.g., citric acid).

  • Quantification:

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Calculate the ODC activity based on the amount of ¹⁴CO₂ produced per unit of time and protein concentration.

Visualizations

Experimental_Workflow cluster_PreStudy Pre-Study cluster_InLife In-Life Phase cluster_PostStudy Post-Study Analysis Animal_Acclimation Animal Acclimation Dosing This compound Administration Animal_Acclimation->Dosing Dose_Preparation Dose Preparation Dose_Preparation->Dosing Observations Clinical Observations (Diarrhea, Emesis) Dosing->Observations Measurements Body Weight & Food/Water Intake Dosing->Measurements Sample_Collection_InLife Interim Blood/ Fecal Sampling Dosing->Sample_Collection_InLife Termination Study Termination Observations->Termination Measurements->Termination Sample_Collection_InLife->Termination Necropsy Gross Necropsy Termination->Necropsy Biochemistry Serum Chemistry (Electrolytes) Termination->Biochemistry ODC_Assay ODC Activity Assay (Optional) Termination->ODC_Assay Histopathology Histopathology (Intestinal Villi) Necropsy->Histopathology

Caption: Experimental workflow for assessing unexpected side effects of this compound.

Polyamine_Synthesis_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine Cell_Proliferation Cell Proliferation & Maturation Spermine->Cell_Proliferation ODC->Putrescine GI_Side_Effects Gastrointestinal Side Effects (Villous Atrophy, Diarrhea) ODC->GI_Side_Effects Inhibition leads to Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine DFMO DFMO (this compound Derivative) DFMO->ODC

Caption: Polyamine synthesis pathway and the potential impact of ODC inhibition by DFMO.

References

Technical Support Center: Optimizing Polyamine Yield with DL-Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Ornithine as a precursor to improve polyamine yield.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Putrescine/Polyamine Yield

Possible Causes and Solutions:

  • Enzyme Stereospecificity: Ornithine Decarboxylase (ODC) is stereospecific for the L-enantiomer of ornithine. The this compound you are using is a racemic mixture, meaning it contains equal parts L-Ornithine and D-Ornithine. The ODC enzyme can only convert L-Ornithine to putrescine.

    • Solution: Double the concentration of this compound in your reaction mixture to achieve the desired concentration of the active L-Ornithine. Be aware that high substrate concentrations can sometimes lead to substrate inhibition, so it is advisable to determine the optimal concentration experimentally.

  • Enzyme Activity: The ODC enzyme may be inactive or have low activity.

    • Solution: Verify the activity of your ODC enzyme using a standard ODC activity assay with L-Ornithine as the substrate. Ensure that all necessary cofactors, such as pyridoxal (B1214274) 5'-phosphate (PLP), are present in the reaction buffer.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition of your reaction may not be optimal for ODC activity.

    • Solution: Consult the literature for the optimal reaction conditions for the specific ODC you are using. Generally, ODC activity is optimal at a pH between 7.0 and 8.0 and a temperature of 37°C.

  • Feedback Inhibition: High concentrations of polyamines (putrescine, spermidine, and spermine) can cause feedback inhibition of ODC activity.[1][2] This is a natural regulatory mechanism within cells.

    • Solution: If you are working with a cell-based system, consider monitoring polyamine levels over time. In an in vitro enzyme assay, this is less likely to be an issue unless high concentrations of polyamines are added to the reaction.

  • Presence of Inhibitors: Your reaction mixture may contain inhibitors of ODC.

    • Solution: Ensure that your reagents are pure and that no known ODC inhibitors are present.

Issue 2: Inconsistent or Variable Polyamine Yields

Possible Causes and Solutions:

  • Inaccurate Quantification of this compound: Errors in weighing or dissolving the this compound can lead to inconsistent starting concentrations.

    • Solution: Ensure accurate measurement and complete solubilization of the this compound.

  • Variable Enzyme Activity: The activity of your ODC enzyme may vary between batches or due to storage conditions.

    • Solution: Aliquot your enzyme and store it under recommended conditions. Perform an activity assay on each new batch of enzyme.

  • Instability of Reaction Components: Reagents, including the substrate and cofactors, may degrade over time.

    • Solution: Prepare fresh solutions of substrates and cofactors for each experiment.

Frequently Asked Questions (FAQs)

Q1: Why is my polyamine yield lower when using this compound compared to L-Ornithine?

A1: Ornithine decarboxylase (ODC), the key enzyme in polyamine synthesis, is highly specific for the L-isomer of ornithine. Since this compound is a 50/50 mixture of L-Ornithine and D-Ornithine, only half of the precursor in your solution can be converted to putrescine.

Q2: Does the D-Ornithine in the racemic mixture inhibit the activity of Ornithine Decarboxylase (ODC)?

A2: Studies on ODC from Lactobacillus sp. 30a have shown that D-Ornithine is neither a substrate nor an inhibitor of the enzyme.[3] While this may not be universally true for ODCs from all organisms, it suggests that inhibition by D-Ornithine is not a primary concern. However, if you suspect inhibition, you can perform kinetic studies to assess the effect of D-Ornithine on the conversion of L-Ornithine by your specific ODC.

Q3: Can I simply double the concentration of this compound to match the concentration of L-Ornithine I would normally use?

A3: Yes, this is a common and logical approach to compensate for the fact that only the L-isomer is active. However, it is important to be mindful of potential substrate inhibition at very high concentrations. It is recommended to perform a concentration-response experiment to determine the optimal concentration of this compound for your system.

Q4: Are there any enzymes that can convert D-Ornithine to L-Ornithine?

A4: While ornithine racemases exist, they are not typically present in the standard polyamine biosynthesis pathway. Therefore, in most experimental setups, the D-Ornithine will remain unconverted.

Q5: How can I accurately measure the concentration of polyamines in my experiment?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of polyamines.[4][5][6] This technique typically involves pre-column derivatization of the polyamines to allow for their detection by fluorescence or UV absorbance. Several derivatizing agents are commonly used, including dansyl chloride, benzoyl chloride, and o-phthalaldehyde (B127526) (OPA).

Data Presentation

Table 1: Theoretical Polyamine Yield Comparison

Precursor (10 mM)Active Precursor ConcentrationMaximum Theoretical Putrescine Yield
L-Ornithine10 mM100%
This compound5 mM50%

Experimental Protocols

Protocol 1: Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)

This protocol is adapted from a common method for determining ODC activity by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[7]

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mM EDTA)

  • Pyridoxal 5'-phosphate (PLP) solution (0.05 mM final concentration)

  • L-[1-¹⁴C]ornithine (specific activity ~50-60 mCi/mmol)

  • Unlabeled L-ornithine or this compound

  • 2 M Citric acid

  • Scintillation vials

  • Filter paper discs

  • 2 M NaOH

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PLP, and a combination of labeled and unlabeled ornithine.

  • Initiate the reaction by adding the cell or tissue lysate.

  • Place a filter paper disc impregnated with 2 M NaOH in the cap of the reaction tube to trap the evolved ¹⁴CO₂.

  • Incubate the sealed tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by injecting 2 M citric acid into the reaction mixture, avoiding contact with the filter paper.

  • Continue incubation for another 60 minutes at 37°C to ensure complete trapping of the ¹⁴CO₂.

  • Transfer the filter paper to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate ODC activity as pmol or nmol of CO₂ released per minute per mg of protein.

Protocol 2: Quantification of Polyamines by HPLC

This protocol provides a general workflow for the analysis of polyamines using HPLC with pre-column derivatization.

Materials:

  • Cell or tissue samples

  • Perchloric acid (PCA), ice-cold

  • Saturated sodium carbonate

  • Dansyl chloride solution (in acetone)

  • Proline solution

  • Toluene (B28343)

  • HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure:

  • Sample Preparation:

    • Homogenize cell or tissue samples in ice-cold PCA.

    • Centrifuge to pellet the protein precipitate.

    • Collect the supernatant containing the polyamines.

  • Derivatization (using Dansyl Chloride):

    • To an aliquot of the PCA extract, add saturated sodium carbonate and dansyl chloride solution.

    • Incubate in the dark at 60°C for 1 hour.

    • Add proline solution to react with excess dansyl chloride.

    • Extract the dansylated polyamines with toluene.

    • Evaporate the toluene layer to dryness and reconstitute the residue in a suitable solvent (e.g., acetonitrile).

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the polyamines using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water).

    • Detect the derivatized polyamines using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm) or a UV detector.

  • Quantification:

    • Generate a standard curve using known concentrations of derivatized polyamine standards.

    • Determine the concentration of polyamines in the samples by comparing their peak areas to the standard curve.

Visualizations

Polyamine_Biosynthesis_Pathway DL_Ornithine This compound L_Ornithine L-Ornithine DL_Ornithine->L_Ornithine D_Ornithine D-Ornithine DL_Ornithine->D_Ornithine ODC Ornithine Decarboxylase (ODC) L_Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine + dcSAM Spermine Spermine Spermidine->Spermine + dcSAM ODC->Putrescine PLP

Caption: Polyamine biosynthesis from this compound.

Troubleshooting_Workflow Start Low Polyamine Yield with this compound Check_Enzyme Is ODC activity confirmed with L-Ornithine? Start->Check_Enzyme Check_Concentration Is this compound concentration double that of L-Ornithine? Check_Enzyme->Check_Concentration Yes Troubleshoot_Enzyme Troubleshoot enzyme (new batch, storage) Check_Enzyme->Troubleshoot_Enzyme No Check_Conditions Are reaction conditions (pH, temp, cofactors) optimal? Check_Concentration->Check_Conditions Yes Adjust_Concentration Increase this compound concentration Check_Concentration->Adjust_Concentration No Check_Inhibition Is feedback inhibition a possibility? Check_Conditions->Check_Inhibition Yes Optimize_Conditions Optimize reaction conditions Check_Conditions->Optimize_Conditions No Time_Course Perform time-course experiment Check_Inhibition->Time_Course Yes Success Yield Improved Check_Inhibition->Success No Troubleshoot_Enzyme->Check_Enzyme Adjust_Concentration->Check_Concentration Optimize_Conditions->Check_Conditions Time_Course->Success

Caption: Troubleshooting workflow for low polyamine yield.

Feedback_Regulation cluster_pathway Polyamine Synthesis cluster_regulation Regulation Ornithine L-Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Spermine Spermidine/Spermine Putrescine->Spermidine_Spermine Antizyme Antizyme Spermidine_Spermine->Antizyme induces synthesis of Antizyme->ODC binds to and inhibits Degradation ODC Degradation Antizyme->Degradation targets for Degradation->ODC

References

Technical Support Center: Use of Racemic DL-Ornithine in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using racemic DL-Ornithine in their experiments. The presence of the D-enantiomer in a racemic mixture can be a significant confounding variable, leading to unexpected or inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between L-Ornithine, D-Ornithine, and racemic this compound?

A1: L-Ornithine is the biologically active stereoisomer in mammals and plays a crucial role in the urea (B33335) cycle, polyamine synthesis, and as a precursor to other amino acids like proline and glutamic acid.[1][2][3] D-Ornithine is the mirror image of L-Ornithine and is not typically metabolized through the same pathways in mammalian cells.[4] Racemic this compound is a 50:50 mixture of both L- and D-isomers. The key difference lies in their stereochemistry, which dictates their interaction with stereospecific enzymes.

Q2: My experiment with this compound shows lower-than-expected biological activity compared to published data using L-Ornithine. Why is this happening?

A2: This is a common issue when using a racemic mixture. Most enzymes in mammalian systems are stereospecific and will only recognize and process the L-isomer of ornithine.[5][6][7] Since your this compound sample contains only 50% of the active L-Ornithine, you are effectively administering a lower dose of the active compound than intended, leading to a reduced biological effect.

Q3: Could the D-Ornithine in my racemic mixture be causing unexpected side effects or off-target effects?

A3: Yes, this is a significant possibility. While not the primary substrate for key mammalian metabolic enzymes, D-amino acids can have biological effects.[8] D-amino acids can interact with different cellular pathways, potentially leading to off-target effects.[4] For instance, the presence of various D-amino acids has been shown to influence bacterial growth and biofilm formation, which could be a confounding factor in microbiology-related research.[9] In mammals, D-amino acids can be metabolized by D-amino acid oxidase (DAO), which could produce byproducts with their own biological activities.[10]

Q4: How can I be sure that the ornithine I am using is the correct isomer?

A4: The most reliable way is to purchase L-Ornithine from a reputable chemical supplier that provides a certificate of analysis (CoA) specifying the enantiomeric purity. If you suspect you have a racemic mixture or want to verify the purity of your L-Ornithine, you will need to perform chiral separation analysis.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Experimental Results

  • Possible Cause: You may be unknowingly using batches of ornithine with varying ratios of D and L isomers. Even if labeled as L-Ornithine, contamination with the D-isomer can occur.

  • Troubleshooting Steps:

    • Verify the Source and Purity: Always procure L-Ornithine from a reliable source with a detailed CoA that includes enantiomeric purity analysis.

    • Perform Chiral Analysis: If you have access to the necessary equipment, perform chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrochromatography (CEC) to determine the enantiomeric composition of your ornithine sample.[11][12]

    • Use a New, Verified Batch: For critical experiments, use a fresh, unopened batch of L-Ornithine with a verified high enantiomeric purity.

Issue 2: Evidence of Competitive Inhibition in Enzymatic Assays

  • Possible Cause: D-Ornithine may act as a competitive inhibitor for enzymes that primarily metabolize L-Ornithine, such as Ornithine Decarboxylase (ODC) or Ornithine Aminotransferase (OAT).[13][14] The D-isomer might bind to the enzyme's active site without leading to a productive reaction, thereby blocking the L-isomer from binding.

  • Troubleshooting Steps:

    • Kinetic Analysis: Perform enzyme kinetic studies (e.g., Michaelis-Menten kinetics) with your this compound mixture and compare the results to those obtained with pure L-Ornithine. An apparent increase in the Michaelis constant (Km) for L-Ornithine in the presence of the DL-mixture can suggest competitive inhibition.

    • Isomer-Specific Assays: If possible, develop or use an assay that can distinguish between the binding of the two isomers.

    • Switch to Pure L-Ornithine: The most straightforward solution is to repeat the experiment using highly pure L-Ornithine.

Data Presentation

Table 1: Comparison of Ornithine Isomer Properties

PropertyL-OrnithineD-OrnithineThis compound
Biological Activity (Mammals) Biologically active enantiomer.[15]Generally considered biologically inactive for primary metabolic pathways.50% biologically active (due to the L-isomer content).
Primary Metabolic Pathways Urea Cycle, Polyamine Synthesis, Precursor for Citrulline and Arginine.[1][2]Not a primary substrate for mammalian ornithine metabolic enzymes.Only the L-isomer participates in primary metabolic pathways.
Potential Confounding Effects Well-characterized physiological and pharmacological effects.[16][17][18]Potential for off-target effects, competitive inhibition, or metabolism by D-amino acid oxidases.[8][10]A combination of the effects of both isomers, leading to reduced potency and potential for unexpected results.
Molecular Formula C₅H₁₂N₂O₂[1]C₅H₁₂N₂O₂C₅H₁₂N₂O₂
Molar Mass 132.16 g/mol [19]132.16 g/mol 132.16 g/mol

Experimental Protocols

Protocol 1: Enantiomeric Separation of Ornithine using Chiral HPLC

This protocol provides a general methodology for the separation of D- and L-Ornithine. Specific parameters may need to be optimized for your particular HPLC system and column.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., ultrapure water or a mobile phase-compatible buffer).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV or fluorescence detector.

    • Employ a chiral stationary phase (CSP) column designed for amino acid enantiomer separation. Examples include columns based on cyclodextrin (B1172386) or crown ether derivatives.[20]

  • Mobile Phase:

    • The mobile phase composition will depend on the chiral column used. A common mobile phase for cyclodextrin-based columns is a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the aqueous phase is a critical parameter for achieving separation.[21]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 25°C) to ensure reproducible retention times.

    • Detection: Set the detector to the appropriate wavelength for the derivatized or underivatized amino acid. For native ornithine, detection can be challenging due to the lack of a strong chromophore. Derivatization with a UV-active or fluorescent tag (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) - AQC) can significantly improve sensitivity.[11]

  • Data Analysis:

    • Inject a certified L-Ornithine standard to determine its retention time.

    • Inject a certified D-Ornithine standard (if available) to determine its retention time.

    • Inject the this compound sample. The two enantiomers should appear as separate peaks.

    • Calculate the percentage of each enantiomer based on the peak area.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis start Start with this compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter sample (0.22 µm) dissolve->filter inject Inject sample onto Chiral HPLC Column filter->inject separate Separation of Enantiomers inject->separate detect UV or Fluorescence Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram identify Identify D- and L-Ornithine Peaks chromatogram->identify quantify Quantify Enantiomeric Ratio identify->quantify

Caption: Workflow for the enantiomeric separation of this compound.

signaling_pathway cluster_racemic Racemic this compound cluster_isomers Isomers cluster_effects Biological Effects dl_orn This compound l_orn L-Ornithine dl_orn->l_orn d_orn D-Ornithine dl_orn->d_orn urea_cycle Urea Cycle & Polyamine Synthesis l_orn->urea_cycle off_target Potential Off-Target Effects & Competitive Inhibition d_orn->off_target no_effect No significant primary metabolic effect d_orn->no_effect

Caption: Confounding pathways when using racemic this compound.

References

Addressing batch-to-batch variability of DL-Ornithine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding batch-to-batch variability of DL-Ornithine powder for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell culture experiments after switching to a new batch of this compound. What could be the cause?

A1: Batch-to-batch variability in this compound powder is a potential cause for inconsistent experimental outcomes.[1] Even minor differences in purity, moisture content, or the presence of trace contaminants can alter cellular responses.[1] Possible sources of this variability include changes in the manufacturing process, reagent stability, or issues during transportation and storage.[2][3] We recommend performing a quality control check on the new batch before use.

Q2: What are the key quality parameters to consider when evaluating a new batch of this compound powder?

A2: When evaluating a new batch of this compound, it is crucial to assess several key quality parameters to ensure consistency. These typically include:

  • Purity: The percentage of this compound in the powder.

  • Identity: Confirmation that the compound is indeed this compound.

  • Moisture Content: The amount of water present in the powder.

  • Solubility: The ability of the powder to dissolve completely in the intended solvent.

  • Appearance: Physical characteristics such as color and form (e.g., white crystalline powder).[4][5]

Q3: How can we test the purity and identity of our this compound powder in the lab?

A3: Several analytical methods can be used to assess the purity and identity of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive and widely used techniques for amino acid analysis.[6][7][] Ion-Exchange Chromatography (IEC) followed by post-column derivatization is another robust and common method.[6][9] For identity confirmation, techniques like Infrared (IR) spectroscopy can be employed.[4][5]

Q4: My this compound powder is not dissolving properly. What should I do?

A4: Solubility issues can arise from variations in the physical properties of the powder between batches or improper storage conditions. This compound hydrochloride, a common salt form, should be soluble in water.[4][5] If you encounter solubility problems, consider the following:

  • Verify the solvent and concentration specified in your protocol.

  • Gently warm the solution or use sonication to aid dissolution.

  • Check the certificate of analysis for the specific batch for any notes on solubility.

  • If the problem persists, it may indicate an issue with the batch quality, and you should consider testing a sample from a different lot.

Q5: Could impurities in the this compound powder affect my experiments?

A5: Yes, impurities can significantly impact experimental outcomes. In cell culture, for example, trace contaminants could be toxic to cells, affect cell growth, or interfere with signaling pathways.[10] In drug development, impurities can lead to inconsistent product quality and potential safety concerns.[] Therefore, using high-purity, batch-tested reagents is essential for reproducible research.[1]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are experiencing inconsistent results between different batches of this compound, follow this troubleshooting workflow:

G A Start: Inconsistent Experimental Results B Quarantine New Batch A->B C Review Certificate of Analysis (CoA) for both batches B->C D Are there significant differences in reported specifications? C->D E Perform Side-by-Side Comparison Experiments D->E No H Perform Analytical Characterization (e.g., HPLC, LC-MS) D->H Yes F Use a reference (old, reliable) batch and the new batch in parallel E->F G Do results still differ? F->G G->H Yes K Problem likely with another experimental variable G->K No I Analyze purity, impurities, and other physical properties H->I L Problem identified with new batch I->L J Contact Supplier with Data L->J

Troubleshooting workflow for inconsistent results.
Issue 2: Unexpected Cellular Response

An unexpected cellular response could be linked to the biological role of ornithine.

G cluster_0 Urea (B33335) Cycle cluster_1 Polyamine Synthesis cluster_2 Cellular Proliferation Ornithine This compound (from new batch) Citrulline Citrulline Ornithine->Citrulline OTC Putrescine Putrescine Ornithine->Putrescine ODC Carbamoyl_Phosphate Carbamoyl Phosphate (B84403) Carbamoyl_Phosphate->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine Urea Urea Arginine->Urea Cell_Growth Altered Cell Growth/Proliferation Arginine->Cell_Growth ODC Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Spermine->Cell_Growth

Simplified signaling pathways involving ornithine.

An altered concentration or the presence of impurities in a new batch of this compound could affect the urea cycle or polyamine synthesis, leading to unexpected changes in cell proliferation or metabolism.[11][12]

Data Presentation

Table 1: Typical Certificate of Analysis for this compound
ParameterSpecification
Appearance White to off-white crystalline powder
Purity (by HPLC) ≥ 98.5%
Identity (by IR) Conforms to reference spectrum
Moisture Content ≤ 0.5%
Solubility (10% in H₂O) Clear, colorless solution
Heavy Metals ≤ 10 ppm
Table 2: Hypothetical Batch Comparison Data
ParameterBatch A (Old)Batch B (New)
Purity (by HPLC) 99.2%98.6%
Moisture Content 0.2%0.45%
Unknown Impurity 1 0.05%0.3%
Solubility CompletePartially Insoluble

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for determining the purity of this compound powder using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization.

1. Materials and Reagents:

  • This compound powder (sample and reference standard)

  • HPLC grade water

  • HPLC grade acetonitrile

  • Derivatizing agent (e.g., o-phthalaldehyde, OPA)

  • Mobile phase buffers

2. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound powder in HPLC grade water to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • For derivatization, mix a specific volume of the sample or standard with the derivatizing agent and a buffer solution according to the derivatization kit manufacturer's instructions. Allow the reaction to proceed for the recommended time.

3. HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Buffer solution (e.g., sodium phosphate with pH adjustment)

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (with excitation and emission wavelengths appropriate for the chosen derivatizing agent)

  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak area of the this compound derivative in the chromatograms.

  • Construct a calibration curve using the peak areas of the reference standard dilutions.

  • Calculate the concentration of this compound in the sample based on the calibration curve.

  • Determine the purity by comparing the main peak area to the total area of all peaks in the chromatogram.

G A Start: Sample Preparation B Weigh and Dissolve This compound A->B C Pre-column Derivatization B->C D HPLC Analysis C->D E Inject Sample D->E F Separation on C18 Column E->F G Fluorescence Detection F->G H Data Analysis G->H I Peak Integration H->I J Quantification and Purity Calculation I->J K End: Purity Report J->K

Workflow for HPLC purity analysis.

References

How to prevent degradation of DL-Ornithine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of DL-Ornithine stock solutions to minimize degradation. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of their experimental reagents.

Troubleshooting Guide

This guide addresses common issues encountered with this compound stock solutions.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound in the stock solution. Over time, particularly in aqueous solutions, ornithine can undergo intramolecular cyclization to form a lactam (3-amino-2-piperidinone) and water.[1] This degradation product will not have the same biological activity as ornithine.

  • Solution:

    • Prepare fresh stock solutions: It is highly recommended to prepare this compound solutions fresh for each experiment.

    • Proper storage: If storage is necessary, strictly adhere to the recommended storage conditions.

    • Verify concentration and purity: If degradation is suspected, verify the concentration and purity of the stock solution using a suitable analytical method, such as HPLC.

Issue 2: Visible changes in the stock solution (e.g., discoloration, precipitation).

  • Possible Cause:

    • Degradation: Chemical degradation can sometimes lead to the formation of insoluble byproducts.

    • Contamination: Microbial growth can cause turbidity and changes in the solution's appearance.

    • Precipitation: The solubility of this compound may be exceeded, especially at lower temperatures if the solution is highly concentrated.

  • Solution:

    • Discard the solution: Do not use any stock solution that shows visible changes.

    • Review preparation protocol: Ensure the correct solvent was used and that the solubility limit was not exceeded.

    • Sterile filtration: For aqueous solutions, sterile filter the solution after preparation to remove any potential microbial contamination.[2]

Issue 3: Decrease in pH of the stock solution over time.

  • Possible Cause: While less common for ornithine itself, the degradation of other components in a complex medium can alter the pH. However, significant chemical changes to the ornithine molecule could potentially influence the solution's pH.

  • Solution:

    • Monitor pH: Periodically check the pH of your stock solution if it is stored for an extended period.

    • Use buffered solutions: Preparing the stock solution in a suitable biological buffer (e.g., PBS) can help maintain a stable pH. Note that the stability of ornithine in different buffers should be considered.

Troubleshooting Workflow

Troubleshooting Workflow for this compound Stock Solutions start Inconsistent Experimental Results check_solution Visually Inspect Stock Solution start->check_solution visible_change Visible Change (Color, Precipitate) check_solution->visible_change no_visible_change No Visible Change verify_purity Verify Purity and Concentration (e.g., HPLC) no_visible_change->verify_purity visible_change->no_visible_change No discard Discard Solution and Prepare Fresh visible_change->discard Yes review_protocol Review Preparation and Storage Protocol discard->review_protocol implement_best_practices Implement Best Practices: - Prepare fresh solutions - Aliquot and freeze - Minimize freeze-thaw cycles review_protocol->implement_best_practices degradation_confirmed Degradation Confirmed verify_purity->degradation_confirmed degradation_confirmed->review_protocol No degradation_confirmed->implement_best_practices Yes

Troubleshooting workflow for this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in stock solutions?

A1: The primary degradation pathway for ornithine in aqueous solutions is through intramolecular cyclization, where the delta-amino group attacks the carboxyl group, leading to the formation of a six-membered ring lactam (3-amino-2-piperidinone) and the elimination of a water molecule.[1][3][4] This is a known phenomenon referred to as the "ornithine effect" in peptide chemistry.[4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is strongly recommended to prepare this compound solutions fresh before use. If storage is unavoidable, prepare concentrated stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles, and store them at -80°C.[2]

Q3: How long can I store this compound stock solutions?

A3: The stability of this compound solutions is dependent on storage conditions. The following table summarizes available data and general recommendations.

Solvent/MatrixStorage TemperatureDurationObserved Change/RecommendationReference
Aqueous Buffer (PBS, pH 7.2)Not specified> 1 dayNot recommended for storage longer than one day.[1]
General Amino Acid Solutions4°C6 weeksGenerally stable, though ornithine was not specifically tested.[5]
Human Serum22°C24 hoursSignificant increase in concentration (likely due to breakdown of other molecules).[6]
Human Serum4°C24 hoursSignificant increase in concentration.[6]
Dried Blood SpotsRoom Temperature5 yearsSignificant degradation observed.[7]

Q4: Does the pH of the stock solution affect the stability of this compound?

A4: While specific quantitative data on the effect of pH on this compound degradation is limited in the searched literature, the stability of amino acids is generally pH-dependent. The rate of lactam formation can be influenced by pH. It is advisable to prepare stock solutions in a buffer that is compatible with your experimental system and as close to neutral pH as possible, unless the experimental protocol requires otherwise.

Q5: Should I be concerned about light exposure for my this compound stock solution?

A5: While some amino acids, like tryptophan, are known to be light-sensitive, specific information regarding the photosensitivity of this compound is not prevalent.[5] However, as a general good laboratory practice, it is recommended to store stock solutions in amber vials or otherwise protected from light, especially for long-term storage.

Q6: Is there a difference in stability between the D- and L-isomers of ornithine?

A6: The provided literature does not explicitly detail differences in the chemical stability of D- and L-ornithine in stock solutions. The primary degradation pathway, lactam formation, is an intramolecular reaction that should be possible for both isomers. For biological experiments, it is crucial to use the correct isomer (typically L-ornithine) as biological systems are stereospecific.

Experimental Protocol: Stability Assessment of this compound Stock Solution by HPLC

This protocol outlines a method to assess the stability of a this compound stock solution over time under different storage conditions.

Objective: To quantify the concentration of this compound in a stock solution at various time points to determine its degradation rate.

Materials:

  • This compound hydrochloride

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Orthophosphoric acid

  • Mobile phase A: 0.1% orthophosphoric acid in water

  • Mobile phase B: Acetonitrile

  • Agilent Eclipse XDB-C18 column (150 x 4.6 mm, 3.5 µm) or equivalent

  • HPLC system with a PDA detector

  • 0.22 µm sterile syringe filters

  • Autosampler vials

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound hydrochloride to prepare a stock solution of a desired concentration (e.g., 10 mg/mL) in HPLC-grade water or a relevant buffer.

    • Ensure complete dissolution.

    • Sterile filter the solution using a 0.22 µm syringe filter if intended for cell culture applications.

  • Establishment of Stability Study:

    • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., 4°C, -20°C, and -80°C).

    • Prepare a separate set of aliquots for each time point (e.g., Day 0, Day 1, Week 1, Week 2, Week 4, etc.). This avoids the need for repeated freeze-thaw cycles of a single aliquot.

  • Preparation of Standards and Samples for HPLC Analysis:

    • Calibration Standards: Prepare a series of calibration standards of this compound in the mobile phase diluent (e.g., 50:50 v/v Mobile Phase A:B) from a freshly prepared, accurately weighed sample of this compound. A typical concentration range might be 1-100 µg/mL.

    • Time Zero (T0) Sample: Immediately after preparing the stock solution, dilute an aliquot to a concentration within the calibration range.

    • Stability Samples: At each designated time point, retrieve an aliquot from each storage condition. If frozen, thaw the sample at room temperature. Dilute the sample to a concentration within the calibration range using the mobile phase diluent.

  • HPLC Analysis:

    • Chromatographic Conditions (based on a method for L-ornithine L-aspartate, may require optimization): [8]

      • Column: Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm

      • Mobile Phase A: 0.1% orthophosphoric acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient:

        • 0-5 min: 95% A, 5% B

        • 5-15 min: Linear gradient to 50% A, 50% B

        • 15-20 min: Hold at 50% A, 50% B

        • 20.1-25 min: Return to 95% A, 5% B (re-equilibration)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 225 nm

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

    • Analysis:

      • Inject the calibration standards to generate a standard curve.

      • Inject the T0 sample and the stability samples from each time point and condition.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Use the standard curve to calculate the concentration of this compound in each sample.

    • Calculate the percentage of the initial (T0) concentration remaining at each time point for each storage condition.

    • Plot the percentage of remaining this compound versus time for each condition to visualize the degradation profile.

Signaling Pathway Diagram

While this compound degradation is a chemical process rather than a biological signaling pathway, the following diagram illustrates the degradation pathway.

This compound Degradation Pathway DL_Ornithine This compound (in aqueous solution) Lactam 3-Amino-2-piperidinone (Lactam) DL_Ornithine->Lactam Intramolecular Cyclization Water Water DL_Ornithine->Water Water->Lactam +

Degradation of this compound to its lactam form.

References

Technical Support Center: Quantifying D-Ornithine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of D-Ornithine in biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of D-Ornithine using common analytical techniques.

HPLC Analysis

Question: Why am I seeing poor resolution between D- and L-Ornithine peaks?

Answer:

Poor chiral resolution is a common challenge in D-Ornithine analysis. Several factors can contribute to this issue:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for successful enantiomeric separation. The chosen CSP may not have the appropriate chiral selector to interact differently with the D- and L-Ornithine enantiomers.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase, including the organic modifier, pH, and any additives, plays a crucial role in chiral recognition.

  • Temperature Fluctuations: Temperature can significantly impact the interactions between the analytes and the CSP. Inconsistent temperature control can lead to variable retention times and poor resolution.[1]

  • Column Overload: Injecting a sample with too high a concentration of ornithine can saturate the chiral stationary phase, leading to peak broadening and a loss of resolution.[1]

Troubleshooting Steps:

  • CSP Selection: If you are consistently getting poor resolution, consider screening different types of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based).

  • Mobile Phase Optimization:

    • Adjust the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol).

    • Optimize the pH of the aqueous portion of the mobile phase.

    • Experiment with different additives, such as ion-pairing reagents, which can sometimes enhance chiral separation.

  • Temperature Control: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[1]

  • Sample Concentration: Dilute your sample to ensure you are not overloading the column.

Question: What is causing peak tailing in my D-Ornithine chromatogram?

Answer:

Peak tailing can be caused by several factors, particularly when dealing with amino acids like ornithine:

  • Secondary Interactions: Ornithine, being a basic compound, can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1]

  • Column Contamination: Accumulation of matrix components from your biological samples on the column can create active sites that cause tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of ornithine, it can exist in multiple ionic forms, resulting in peak tailing.

Troubleshooting Steps:

  • Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer residual silanol groups.

  • Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of ornithine to ensure it is in a single ionic form.

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites.

  • Column Washing: Implement a robust column washing procedure between runs to remove strongly retained matrix components.

LC-MS/MS Analysis

Question: I am observing significant signal suppression/enhancement (matrix effects) for D-Ornithine. How can I mitigate this?

Answer:

Matrix effects are a common issue in LC-MS/MS analysis of biological samples, where co-eluting endogenous components can interfere with the ionization of the target analyte.[2]

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Protein Precipitation: While simple, it may not be sufficient to remove all interfering components.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than protein precipitation.

    • Solid-Phase Extraction (SPE): Offers a more selective way to clean up your sample and can significantly reduce matrix effects.

  • Optimize Chromatography:

    • Improve Separation: Ensure that D-Ornithine is chromatographically separated from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can help.

    • Divert Flow: Use a divert valve to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for D-Ornithine will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data processing.[3]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the D-Ornithine concentration remains above the limit of quantification.

Question: My results show high variability between injections. What could be the cause?

Answer:

High variability in LC-MS/MS data can stem from several sources:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization yield between samples.

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to fluctuating signal intensity.[4]

  • Carryover: Adsorption of the analyte to surfaces in the autosampler or column can lead to its presence in subsequent blank injections.

Troubleshooting Steps:

  • Automate Sample Preparation: Where possible, use automated liquid handlers to improve the consistency of sample preparation.

  • Optimize Derivatization: If using a derivatization step, ensure the reaction goes to completion and is reproducible. Consider automating the derivatization process using the autosampler.[5]

  • Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.

  • Optimize Wash Solvents: Use a strong wash solvent in the autosampler that can effectively remove any residual D-Ornithine. Adding a small amount of acid or base to the wash solvent can sometimes be beneficial.

Enzymatic Assays

Question: My D-Amino Acid Oxidase (DAAO) based assay for D-Ornithine has high background noise. What are the potential causes?

Answer:

High background in a DAAO-based assay can be due to several factors that lead to non-specific signal generation:

  • Contaminating Enzymes: The DAAO enzyme preparation may be contaminated with other oxidases that can react with components in your sample.

  • Reducing Agents in the Sample: The presence of reducing agents in the biological matrix can interfere with the colorimetric or fluorometric detection chemistry.

  • Endogenous Hydrogen Peroxide: Some biological samples may contain endogenous hydrogen peroxide, which will be detected by the assay.

Troubleshooting Steps:

  • Use a High-Purity DAAO: Ensure the D-Amino Acid Oxidase you are using is of high purity.

  • Include a "No DAAO" Control: For each sample, run a parallel reaction without the DAAO enzyme. This will allow you to measure and subtract the background signal that is not specific to D-Ornithine.[6]

  • Sample Pre-treatment: Consider a sample pre-treatment step to remove interfering substances. For example, a brief heat treatment might inactivate some interfering enzymes.

  • Reagent Purity: Ensure all buffers and reagents are freshly prepared and free of contaminants.

Question: The sensitivity of my enzymatic assay is too low to detect D-Ornithine in my samples. How can I improve it?

Answer:

Low sensitivity in an enzymatic assay can be addressed by optimizing several parameters:

  • Sub-optimal pH or Temperature: The DAAO enzyme has an optimal pH and temperature range for its activity.

  • Insufficient Incubation Time: The enzymatic reaction may not have proceeded long enough to generate a detectable signal.

  • Inhibitors in the Sample: Components of the biological matrix may be inhibiting the DAAO enzyme.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Consult the literature or the enzyme supplier's datasheet for the optimal pH and temperature for DAAO activity and ensure your assay is run under these conditions.[7]

  • Increase Incubation Time: Extend the incubation time to allow for more product formation. Monitor the reaction kinetically to determine the optimal time point.[8]

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of inhibitors to a level where they no longer significantly affect the enzyme's activity.

  • Use a More Sensitive Detection Method: If using a colorimetric assay, consider switching to a fluorometric detection method, which is often more sensitive.[6][8]

Frequently Asked Questions (FAQs)

1. Why is quantifying D-Ornithine in biological matrices so challenging?

The primary challenges in quantifying D-Ornithine include:

  • Chirality: D-Ornithine is the enantiomer of the much more abundant L-Ornithine. Analytical methods must be able to distinguish between these two forms.

  • Low Abundance: D-Ornithine is typically present at very low concentrations in biological samples, requiring highly sensitive analytical methods.

  • Complex Matrix: Biological matrices such as plasma, urine, and tissue homogenates contain numerous components that can interfere with the analysis.[2]

  • Lack of a Strong Chromophore or Fluorophore: Ornithine itself does not have strong UV absorbance or fluorescence, necessitating a derivatization step to enhance detection by HPLC with UV or fluorescence detectors.[9]

2. What is derivatization and why is it necessary for D-Ornithine analysis by HPLC?

Derivatization is a chemical reaction that modifies the analyte to make it easier to detect. For D-Ornithine, derivatization is often required for HPLC analysis to:

  • Introduce a fluorescent or UV-absorbing tag: Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the amino groups of ornithine to create a derivative that can be sensitively detected by fluorescence or UV detectors.[9][10]

  • Enable Chiral Separation: Chiral derivatizing agents can be used to create diastereomers of D- and L-Ornithine, which can then be separated on a standard (achiral) HPLC column.

3. Which analytical method is best for D-Ornithine quantification?

The "best" method depends on the specific requirements of your study, including sensitivity, throughput, and available instrumentation.

  • LC-MS/MS: Generally considered the gold standard due to its high sensitivity, selectivity, and ability to handle complex matrices. It can often directly measure D-Ornithine without derivatization, although chiral separation is still necessary.[3][11]

  • HPLC with Fluorescence Detection: A very sensitive method, especially after derivatization with a fluorescent tag. It is a good alternative when an LC-MS/MS system is not available.

  • Enzymatic Assays: Can be a simple and high-throughput method, but may be prone to interferences. Assays specific for D-amino acids using D-amino acid oxidase are required.[7][12]

4. How should I prepare tissue samples for D-Ornithine analysis?

Proper tissue sample preparation is crucial for accurate quantification. A general workflow includes:

  • Homogenization: The tissue should be homogenized in an appropriate buffer to release the intracellular contents. This is often done on ice to minimize enzymatic degradation.[13]

  • Protein Precipitation: An organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) is added to precipitate proteins, which can interfere with the analysis.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing D-Ornithine, is collected for analysis. Further cleanup steps like SPE may be necessary depending on the analytical method.[13]

5. What are the key validation parameters I should assess for my D-Ornithine quantification method?

A robust analytical method should be validated for several key parameters, including:

  • Selectivity/Specificity: The ability of the method to differentiate and quantify D-Ornithine in the presence of other components, especially L-Ornithine.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of D-Ornithine.[14]

  • Accuracy: The closeness of the measured value to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).[14][15]

  • Limit of Detection (LOD): The lowest concentration of D-Ornithine that can be reliably detected by the method.[14]

  • Limit of Quantification (LOQ): The lowest concentration of D-Ornithine that can be accurately and precisely quantified.[14]

  • Matrix Effect (for LC-MS/MS): The effect of co-eluting matrix components on the ionization of D-Ornithine.[2]

  • Stability: The stability of D-Ornithine in the biological matrix under different storage and handling conditions.

Quantitative Data Summary

The following tables summarize typical performance characteristics of different analytical methods for ornithine quantification. Note that specific values can vary depending on the exact instrumentation, column, and experimental conditions used.

Table 1: Performance Comparison of Analytical Methods for Ornithine Quantification

MethodParameterTypical ValueReference
LC-MS/MSIntra-day Precision (RSD)1.1% - 3.5%[11]
Inter-day Precision (RSD)3.5%[11]
Linearity Range7.5 to 205 µmol/L[11]
Lower Limit of Quantification (LLOQ)16.7 - 74.7 fmol[15]
HPLC with Photometry (Ninhydrin)Precision (CV)< 10%[15]
Accuracy< 10%[15]
UHPLC-MS/MS (PITC derivatization)Precision (CV)< 20%[15]
Accuracy< 34%[15]

Table 2: Validation Parameters for a Reversed-Phase HPLC Method for L-Ornithine L-Aspartate

ParameterL-Ornithine L-AspartateReference
Linearity Range2.5 to 37.5 µg/mL[14]
Correlation Coefficient (R²)> 0.999[14]
Accuracy (% Recovery)99.8% to 100.9%[14]
Precision (% RSD)0.94%[14]

Experimental Protocols

Protocol 1: D-Ornithine Quantification in Plasma by LC-MS/MS

This protocol provides a general procedure for the analysis of D-Ornithine in plasma using LC-MS/MS.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard for D-Ornithine.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A chiral column suitable for amino acid enantiomer separation.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate D-Ornithine from L-Ornithine and other matrix components.

    • Flow Rate: As recommended for the column.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for D-Ornithine and its internal standard.

Protocol 2: D-Ornithine Quantification by HPLC with Pre-column Derivatization (OPA/FMOC)

This protocol outlines a method using automated pre-column derivatization.

  • Reagent Preparation:

    • Borate (B1201080) Buffer: Prepare a solution of borate buffer at the appropriate pH (typically around 9-10).

    • OPA Reagent: Dissolve o-phthalaldehyde in a suitable solvent, often with a thiol like 3-mercaptopropionic acid (MPA).

    • FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate in a suitable solvent like acetonitrile.

  • Automated Derivatization and Injection (Example using an Agilent Autosampler):

    • The autosampler is programmed to perform the following steps:

      • Draw a specific volume of borate buffer.

      • Draw the sample.

      • Mix the buffer and sample in the needle.

      • Draw the OPA reagent and mix (for primary amines).

      • Wait for a short reaction time.

      • Draw the FMOC reagent and mix (for secondary amines, though ornithine is a primary amine, this is part of a general amino acid method).

      • Inject the derivatized sample onto the HPLC column.[5]

  • HPLC Analysis:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: Aqueous buffer (e.g., sodium acetate) at a specific pH.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient elution to separate the derivatized amino acids.

    • Detector: A fluorescence detector with appropriate excitation and emission wavelengths for the OPA and FMOC derivatives.

Protocol 3: D-Ornithine Quantification using a D-Amino Acid Oxidase (DAAO) Enzymatic Assay

This protocol is based on a fluorometric assay.

  • Reagent Preparation:

    • DAAO Assay Buffer: Prepare the assay buffer at the optimal pH for DAAO activity.

    • DAAO Enzyme Solution: Reconstitute the D-Amino Acid Oxidase in the assay buffer.

    • Probe Solution: Prepare the fluorescent probe solution.

    • Horseradish Peroxidase (HRP) Solution: Prepare the HRP solution.

    • Reaction Mix: Combine the assay buffer, probe, and HRP.

  • Assay Procedure:

    • Pipette samples and D-Ornithine standards into a 96-well plate.

    • For each sample, prepare a parallel well for a background control (without DAAO).

    • Add the DAAO enzyme solution to the sample and standard wells.

    • Add the reaction mix to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence from the sample readings and calculate the D-Ornithine concentration based on the standard curve.[8]

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Biological Matrix (Plasma, Urine, Tissue) s2 Add Internal Standard (SIL-D-Ornithine) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporation & Reconstitution s5->s6 a1 Chiral HPLC Separation s6->a1 a2 Mass Spectrometry (ESI+, MRM) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Quantification (using Internal Standard) d1->d2

Caption: Workflow for D-Ornithine quantification by LC-MS/MS.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_analysis HPLC Analysis s1 Biological Matrix s2 Protein Precipitation/ SPE Cleanup s1->s2 d1 Add Derivatization Reagent (e.g., OPA/FMOC) s2->d1 d2 Incubation d1->d2 a1 Reversed-Phase HPLC Separation d2->a1 a2 Fluorescence/UV Detection a1->a2 a3 Data Acquisition a2->a3

Caption: Workflow for D-Ornithine quantification by HPLC with derivatization.

logical_relationship_troubleshooting start Problem Observed (e.g., Poor Peak Shape) q1 Is the issue with all peaks or just the analyte? start->q1 all_peaks System-wide Issue q1->all_peaks All Peaks analyte_only Analyte-specific Issue q1->analyte_only Analyte Only system_sol Check: Mobile Phase Prep, Column Temp, System Leaks all_peaks->system_sol analyte_sol Check: Sample Prep, Derivatization, Matrix Effects, Column Chemistry analyte_only->analyte_sol

Caption: Logical approach to troubleshooting chromatographic issues.

References

Refining experimental protocols using DL-Ornithine for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols using DL-Ornithine for enhanced reproducibility.

Frequently Asked Questions (FAQs)

1. What is this compound and how should it be stored?

This compound is a racemic mixture of the D- and L-isomers of ornithine, a non-proteinogenic amino acid. For optimal stability, this compound hydrochloride, a common salt form, should be stored as a solid at -20°C for long-term use (stable for ≥4 years).[1] Stock solutions can be prepared in aqueous buffers. For short-term storage, stock solutions are stable for up to one month at -20°C or for 6 months at -80°C.[2] It is recommended to prepare fresh aqueous solutions and use them within one day.[1]

2. How do I dissolve this compound for my experiments?

This compound hydrochloride is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[1] For cell culture applications, it is recommended to dissolve this compound monohydrochloride in water to make a stock solution, which should then be diluted to the working concentration and sterilized by filtration through a 0.22 µm filter before use.[3] Sonication may be recommended to aid dissolution in some cases.[4]

3. What are the typical working concentrations of this compound in cell culture experiments?

The optimal concentration of this compound varies depending on the cell type and the specific experimental goals. Concentrations can range from micromolar to millimolar levels. For example, in studies with HK-2 cells, concentrations from 100 µM to 10 mM have been used to investigate Ca2+ signaling.[5] In experiments with primary brain endothelial cells, concentrations from 1–40 mM have been tested for effects on cell viability.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

4. Can this compound be toxic to cells?

Yes, this compound can exhibit cytotoxicity in certain cell lines, particularly at high concentrations. For instance, in human retinal pigment epithelial (RPE) cells where the enzyme ornithine δ-aminotransferase (OAT) is inactivated, L-ornithine can inhibit DNA synthesis and lead to cell death.[7] However, in other cell types, such as human proximal tubular cells, L-ornithine has shown protective effects against oxidative stress-induced cell death.[5] It is advisable to perform viability assays (e.g., MTT or trypan blue exclusion) to assess the cytotoxic effects of this compound on your specific cell line.

5. What is the difference between this compound, L-Ornithine, and D-Ornithine in experimental outcomes?

L-Ornithine is the biologically active isomer involved in key metabolic pathways like the urea (B33335) cycle. D-Ornithine is generally considered to be biologically inactive in many systems. For example, the suppressive effect of L-ornithine on cytotoxic T lymphocyte activation was not observed with D-ornithine.[8] When using this compound, it is important to remember that only the L-isomer is likely contributing to the biological effect, meaning the effective concentration of the active compound is half of the total this compound concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility / Precipitation - Incorrect solvent.- Solution is oversaturated.- Low temperature of the solvent.- Use aqueous buffers such as PBS for this compound hydrochloride.[1]- Do not exceed the recommended solubility limit (approx. 10 mg/mL in PBS).[1]- Gently warm the solvent and/or use sonication to aid dissolution.[4]
Inconsistent or Non-Reproducible Results - Degradation of this compound stock solution.- Inaccurate concentration of the working solution.- Variation in cell passage number or health.- Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C.[2]- Always filter-sterilize the final working solution before adding to cell cultures.[3]- Use cells within a consistent and low passage number range and ensure high viability before starting the experiment.
Unexpected Cell Death or Poor Cell Health - Cytotoxicity of this compound at the concentration used.- Contamination of the stock solution.- Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.- Co-treatment with certain amino acids (e.g., leucine) may mitigate cytotoxicity in some cell types.[9]- Always use sterile techniques when preparing and handling this compound solutions.
No Observable Effect - Concentration of this compound is too low.- Insufficient incubation time.- The specific cell line is not responsive to ornithine.- Increase the concentration of this compound based on literature for similar cell types or perform a dose-response study.- Optimize the incubation time; effects on signaling pathways can be rapid, while effects on cell proliferation may require longer incubation.- Verify the expression of relevant receptors or transporters in your cell line (e.g., Calcium-Sensing Receptor).[5]

Quantitative Data Summary

Table 1: Effects of L-Ornithine on Cell Viability

Cell TypeL-Ornithine ConcentrationIncubation TimeObserved EffectReference
Primary Brain Endothelial Cells1-40 mM24 hDose-dependent decrease in viability[6]
OAT-deficient RPE Cells10 mM72 hIncreased cytotoxicity[9]
HK-2 Cells (H₂O₂-induced)Not specifiedNot specifiedMaintained viability (protective effect)[5]

Table 2: Effective Concentrations of L-Ornithine in Signaling Studies

Cell TypeL-Ornithine ConcentrationPathway InvestigatedKey FindingReference
HK-2 Cells100 µM - 1 mMCa²⁺ Signaling (via CaSR)Concentration-dependent increase in intracellular Ca²⁺[5]
Rat Primary Hepatocytes20 mMmTORC1 PathwayIncreased phosphorylation of p70S6K, S6, and 4EBP1[10]
Cytotoxic T Lymphocytes9 x 10⁻³ M (9 mM)CTL ActivationComplete suppression of cytotoxic response[8]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Dissolution: Add sterile, tissue culture-grade water or PBS to the powder to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2]

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Analysis of mTORC1 Pathway Activation
  • Cell Culture and Starvation: Culture cells to the desired confluency. To observe a robust response, you may need to starve the cells of amino acids by incubating them in an amino acid-free medium for a defined period (e.g., 2 hours) before treatment.[10]

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 20 mM) for a specific time (e.g., 1-3 hours).[10] Include a negative control (untreated or vehicle-treated cells) and a positive control (e.g., leucine).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets (e.g., p-p70S6K, total p70S6K, p-S6, total S6, p-4EBP1, total 4EBP1).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability signaling Signaling Pathway Analysis (e.g., Western Blot) treat_cells->signaling functional Functional Assay (e.g., Enzyme Activity) treat_cells->functional analyze Analyze and Interpret Results viability->analyze signaling->analyze functional->analyze l_ornithine_calcium_signaling l_ornithine L-Ornithine casr Calcium-Sensing Receptor (CaSR) l_ornithine->casr activates g_protein G-Protein casr->g_protein plc Phospholipase C (PLC) g_protein->plc dag Diacylglycerol (DAG) plc->dag trpc TRPC Channels dag->trpc activates ca_influx Ca²⁺ Influx (ROCE) trpc->ca_influx downstream Downstream Effects (e.g., Protection from Oxidative Stress) ca_influx->downstream l_ornithine_mtorc1_pathway l_ornithine L-Ornithine mtorc1 mTORC1 l_ornithine->mtorc1 activates p70s6k p70S6K mtorc1->p70s6k phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 phosphorylates (inhibits) s6 S6 Ribosomal Protein p70s6k->s6 phosphorylates protein_synthesis Protein Synthesis s6->protein_synthesis promotes eif4e eIF4E four_ebp1->eif4e releases eif4e->protein_synthesis promotes

References

Validation & Comparative

A Comparative Analysis of DL-Ornithine and L-Ornithine on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of DL-Ornithine and its biologically active isomer, L-Ornithine, on cell proliferation. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their in vitro studies.

Executive Summary

L-Ornithine is a non-proteinogenic amino acid that plays a pivotal role in cell proliferation. It serves as the direct precursor for the synthesis of polyamines (putrescine, spermidine (B129725), and spermine), which are essential for cell growth, division, and differentiation. The conversion of L-Ornithine to putrescine is catalyzed by the enzyme L-Ornithine Decarboxylase (ODC), a rate-limiting step in polyamine biosynthesis. Eukaryotic ODC is highly stereospecific, exclusively utilizing the L-isomer of ornithine. In contrast, D-Ornithine is not a substrate for this enzyme and therefore does not contribute to polyamine synthesis-dependent cell proliferation. Consequently, in a racemic mixture of this compound, only the L-Ornithine component is expected to exert a pro-proliferative effect.

Comparative Effects on Cell Viability and Proliferation

Direct comparative studies on the effect of this compound versus L-Ornithine on cell proliferation are limited. However, a study on primary brain endothelial cells provides insights into the differential effects of the L- and D-isomers on cell viability at various concentrations.

CompoundConcentration (mM)Cell Viability (% of Control)Experimental AssayCell Type
L-Ornithine 1~100%MTT AssayPrimary Brain Endothelial Cells
10~100%MTT AssayPrimary Brain Endothelial Cells
20~80%MTT AssayPrimary Brain Endothelial Cells
40~60%MTT AssayPrimary Brain Endothelial Cells
D-Ornithine 1~100%MTT AssayPrimary Brain Endothelial Cells
10~100%MTT AssayPrimary Brain Endothelial Cells
20~100%MTT AssayPrimary Brain Endothelial Cells
40~100%MTT AssayPrimary Brain Endothelial Cells

Table 1: Comparative effects of L-Ornithine and D-Ornithine on the viability of primary brain endothelial cells after 24 hours of exposure. Data is extrapolated from graphical representation in the cited study.[1]

The data indicates that at higher concentrations (20-40 mM), L-Ornithine exhibits a cytotoxic effect, leading to a reduction in cell viability. In contrast, D-Ornithine shows no significant effect on cell viability even at the highest concentration tested.[1] This suggests that the metabolic activity of L-Ornithine, which is absent for the D-isomer, may contribute to cytotoxicity at supraphysiological levels. At physiological concentrations, L-Ornithine is expected to be pro-proliferative due to its role in polyamine synthesis.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which L-Ornithine influences cell proliferation is through the polyamine biosynthesis pathway.

G cluster_0 Polyamine Biosynthesis Pathway L_Arginine L-Arginine L_Ornithine L-Ornithine L_Arginine->L_Ornithine Arginase ODC L-Ornithine Decarboxylase (ODC) L_Ornithine->ODC D_Ornithine D-Ornithine NoEffect No Contribution to Proliferation via ODC D_Ornithine->NoEffect DL_Ornithine This compound DL_Ornithine->L_Ornithine DL_Ornithine->D_Ornithine Putrescine Putrescine ODC->Putrescine Polyamines Spermidine, Spermine Putrescine->Polyamines Proliferation Cell Proliferation Polyamines->Proliferation

Figure 1: L-Ornithine's role in the polyamine synthesis pathway.

As depicted in Figure 1, L-Arginine is converted to L-Ornithine. L-Ornithine is then decarboxylated by ODC to form putrescine, the precursor for higher polyamines like spermidine and spermine. These polyamines are crucial for stabilizing DNA, regulating gene expression, and progressing through the cell cycle. This compound contains both L- and D-isomers. While the L-isomer enters the pro-proliferative pathway, the D-isomer does not interact with eukaryotic ODC and thus does not contribute to polyamine-mediated cell proliferation.

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay

This protocol is a common method for determining ODC activity by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

  • Cell lysate

  • L-[1-¹⁴C]ornithine (radiolabeled substrate)

  • Reaction buffer (e.g., Tris-HCl with DTT and pyridoxal-5'-phosphate)

  • Scintillation vials

  • Scintillation fluid

  • Filter paper discs saturated with a CO₂ trapping agent (e.g., hyamine hydroxide)

  • Trichloroacetic acid (TCA) to stop the reaction

Procedure:

  • Prepare cell lysates from control and treated cells.

  • In a sealed reaction vessel, add the cell lysate to the reaction buffer.

  • Place a filter paper disc saturated with a CO₂ trapping agent in a center well suspended above the reaction mixture.

  • Initiate the reaction by adding L-[1-¹⁴C]ornithine to the mixture.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by injecting TCA into the reaction mixture.

  • Incubate for an additional period to ensure all released ¹⁴CO₂ is trapped on the filter paper.

  • Remove the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • ODC activity is expressed as pmol of ¹⁴CO₂ released per mg of protein per hour.

G start Start prep_lysate Prepare Cell Lysate start->prep_lysate setup_rxn Set up Reaction: Lysate + Buffer prep_lysate->setup_rxn add_filter Add CO2-trapping Filter Paper setup_rxn->add_filter start_rxn Initiate Reaction with L-[1-¹⁴C]Ornithine add_filter->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction with TCA incubate->stop_rxn trap_co2 Incubate to Trap ¹⁴CO₂ stop_rxn->trap_co2 measure Measure Radioactivity (Scintillation Counting) trap_co2->measure end End measure->end

Figure 2: Workflow for Ornithine Decarboxylase Activity Assay.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • L-Ornithine and this compound solutions of various concentrations

  • MTT reagent (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of L-Ornithine or this compound. Include untreated control wells.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell proliferation is determined by comparing the absorbance of treated wells to control wells.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with L- or this compound seed_cells->treat_cells incubate_treatment Incubate for Desired Time treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance end End read_absorbance->end

Figure 3: Workflow for the MTT Cell Proliferation Assay.

Conclusion

The available evidence strongly indicates that the pro-proliferative effects of ornithine are exclusively mediated by the L-isomer through the action of L-Ornithine Decarboxylase and the subsequent synthesis of polyamines. D-Ornithine does not serve as a substrate for this key enzyme in eukaryotic cells and is therefore not expected to promote cell proliferation via this pathway. When using a this compound mixture, researchers should be aware that only 50% of the compound (the L-isomer) is biologically active in promoting cell proliferation. For studies requiring precise control over the induction of polyamine synthesis and cell growth, the use of pure L-Ornithine is highly recommended.

References

D-Ornithine as a Biomarker in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-ornithine, a non-proteinogenic amino acid, is emerging as a potential biomarker in various metabolic studies, particularly in the context of cancer and other metabolic disorders. Unlike its more abundant L-enantiomer, which is a key intermediate in the urea (B33335) cycle, D-ornithine is present in lower concentrations in mammals and its metabolism is primarily governed by the enzyme D-amino acid oxidase (DAO). Alterations in the levels of D-ornithine and the activity of DAO have been implicated in pathological processes, making it a candidate for a specific biomarker. This guide provides a comparative overview of D-ornithine's performance as a biomarker, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Data Presentation: D-Ornithine and Related Metabolites in Disease

The following tables summarize quantitative data on ornithine and related amino acid levels in different disease states compared to healthy controls. It is important to note that many studies measure total ornithine (L- and D-isomers), which is a limitation in assessing the specific role of D-ornithine.

Table 1: Plasma Ornithine and Related Amino Acid Concentrations in Cancer

AnalyteCancer TypePatient Group (μmol/L)Control Group (μmol/L)Fold ChangeReference
OrnithineBreast Cancer49.6 (SD 8.7)48.9 (SD 8.7)~0.98[1]
OrnithineOvarian CancerHigher (specific values not provided)Lower (specific values not provided)Increased[2]
OrnithineColorectal CancerLower Citrulline/Ornithine ratioHigher Citrulline/Ornithine ratioRatio Decreased[3]
Arginase Activity (produces ornithine)Advanced Breast Cancer0.78 (± 0.04) nM/min/mg protein0.53 (± 0.04) nM/min/mg proteinIncreased[4]

Table 2: Plasma Ornithine and Related Amino Acid Concentrations in Other Metabolic Diseases

AnalyteDiseasePatient Group (μmol/L)Control Group (μmol/L)Fold ChangeReference
OrnithineChronic Obstructive Pulmonary Disease (COPD)Higher in advanced stagesLowerIncreased with severity[5]
OrnithineChronic Kidney Disease (CKD) Stages 4-561.8 (± 23.6)35.9 (± 16.3) (CKD Stages 2-3)~1.72[6]
OrnithineType 2 Diabetes MellitusLowerHigherDecreased[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are representative protocols for the quantification of D-ornithine and related amino acids.

Protocol 1: Chiral Analysis of D-Ornithine in Human Plasma by LC-MS/MS

This protocol is adapted from methods for chiral amino acid analysis.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled D-ornithine).

  • Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Chiral Column: A column designed for enantiomeric separation of amino acids (e.g., a Pirkle-type column or a column with a chiral crown ether stationary phase).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for D-ornithine and its internal standard.

3. Quality Control:

  • Include calibration standards and quality control samples at low, medium, and high concentrations in each analytical run.

  • The acceptance criteria for the calibration curve should be a correlation coefficient (r²) of >0.99.

  • The precision and accuracy of the QC samples should be within ±15%.

Protocol 2: Quantification of Total Ornithine, Citrulline, and Arginine in Human Plasma by LC-MS/MS

This protocol is for the analysis of total amino acids without chiral separation.

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of an internal standard mix (containing stable isotope-labeled ornithine, citrulline, and arginine).

  • Precipitate proteins with 200 µL of methanol (B129727) containing 0.1% formic acid.

  • Vortex and centrifuge as described in Protocol 1.

  • Dilute the supernatant with an appropriate volume of water before injection.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: A reversed-phase C18 column or a HILIC column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor specific transitions for ornithine, citrulline, arginine, and their respective internal standards.

3. Quality Control:

  • Follow similar quality control procedures as outlined in Protocol 1.

Mandatory Visualizations

D-Ornithine Metabolic Pathway

The metabolism of D-ornithine is primarily catalyzed by D-amino acid oxidase (DAO), which is not part of the urea cycle.

D-Ornithine Metabolism D-Ornithine Metabolic Pathway D-Ornithine D-Ornithine alpha-keto-delta-aminovaleric_acid alpha-keto-delta- aminovaleric acid D-Ornithine->alpha-keto-delta-aminovaleric_acid DAO Hydrogen_Peroxide Hydrogen Peroxide (H2O2) D-Ornithine->Hydrogen_Peroxide Ammonia Ammonia (NH3) D-Ornithine->Ammonia DAO DAO Pyrroline_carboxylic_acid Pyrroline-5- carboxylate alpha-keto-delta-aminovaleric_acid->Pyrroline_carboxylic_acid spontaneous cyclization Cellular_Effects Cellular Effects (e.g., Oxidative Stress) Hydrogen_Peroxide->Cellular_Effects

Caption: Metabolism of D-ornithine by D-amino acid oxidase (DAO).

Experimental Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for validating a biomarker like D-ornithine.

Biomarker Validation Workflow Biomarker Validation Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Untargeted_Metabolomics Untargeted Metabolomics (e.g., LC-MS) Candidate_Selection Candidate Biomarker Selection (D-Ornithine) Untargeted_Metabolomics->Candidate_Selection Assay_Development Targeted Assay Development (Chiral LC-MS/MS) Candidate_Selection->Assay_Development Analytical_Validation Analytical Validation (Sensitivity, Specificity, etc.) Assay_Development->Analytical_Validation Clinical_Validation Clinical Validation (Case-Control Studies) Analytical_Validation->Clinical_Validation

Caption: A typical workflow for biomarker discovery and validation.

Comparison with Alternatives

A direct comparison of D-ornithine with other biomarkers using metrics like sensitivity and specificity is limited in the current literature. However, we can infer its potential by examining related metabolic pathways.

  • L-Ornithine and the Urea Cycle: Elevated total ornithine can be an indicator of urea cycle disorders or increased arginase activity, which is observed in some cancers.[2][4] However, as L-ornithine is involved in numerous fundamental metabolic processes, its specificity as a biomarker can be limited.

  • Citrulline: The citrulline-to-ornithine ratio has been proposed as a more robust biomarker than either amino acid alone, particularly in colorectal cancer.[3] A lower ratio may indicate altered metabolic flux through the urea cycle or related pathways in cancerous tissue.

  • D-Amino Acids and DAO Activity: The true potential of D-ornithine as a biomarker may lie in its connection to DAO activity. Reduced DAO expression or function, which has been observed in some cancers, could lead to an accumulation of D-ornithine.[8] Therefore, measuring D-ornithine in conjunction with DAO activity or the levels of other D-amino acids could provide a more specific biomarker panel. For instance, in some cancers, increased levels of D-alanine and D-proline have been reported.[9]

Conclusion

D-ornithine holds promise as a specific biomarker in metabolic studies, primarily due to its distinct metabolic pathway centered around the D-amino acid oxidase enzyme. While current research provides a foundational understanding, further studies are required to validate its clinical utility. Specifically, there is a need for:

  • Quantitative studies focusing on D-ornithine: More research is needed to specifically measure D-ornithine levels in large patient cohorts for various diseases.

  • Head-to-head comparative studies: Direct comparisons of the diagnostic and prognostic performance of D-ornithine against established and other emerging biomarkers are essential.

  • Integration with other biomarkers: The diagnostic power of D-ornithine may be enhanced when used as part of a panel, for instance, by including DAO activity or other D-amino acids.

For researchers and drug development professionals, the exploration of D-ornithine and the broader field of D-amino acid metabolism represents a promising avenue for the discovery of novel and specific biomarkers for a range of metabolic diseases.

References

A Comparative Guide: DL-Ornithine vs. Putrescine Supplementation in Polyamine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of polyamine research, the selection of appropriate metabolic precursors for supplementation is a critical experimental parameter. Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Their biosynthesis is a tightly regulated process, with ornithine and putrescine serving as key intermediates. This guide provides an objective comparison of DL-Ornithine and putrescine as supplementary agents in studies of polyamine metabolism, supported by experimental data and detailed protocols.

Introduction to Polyamine Biosynthesis

The central pathway for polyamine synthesis begins with the amino acid L-ornithine, a product of the urea (B33335) cycle. The enzyme ornithine decarboxylase (ODC) catalyzes the irreversible decarboxylation of ornithine to form putrescine.[1][2][3] This reaction is the first and rate-limiting step in polyamine biosynthesis.[1][3] Putrescine is then subsequently converted to the higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. The regulation of ODC is a key control point in this pathway, subject to feedback inhibition by polyamines.[4]

Core Comparison: this compound vs. Putrescine Supplementation

The choice between supplementing with this compound, the precursor to putrescine, or with putrescine itself depends on the specific research question and the cellular model. Supplementing with this compound allows for the investigation of the entire upstream biosynthetic pathway, including the activity and regulation of ODC. In contrast, putrescine supplementation bypasses the ODC-mediated step, directly feeding into the polyamine pool. This is particularly useful in cell lines with deficient ODC activity or for studying the downstream effects of elevated putrescine levels.

Key Distinctions:
  • Metabolic Entry Point: this compound enters the polyamine synthesis pathway upstream of ODC, while putrescine enters directly as the product of the ODC reaction.

  • ODC Activity Dependence: The efficacy of this compound supplementation is contingent on cellular ODC activity. In cells with low or inhibited ODC, ornithine supplementation will not lead to a significant increase in polyamine levels. Putrescine supplementation is independent of ODC activity.

  • Feedback Regulation: Exogenous putrescine can directly induce the degradation of ODC through a negative feedback loop involving antizyme, a protein that binds to and targets ODC for proteasomal degradation.[4][5] This provides a mechanism to study the regulation of ODC itself. This compound supplementation will also indirectly lead to this feedback regulation once converted to putrescine.

Quantitative Data Comparison

The following tables summarize quantitative data from a study comparing the effects of L-ornithine and putrescine supplementation on the growth of Chinese Hamster Ovary (CHO-K1) cells, which are known to require putrescine for growth in serum-free media.

Table 1: Effect of L-Ornithine and Putrescine Supplementation on CHO-K1 Cell Viable Cell Density (VCD)

SupplementConcentrationPassage 1 VCD (x10^6 cells/mL)Passage 2 VCD (x10^6 cells/mL)Passage 3 VCD (x10^6 cells/mL)
L-Ornithine 100 µM~1.5~1.8~2.0
Putrescine 1 mg/L~1.8~2.2~2.5
No Supplement -~0.5~0.3<0.2

Data adapted from a study on CHO-K1 cells, which are auxotrophic for putrescine.[3][6][7]

Table 2: Effect of L-Ornithine and Putrescine Supplementation on CHO-K1 Cell Viability

SupplementConcentrationPassage 1 Viability (%)Passage 2 Viability (%)Passage 3 Viability (%)
L-Ornithine 100 µM>95%>95%>95%
Putrescine 1 mg/L>95%>95%>95%
No Supplement -~80%~60%<40%

Data adapted from a study on CHO-K1 cells.[3][6][7]

These data clearly demonstrate that in a putrescine-dependent cell line, both L-ornithine and putrescine can support cell growth and maintain high viability, whereas the absence of supplementation leads to a rapid decline in both parameters. Putrescine supplementation appears to result in a slightly higher viable cell density compared to L-ornithine.

Experimental Protocols

Cell Culture and Supplementation (CHO-K1 Model)
  • Cell Line: CHO-K1 cells (ATCC CCL-61).

  • Basal Medium: Serum-free medium formulated for CHO cells, lacking putrescine and ornithine.

  • Culture Conditions: Cells are maintained in suspension culture at 37°C, 5% CO₂, and 80% humidity with constant agitation (e.g., 170 rpm).[7]

  • Subculturing: Cells are routinely split every 3-4 days and reseeded at a density of 0.2 x 10⁶ cells/mL.[7]

  • Supplementation Groups:

    • Control Group: Basal medium with no supplementation.

    • This compound Group: Basal medium supplemented with 100 µM this compound hydrochloride.

    • Putrescine Group: Basal medium supplemented with 1 mg/L putrescine dihydrochloride.

  • Data Collection: Viable cell density and viability are measured at each passage using an automated cell counter or by manual counting with Trypan Blue exclusion.[7]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

    • Introduce the different supplementation conditions (this compound, putrescine, no supplement) to the respective wells.

    • Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO, acidified isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of intracellular polyamine levels.

  • Sample Preparation:

    • Harvest a known number of cells (e.g., 1 x 10⁶ cells) by centrifugation.[10]

    • Wash the cell pellet with cold PBS.

    • Lyse the cells and deproteinize the sample by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).[10]

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Derivatization:

    • The amino groups of polyamines are derivatized with a fluorescent reagent such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) to enable detection.[10][11]

  • HPLC Analysis:

    • Separate the derivatized polyamines using a reverse-phase C18 column.[10]

    • Detect the fluorescent derivatives using a fluorescence detector.

    • Quantify the polyamines by comparing the peak areas to those of known standards.

Signaling Pathways and Experimental Workflows

Polyamine Biosynthesis Pathway

The following diagram illustrates the central pathway of polyamine synthesis, highlighting the entry points of ornithine and putrescine.

Polyamine_Biosynthesis Arginine L-Arginine Arginase Arginase Arginine->Arginase Ornithine This compound ODC Ornithine Decarboxylase (ODC) (Rate-limiting step) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine Arginase->Ornithine Urea ODC->Putrescine CO₂ SpdS->Spermidine SpmS->Spermine Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CHO-K1 in polyamine-free medium) Group1 Control Group (No Supplement) Cell_Culture->Group1 Group2 This compound Group (e.g., 100 µM) Cell_Culture->Group2 Group3 Putrescine Group (e.g., 1 mg/L) Cell_Culture->Group3 Viability Cell Viability & Proliferation (MTT, Trypan Blue) Group1->Viability HPLC Intracellular Polyamine Levels (HPLC) Group1->HPLC ODC_Activity ODC Activity Assay Group1->ODC_Activity Group2->Viability Group2->HPLC Group2->ODC_Activity Group3->Viability Group3->HPLC Group3->ODC_Activity mTOR_Pathway Polyamines Polyamines (Putrescine, Spermidine, Spermine) mTORC1 mTORC1 Polyamines->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits eIF5A_Hypusination Spermidine Spermidine DHPS Deoxyhypusine Synthase (DHS) Spermidine->DHPS eIF5A_precursor eIF5A Precursor (with Lysine) eIF5A_precursor->DHPS Deoxyhypusine_eIF5A Deoxyhypusinated eIF5A DHPS->Deoxyhypusine_eIF5A DOHH Deoxyhypusine Hydroxylase (DOHH) Deoxyhypusine_eIF5A->DOHH Hypusinated_eIF5A Active Hypusinated eIF5A DOHH->Hypusinated_eIF5A Translation Translation of specific mRNAs Hypusinated_eIF5A->Translation

References

L-Ornithine Decarboxylase: A Master of Stereospecificity in Polyamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide on the Stereospecificity of Ornithine Decarboxylase for L-Ornithine

For researchers and professionals in drug development, understanding the intricate molecular interactions that govern biological pathways is paramount. One such critical interaction is the stereospecificity of enzymes, a fundamental principle that dictates substrate recognition and catalytic activity. This guide provides a comprehensive comparison of the enzymatic activity of ornithine decarboxylase (ODC) with its natural substrate, L-ornithine, and its stereoisomer, D-ornithine. Through the presentation of experimental data, detailed protocols, and pathway visualizations, we illuminate the remarkable selectivity of ODC and its implications for cellular function and therapeutic intervention.

Ornithine decarboxylase is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines—small, positively charged molecules essential for cell growth, differentiation, and proliferation.[1] This pivotal reaction involves the decarboxylation of L-ornithine to produce putrescine, the precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine.

Quantitative Comparison of Substrate Specificity

The catalytic efficiency of ornithine decarboxylase is profoundly dependent on the stereochemistry of its substrate. While L-ornithine is readily decarboxylated, D-ornithine is a very poor substrate, demonstrating the high degree of stereospecificity inherent to the enzyme's active site. This selectivity is crucial for the precise regulation of polyamine levels within the cell.

Experimental data quantifying the interaction of ODC with L-ornithine and other potential substrates are summarized below. It is important to note that direct kinetic parameters (Km and Vmax) for D-ornithine with L-ornithine decarboxylase are not readily found in the literature, as the activity is negligible. However, the inhibitory effect of D-ornithine on the decarboxylation of L-ornithine provides a quantitative measure of its poor binding to the active site.

Substrate/InhibitorEnzyme SourceKm (mM)Vmax (µmol/mg/min)kcat/Km (M⁻¹s⁻¹)IC₅₀ (mM)Reference
L-Ornithine Aspergillus terreus0.954.84.6 x 10⁵-[2]
L-Lysine Aspergillus terreus1.344.12.83 x 10⁵-[2]
L-Arginine Aspergillus terreus1.43.82.46 x 10⁵-[2]
D-Ornithine Human---~1.5[3]

Note: The kinetic parameters for L-lysine and L-arginine with ODC from Aspergillus terreus are provided for comparative purposes to illustrate the enzyme's substrate specificity beyond stereoisomers. The IC₅₀ value for D-ornithine represents its concentration required to inhibit 50% of L-ornithine decarboxylation, indicating a very weak interaction with the enzyme's active site.

The structural basis for this stereospecificity lies in the architecture of the ODC active site. While L-ornithine decarboxylase and a distinct enzyme, D-ornithine/d-lysine decarboxylase, share a similar three-dimensional structure, a key difference in a conserved residue (phenylalanine in L-ODC versus tyrosine in D-ornithine/d-lysine decarboxylase) is thought to preclude the binding of L-amino acids to the D-specific enzyme and vice versa.[4]

Experimental Protocols

The assessment of ornithine decarboxylase activity is fundamental to studying its function and inhibition. Two common and robust methods are the radiolabeling assay, which measures the release of ¹⁴CO₂, and the fluorescence-based assay, which continuously monitors product formation.

Radiolabeling Assay for ODC Activity (¹⁴CO₂ Release)

This classic and highly sensitive method directly measures the enzymatic decarboxylation of L-ornithine by quantifying the release of radiolabeled carbon dioxide.

Principle: The assay utilizes L-[1-¹⁴C]ornithine as the substrate. ODC-catalyzed decarboxylation releases ¹⁴CO₂, which is trapped by a base (e.g., hyamine hydroxide (B78521) or NaOH) and subsequently quantified by liquid scintillation counting.

Protocol:

  • Reaction Mixture Preparation: In a sealed reaction vial, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.2-7.5)

    • Pyridoxal 5'-phosphate (PLP) (cofactor)

    • Dithiothreitol (DTT) or another reducing agent

    • EDTA

    • Enzyme preparation (cell lysate or purified enzyme)

  • Substrate Addition: Initiate the reaction by adding L-[1-¹⁴C]ornithine to the reaction mixture.

  • CO₂ Trapping: A small cup or filter paper impregnated with a CO₂ trapping agent (e.g., 1 M hyamine hydroxide or 2 N NaOH) is placed inside the sealed vial, physically separated from the reaction mixture.

  • Incubation: Incubate the reaction vials at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by injecting an acid (e.g., 2 M citric acid or 10% trichloroacetic acid) into the reaction mixture. This lowers the pH and facilitates the release of all dissolved ¹⁴CO₂.

  • CO₂ Trapping Completion: Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂.

  • Quantification: Remove the trapping agent and transfer it to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the ODC activity based on the amount of ¹⁴CO₂ captured per unit time per amount of protein.

Fluorescence-Based Assay for ODC Activity

This continuous assay offers a non-radioactive alternative for monitoring ODC activity in real-time, making it suitable for high-throughput screening of inhibitors.

Principle: This method relies on a supramolecular tandem assay. A macrocyclic receptor (e.g., cucurbit[3]uril) has a low affinity for the substrate (L-ornithine) but a high affinity for the product (putrescine). A fluorescent dye is initially bound to the receptor, resulting in a specific fluorescence signal. As ODC converts L-ornithine to putrescine, the newly formed putrescine displaces the fluorescent dye from the receptor, causing a measurable change in fluorescence.[1]

Protocol:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.5)

    • Pyridoxal 5'-phosphate (PLP)

    • Dithiothreitol (DTT)

    • Cucurbit[3]uril (CB6) receptor

    • Fluorescent dye (e.g., DSMI)

    • Enzyme preparation

  • Incubation and Stabilization: Incubate the mixture to allow for the formation of the receptor-dye complex and to establish a stable baseline fluorescence reading.

  • Reaction Initiation: Initiate the reaction by adding L-ornithine to the wells.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths. The change in fluorescence is proportional to the amount of putrescine produced.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence change over time. This velocity is directly related to the ODC activity.

Visualizing the Context: Pathways and Workflows

To provide a clearer understanding of the biological significance and experimental approaches, the following diagrams were generated using Graphviz.

Polyamine_Biosynthesis_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase L_Ornithine L-Ornithine Arginase->L_Ornithine ODC Ornithine Decarboxylase (ODC) (Rate-Limiting Step) L_Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine Spermine_Synthase->Spermine dcSAM Decarboxylated S-adenosylmethionine dcSAM->Spermidine_Synthase dcSAM->Spermine_Synthase SAMDC S-adenosylmethionine Decarboxylase (SAMDC) SAMDC->dcSAM SAM S-adenosylmethionine SAM->SAMDC

Caption: The polyamine biosynthesis pathway, highlighting the role of ODC.

ODC_Assay_Workflow cluster_radiolabeling Radiolabeling Assay cluster_fluorescence Fluorescence Assay radiolabeling_start Prepare Reaction Mix (Buffer, PLP, DTT, Enzyme) radiolabeling_substrate Add L-[1-¹⁴C]Ornithine radiolabeling_start->radiolabeling_substrate radiolabeling_incubate Incubate at 37°C (¹⁴CO₂ is released and trapped) radiolabeling_substrate->radiolabeling_incubate radiolabeling_stop Stop Reaction with Acid radiolabeling_incubate->radiolabeling_stop radiolabeling_quantify Quantify Trapped ¹⁴CO₂ (Scintillation Counting) radiolabeling_stop->radiolabeling_quantify fluorescence_start Prepare Reaction Mix (Buffer, PLP, DTT, Receptor, Dye, Enzyme) fluorescence_substrate Add L-Ornithine fluorescence_start->fluorescence_substrate fluorescence_monitor Monitor Fluorescence Change (Real-time) fluorescence_substrate->fluorescence_monitor fluorescence_analyze Calculate Initial Velocity fluorescence_monitor->fluorescence_analyze

References

A Comparative Analysis of D-ornithine vs. L-ornithine Metabolism for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the metabolic fates, enzymatic interactions, and physiological implications of D- and L-ornithine stereoisomers.

In the realm of molecular biology and pharmacology, the stereochemistry of a compound is a critical determinant of its biological activity. This guide provides a comprehensive comparative analysis of the metabolism of D-ornithine and L-ornithine, two stereoisomers of the non-proteinogenic amino acid ornithine. While L-ornithine is a well-established intermediate in the urea (B33335) cycle and a precursor for polyamines and other amino acids, the metabolic pathways and physiological significance of D-ornithine are less characterized but of growing interest. This document aims to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform their work in areas ranging from metabolic research to therapeutic design.

Introduction to D- and L-ornithine

L-ornithine is a pivotal molecule in mammalian metabolism, primarily known for its role in the urea cycle, where it facilitates the detoxification of ammonia.[1][2] It is synthesized from L-arginine and serves as a precursor for the synthesis of citrulline, proline, and polyamines, which are crucial for cell proliferation and differentiation.[1] In contrast, D-ornithine is not incorporated into proteins and is generally considered to be less abundant in biological systems.[3] However, its presence and metabolism, primarily through the action of D-amino acid oxidase, are significant in understanding the broader implications of D-amino acids in physiology and pathology.

Comparative Metabolic Pathways

The metabolic fates of D-ornithine and L-ornithine are distinctly governed by the stereospecificity of the enzymes involved. L-ornithine is a substrate for several key metabolic enzymes, whereas D-ornithine's primary metabolic route is through oxidative deamination.

FeatureL-ornithine MetabolismD-ornithine Metabolism
Primary Pathway Urea Cycle, Polyamine Synthesis, Proline & Glutamate SynthesisOxidative Deamination
Key Enzymes Ornithine Transcarbamylase (OTC), Ornithine Decarboxylase (ODC), Ornithine Aminotransferase (OAT)D-Amino Acid Oxidase (DAO), potentially some Ornithine Aminotransferases
Primary Products L-Citrulline, Putrescine, L-Glutamate-γ-semialdehyde, Proline5-Amino-2-oxopentanoic acid, Ammonia, Hydrogen Peroxide
Physiological Role Ammonia detoxification, synthesis of polyamines, amino acids, and nitric oxide.[1]Detoxification of D-amino acids, potential role in neuromodulation.[4]

Quantitative Comparison of Enzyme Kinetics

The efficiency and substrate preference of key enzymes for D- and L-ornithine are presented below. This quantitative data highlights the profound impact of stereochemistry on enzyme-substrate interactions.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/mg/min)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
Ornithine Decarboxylase (ODC) (Aspergillus terreus)L-ornithine0.94.84.6 x 10⁵
D-ornithineNot a substrate--
Ornithine Aminotransferase (OAT) (Human)L-ornithine8.97 ± 3.854.01 ± 0.48 nmol/min-
Ornithine 5-Aminotransferase (Bacillus sp. YM-2)L-ornithine--Acts on L-ornithine
D-ornithine--Acts on D-ornithine, but less effectively than L-ornithine[5]
D-Amino Acid Oxidase (DAO) D-ornithineData not availableData not available-
L-ornithineNot a substrate--

Note: Kinetic parameters can vary depending on the source of the enzyme and experimental conditions.

Metabolic Pathways and Experimental Workflow Diagrams

To visually represent the distinct metabolic pathways and a typical experimental workflow for their analysis, the following diagrams have been generated using Graphviz.

cluster_L_Ornithine L-Ornithine Metabolism cluster_D_Ornithine D-Ornithine Metabolism L-Ornithine L-Ornithine L-Citrulline L-Citrulline L-Ornithine->L-Citrulline Ornithine Transcarbamylase (Urea Cycle) Putrescine Putrescine L-Ornithine->Putrescine Ornithine Decarboxylase (Polyamine Synthesis) L-Glutamate-γ-semialdehyde L-Glutamate-γ-semialdehyde L-Ornithine->L-Glutamate-γ-semialdehyde Ornithine Aminotransferase L-Arginine L-Arginine L-Arginine->L-Ornithine Arginase Spermidine, Spermine Spermidine, Spermine Putrescine->Spermidine, Spermine L-Proline L-Proline L-Glutamate-γ-semialdehyde->L-Proline L-Glutamate L-Glutamate L-Glutamate-γ-semialdehyde->L-Glutamate D-Ornithine D-Ornithine 5-Amino-2-oxopentanoic acid 5-Amino-2-oxopentanoic acid D-Ornithine->5-Amino-2-oxopentanoic acid D-Amino Acid Oxidase (DAO) Further Metabolism Further Metabolism 5-Amino-2-oxopentanoic acid->Further Metabolism Sample Preparation Sample Preparation Enzyme Extraction Enzyme Extraction Sample Preparation->Enzyme Extraction Homogenization, Centrifugation Enzyme Assay Enzyme Assay Enzyme Extraction->Enzyme Assay Incubate with D- or L-Ornithine Incubate with D- or L-Ornithine Enzyme Assay->Incubate with D- or L-Ornithine Data Analysis Data Analysis Determine Kinetic Parameters Determine Kinetic Parameters Data Analysis->Determine Kinetic Parameters Michaelis-Menten Plot Measure Product Formation Measure Product Formation Incubate with D- or L-Ornithine->Measure Product Formation Spectrophotometry, HPLC, etc. Measure Product Formation->Data Analysis

References

D-Ornithine's Inhibitory Role in L-Ornithine-Dependent Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzyme inhibitors is paramount. This guide provides a comprehensive comparison of D-ornithine's inhibitory effects on key L-ornithine-dependent enzymes: Ornithine Decarboxylase (ODC), Ornithine Transcarbamylase (OTC), and Ornithine Aminotransferase (OAT). Through a synthesis of available experimental data, detailed protocols, and pathway visualizations, this document serves as a critical resource for evaluating D-ornithine as a potential competitive inhibitor.

Executive Summary

Current research indicates that D-ornithine exhibits inhibitory activity against Ornithine Decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis. However, its potency is significantly lower than that of its L-enantiomer and other known inhibitors. There is a notable lack of evidence to suggest that D-ornithine acts as a significant inhibitor of Ornithine Transcarbamylase (OTC) or Ornithine Aminotransferase (OAT) under physiological conditions. This guide will delve into the specifics of these interactions, presenting the available quantitative data and the experimental context.

D-Ornithine vs. L-Ornithine Analogs as Enzyme Inhibitors

This section compares the inhibitory effects of D-ornithine and other relevant compounds on L-ornithine-dependent enzymes.

EnzymeInhibitorInhibition TypeIC50KiSpecies
Ornithine Decarboxylase (ODC)D-OrnithineNot Specified~1.5 mM[1]Not ReportedHuman
Ornithine Decarboxylase (ODC)D-α-difluoromethylornithine (D-DFMO)Irreversible~7.5 µM[1]Not ApplicableHuman
Ornithine Decarboxylase (ODC)L-α-difluoromethylornithine (L-DFMO)IrreversibleNot ReportedNot ApplicableHuman
Ornithine Transcarbamylase (OTC)D-OrnithineNo significant inhibition reportedNot ReportedNot Reported-
Ornithine Aminotransferase (OAT)D-OrnithineNo significant inhibition reportedNot ReportedNot Reported-

Key Findings:

  • D-ornithine demonstrates weak inhibition of human Ornithine Decarboxylase, with an IC50 value of approximately 1.5 mM.[1]

  • In contrast, the D-enantiomer of the well-known ODC inhibitor, α-difluoromethylornithine (DFMO), is a much more potent inhibitor with an IC50 of approximately 7.5 µM.[1]

  • There is currently no significant scientific literature reporting the inhibitory activity of D-ornithine against Ornithine Transcarbamylase or Ornithine Aminotransferase.

Signaling Pathways and Experimental Workflows

To contextualize the role of these enzymes and the potential impact of their inhibition, the following diagrams illustrate their respective metabolic pathways and a general workflow for enzyme inhibition assays.

Polyamine_Biosynthesis Polyamine Biosynthesis Pathway L_Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) L_Ornithine->ODC Substrate Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine ODC->Putrescine Product Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine D_Ornithine D-Ornithine D_Ornithine->ODC Inhibitor

Polyamine Biosynthesis Pathway

Urea_Cycle Urea Cycle cluster_mitochondria Mitochondria cluster_cytosol Cytosol Carbamoyl_Phosphate Carbamoyl Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC L_Ornithine_mito L-Ornithine L_Ornithine_mito->OTC L_Citrulline_mito L-Citrulline L_Citrulline_cyto L-Citrulline L_Citrulline_mito->L_Citrulline_cyto Transport OTC->L_Citrulline_mito ASS Argininosuccinate Synthetase L_Citrulline_cyto->ASS Argininosuccinate Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Urea Urea L_Ornithine_cyto L-Ornithine L_Ornithine_cyto->L_Ornithine_mito Transport ASS->Argininosuccinate ASL->L_Arginine Arginase->Urea Arginase->L_Ornithine_cyto Aspartate Aspartate Aspartate->ASS

Urea Cycle

Proline_Biosynthesis Proline Biosynthesis from Ornithine L_Ornithine L-Ornithine OAT Ornithine Aminotransferase (OAT) L_Ornithine->OAT Glutamate_Semialdehyde Glutamate-γ-semialdehyde P5C Δ¹-Pyrroline-5-carboxylate Glutamate_Semialdehyde->P5C Spontaneous cyclization P5CR Pyrroline-5-carboxylate Reductase P5C->P5CR L_Proline L-Proline OAT->Glutamate_Semialdehyde P5CR->L_Proline

Proline Biosynthesis from Ornithine

Experimental_Workflow General Enzyme Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) B Pre-incubate Enzyme with Inhibitor (D-Ornithine) A->B C Initiate Reaction by adding Substrate (L-Ornithine) B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Data Analysis (Calculate IC50/Ki) D->E

References

A Comparative Guide to the Cross-Validation of Analytical Methods for D- and L-Ornithine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D- and L-ornithine (B1677492) enantiomers is critical in various fields, from understanding their roles in metabolic pathways to their application in pharmaceutical development. This guide provides an objective comparison of prevalent analytical methods for the chiral separation and quantification of ornithine, supported by experimental data and detailed methodologies.

Introduction to D- and L-Ornithine

Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea (B33335) cycle, facilitating the removal of excess nitrogen from the body.[1] While L-ornithine is the naturally occurring and more abundant enantiomer involved in key metabolic processes, D-ornithine is also found in biological systems and is increasingly recognized for its potential roles in various physiological and pathological conditions. In drug development, D-ornithine is utilized as a chiral building block in the synthesis of pharmaceuticals and can be incorporated into peptide-based therapies.[] The distinct biological activities of each enantiomer necessitate precise and reliable analytical methods for their individual quantification.

Comparison of Analytical Methodologies

The primary challenge in ornithine analysis lies in the separation of its D- and L-enantiomers. Several analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) being the most prominent.

Methodological Principles
  • High-Performance Liquid Chromatography (HPLC): Chiral separation by HPLC is typically achieved through two main strategies:

    • Chiral Derivatization: The ornithine enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase.

    • Chiral Stationary Phase (CSP): The enantiomers are directly separated on a column containing a chiral selector that exhibits differential interactions with each enantiomer.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. For chiral analysis, it is often used in conjunction with a chiral column or after chiral derivatization. The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the analytes and their fragmentation patterns.[4][5]

  • Capillary Electrophoresis (CE): In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary. Chiral separation is achieved by adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the ornithine enantiomers, leading to different migration times.[6][7]

Performance Comparison

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of HPLC, LC-MS/MS, and CE for the quantification of D- and L-ornithine based on published validation data.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a mobile and a chiral stationary phase, or separation of diastereomers on an achiral phase.Separation by LC followed by detection based on mass-to-charge ratio.Separation based on differential electrophoretic mobility in the presence of a chiral selector.
Selectivity Good to excellent, depending on the chiral selector and derivatizing agent.Excellent, due to the specificity of mass detection.Excellent, highly dependent on the choice of chiral selector.
Sensitivity (LOD/LOQ) Generally in the micromolar (µM) to nanomolar (nM) range.High sensitivity, often reaching picomolar (pM) to femtomolar (fM) levels.[5]Good sensitivity, typically in the micromolar (µM) to nanomolar (nM) range.
Precision (%RSD) Typically < 15%.[8]Intra-day and inter-day RSDs are generally low, often below 15%.[4][5]Good precision with RSD values often below 15%.
Accuracy (% Recovery) Generally within 85-115%.[8]High accuracy, typically within 85-115% of the nominal concentration.[5]Good accuracy, with recoveries often in the 85-115% range.
Sample Throughput Moderate.High, especially with modern UPLC systems.High, due to short analysis times and automated systems.
Instrumentation Cost Moderate.High.Low to moderate.
Primary Advantage Versatility and wide availability.High sensitivity and selectivity, suitable for complex matrices.High separation efficiency, low sample and reagent consumption.[6]
Primary Disadvantage May require derivatization, which adds complexity.High initial instrument cost and maintenance.Sensitivity can be lower than LC-MS/MS for some applications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of D- and L-ornithine using LC-MS/MS and CE.

LC-MS/MS Method for D- and L-Ornithine Quantification

This protocol is based on methods involving chiral derivatization followed by LC-MS/MS analysis.

1. Sample Preparation and Derivatization:

  • Protein Precipitation: To 100 µL of plasma or serum sample, add 400 µL of ice-cold methanol (B129727) containing the internal standard (e.g., isotope-labeled D- or L-ornithine).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 50 µL of a solution containing a chiral derivatizing agent (e.g., Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide - FDAA or (R)-(-)-4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole - DBD-F) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0). Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes).

  • Quenching: Stop the reaction by adding a small volume of an acidic solution (e.g., 10 µL of 1 M HCl).

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A standard reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the diastereomers.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the derivatized D- and L-ornithine and the internal standard.

Capillary Electrophoresis Method for D- and L-Ornithine Quantification

This protocol describes a method using a chiral selector in the background electrolyte.

1. Sample Preparation:

  • Deproteinization: For plasma or serum samples, perform protein precipitation as described in the LC-MS/MS protocol.

  • Dilution: Dilute the supernatant with the background electrolyte to the desired concentration.

2. CE Conditions:

  • CE System: A capillary electrophoresis system with a UV or diode array detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 2.5) containing a chiral selector. Common chiral selectors for amino acid enantiomers include cyclodextrins (e.g., β-cyclodextrin, sulfated-β-cyclodextrin).[9]

  • Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 200 nm or after derivatization for enhanced detection).

Signaling Pathways and Biological Relevance

L-Ornithine Activated Ca2+ Signaling Pathway

Recent studies have elucidated a specific signaling pathway activated by L-ornithine in human proximal tubular cells. This pathway plays a protective role against oxidative stress.[10][11]

L-ornithine acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[10] This activation triggers a downstream cascade involving Phospholipase C (PLC), which leads to the opening of Transient Receptor Potential Canonical (TRPC) channels. The subsequent influx of extracellular calcium (Ca2+) constitutes a Receptor-Operated Calcium Entry (ROCE).[10] This increase in intracellular calcium concentration has been shown to protect cells from reactive oxygen species (ROS)-induced damage and apoptosis.[10][11]

L_Ornithine_Signaling L_Ornithine L-Ornithine CaSR CaSR (GPCR) L_Ornithine->CaSR Activates G_Protein G-Protein CaSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates TRPC TRPC Channel PLC->TRPC Opens Ca_influx Ca2+ Influx (ROCE) TRPC->Ca_influx Protection Cell Protection (Anti-apoptosis, Anti-ROS) Ca_influx->Protection Leads to

Caption: L-Ornithine activated Ca2+ signaling pathway.

D-Ornithine in Biological Systems

The specific signaling pathways of D-ornithine are less well-defined compared to its L-enantiomer. However, its importance is recognized in several areas:

  • Polyamine Synthesis: D-ornithine can be a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation.[]

  • Pharmaceutical Synthesis: It serves as a valuable chiral building block for the synthesis of various pharmaceutical compounds.[]

  • Peptide Modification: Incorporation of D-ornithine into peptides can enhance their stability and efficacy.[]

Experimental Workflow

The following diagram illustrates a general workflow for the cross-validation of analytical methods for D- and L-ornithine quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample (e.g., Plasma, Urine) Deproteinization Protein Precipitation Sample->Deproteinization Derivatization Chiral Derivatization (Optional) Deproteinization->Derivatization CE Capillary Electrophoresis (High Efficiency) Deproteinization->CE HPLC HPLC (Chiral Column or Diastereomer Separation) Derivatization->HPLC LCMS LC-MS/MS (High Sensitivity & Selectivity) Derivatization->LCMS Data_Analysis Data Acquisition & Processing HPLC->Data_Analysis LCMS->Data_Analysis CE->Data_Analysis Comparison Comparison of Performance: - Linearity - Precision - Accuracy - Sensitivity Data_Analysis->Comparison

Caption: General workflow for cross-validation.

Conclusion

The choice of an analytical method for the quantification of D- and L-ornithine is a critical decision in research and development. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for complex biological matrices and low-concentration analytes. HPLC provides a versatile and widely accessible platform, while CE excels in separation efficiency and low sample consumption. A thorough cross-validation of methods is essential to ensure data accuracy and reliability, ultimately leading to a better understanding of the distinct roles of D- and L-ornithine in health and disease.

References

D-Ornithine In Vivo Biological Activity: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of D-Ornithine's performance in living systems remains largely uncharted territory within the scientific community. In stark contrast to its well-studied enantiomer, L-Ornithine, in vivo research on D-Ornithine is exceptionally scarce. This guide synthesizes the available data, drawing comparisons with L-Ornithine to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge and the significant existing research gaps.

While L-Ornithine is a well-established intermediate in the urea (B33335) cycle and a precursor for numerous biologically important molecules, the in vivo role of D-Ornithine is poorly understood.[1][2] The majority of available information on D-Ornithine is derived from in vitro studies or metabolic databases, with in vivo experimental data being virtually absent. This comparative guide will present the known biological activities of L-Ornithine as a benchmark against which the limited understanding of D-Ornithine can be assessed.

Comparative Overview of D-Ornithine and L-Ornithine

FeatureD-OrnithineL-Ornithine
Primary Biological Role Not well-defined in vivo. Involved in D-arginine and D-ornithine metabolism.[3][4]Key intermediate in the urea cycle for ammonia (B1221849) detoxification.[5][6] Precursor for polyamines, proline, and glutamate.[1][7]
In Vivo Studies Extremely limited to non-existent.Extensive research in animal models and human clinical trials.[8][9][10]
Metabolism Can be metabolized by D-amino-acid oxidase to 5-amino-2-oxopentanoic acid.[3]Metabolized by ornithine aminotransferase and ornithine decarboxylase.[11]
Observed In Vivo Effects No direct therapeutic or physiological effects have been documented in animal models.Reduces hyperammonemia, modulates immune function, stimulates growth hormone release, and exhibits both neuroprotective and neurotoxic effects at high concentrations.[8][10][12][13]
Toxicity In vitro studies on brain endothelial cells show some effects on cell viability at high concentrations.[14]High doses can induce acute pancreatitis and blood-brain barrier damage in rats. Long-term high blood levels are associated with retinal toxicity.[12][13]

Experimental Data and Protocols

Due to the lack of in vivo studies on D-Ornithine, this section will focus on a key comparative in vitro study and a representative in vivo protocol for L-Ornithine to highlight the methodological approaches used in this field.

In Vitro Comparative Study: Effects of L- and D-Ornithine on Brain Endothelial Cell Viability

One of the few studies that directly compares the biological effects of D- and L-Ornithine investigated their impact on the viability of primary brain endothelial cells in vitro.

  • Experimental Protocol:

    • Primary rat brain endothelial cells were cultured.

    • Cells were treated with varying concentrations of L-Ornithine or D-Ornithine (1–40 mM) for 24 hours.

    • Cell viability was assessed using an MTT assay and real-time impedance measurement.[14]

  • Results Summary: The published data, presented as a bar chart, indicates that both L- and D-Ornithine affect cell viability at higher concentrations. For a detailed quantitative comparison, access to the full study is required.[14]

Representative In Vivo Protocol: Assessing the Effects of L-Ornithine on Hyperammonemia in Rats

This protocol is a standard model for evaluating the ammonia-lowering effects of compounds like L-Ornithine.

  • Animal Model: Portacaval shunted rats are often used to induce chronic hyperammonemia.[10]

  • Experimental Groups:

    • Control group (sham operation or vehicle infusion)

    • L-Ornithine treated group

    • L-Ornithine-L-Aspartate (LOLA) treated group (as a comparator)[10]

  • Procedure:

    • A portacaval shunt is surgically created in rats.

    • Ammonium acetate (B1210297) is infused intravenously to induce an acute-on-chronic hyperammonemic state.[10]

    • L-Ornithine or LOLA is infused intravenously.[10]

    • Blood and brain ammonia levels are measured.

    • Neurological status and electroencephalogram (EEG) activity are monitored.[10]

    • Brain metabolites, such as glutamine and lactate, are analyzed.[10]

  • Quantitative Data from a Representative L-Ornithine Study:

ParameterControl (Hyperammonemic)L-Ornithine Treated
Blood Ammonia Concentration ElevatedSignificantly reduced (by 34%)[10]
Brain Ammonia Concentration ElevatedSignificantly reduced (by 42%)[10]
Urea Production BaselineSignificantly increased (by 39%)[10]
Brain Glutamine IncreasedSmaller increase compared to control[10]
Clinical Encephalopathy Grade IncreasedSignificantly smaller increase[10]
EEG Activity AbnormalSignificant improvement[10]

Signaling Pathways and Experimental Workflows

Metabolic Pathways of Ornithine

The following diagram illustrates the central role of L-Ornithine in the urea cycle and as a precursor for other important molecules. The known metabolic fate of D-Ornithine is also depicted.

Ornithine_Metabolism cluster_L_Ornithine L-Ornithine Metabolism cluster_D_Ornithine D-Ornithine Metabolism L_Arginine L-Arginine Urea Urea L_Arginine->Urea L_Ornithine L-Ornithine L_Arginine->L_Ornithine Arginase L_Citrulline L-Citrulline L_Ornithine->L_Citrulline Ornithine Transcarbamylase Polyamines Polyamines (Putrescine, Spermidine, Spermine) L_Ornithine->Polyamines Ornithine Decarboxylase Proline_Glutamate Proline, Glutamate L_Ornithine->Proline_Glutamate Ornithine Aminotransferase Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->L_Citrulline D_Ornithine D-Ornithine Metabolite 5-amino-2-oxopentanoic acid D_Ornithine->Metabolite D-amino-acid oxidase

Caption: Metabolic pathways of L-Ornithine and D-Ornithine.

Experimental Workflow for In Vivo Assessment of L-Ornithine

The following diagram outlines a typical experimental workflow for studying the in vivo effects of an ornithine compound in an animal model of hyperammonemia.

in_vivo_workflow start Animal Model (e.g., Portacaval Shunt Rats) induce Induce Hyperammonemia (Ammonium Acetate Infusion) start->induce treatment Administer Treatment (e.g., L-Ornithine Infusion) induce->treatment monitoring In Vivo Monitoring (EEG, Neurological Score) treatment->monitoring sampling Sample Collection (Blood, Brain Tissue) monitoring->sampling analysis Biochemical Analysis (Ammonia, Amino Acids, Metabolites) sampling->analysis data Data Analysis & Interpretation analysis->data

Caption: Experimental workflow for in vivo ornithine studies.

Conclusion and Future Directions

This stark contrast highlights a critical knowledge gap. Future research should be directed towards elucidating the in vivo pharmacokinetics, pharmacodynamics, and potential toxicity of D-Ornithine. Such studies are essential to understand its metabolic fate and to explore any potential therapeutic applications or toxicological risks. Until then, any consideration of D-Ornithine for in vivo applications should be approached with extreme caution, given the lack of safety and efficacy data. The extensive knowledge base for L-Ornithine can serve as a valuable roadmap for designing future in vivo studies on its D-enantiomer.

References

A Comparative Analysis of DL-Ornithine and its Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Ornithine and its analogs as inhibitors of key metabolic enzymes. By presenting objective performance data, detailed experimental protocols, and clear visualizations of the underlying biochemical pathways, this document serves as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

This compound, a non-proteinogenic amino acid, and its structural analogs are significant molecules in the study of enzyme inhibition due to their involvement in critical metabolic pathways. These compounds have been extensively investigated as inhibitors of enzymes such as Ornithine Decarboxylase (ODC), Ornithine Aminotransferase (OAT), and Arginase. Inhibition of these enzymes has therapeutic implications for a range of diseases, including cancer, parasitic infections, and metabolic disorders. This guide offers a comparative study of the inhibitory activities of this compound and its prominent analogs, supported by experimental data and methodologies.

Comparative Inhibition Data

The inhibitory potential of various ornithine analogs against their target enzymes is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the reported quantitative data for key inhibitors of Ornithine Decarboxylase, Ornithine Aminotransferase, and Arginase. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.[1]

Table 1: Comparative Inhibition of Ornithine Decarboxylase (ODC) by Ornithine Analogs
InhibitorOrganism/Cell LineIC50KiInhibition TypeReference
α-Difluoromethylornithine (DFMO, Eflornithine) Murine Lymphocytic Leukemia (L1210 cells)3.0 mM-Irreversible[2]
Murine Lymphocytic Leukemia (L5178Y cells)0.5 mM-Irreversible[2]
Leishmania infantum38 µM125 µMIrreversible[3]
α-(Fluoromethyl)dehydroornithine Murine Lymphocytic Leukemia (L1210 cells)0.2 mM-Irreversible[2]
Murine Lymphocytic Leukemia (L5178Y cells)0.06 mM-Irreversible[2]
α-(Fluoromethyl)dehydroornithine methyl ester Murine Lymphocytic Leukemia (L1210 cells)0.1 mM-Irreversible[2]
Murine Lymphocytic Leukemia (L5178Y cells)0.03 mM-Irreversible[2]
(2R,5R)-6-Heptyne-2,5-diamine (RR-MAP) Murine Lymphocytic Leukemia (L1210 cells)0.01 mM-Irreversible[2]
Murine Lymphocytic Leukemia (L5178Y cells)0.002 mM-Irreversible[2]
N-ω-chloroacetyl-l-ornithine (NCAO) Rat Liver-59 µMCompetitive[4]
3-Aminooxy-1-propanamine (APA) Human ODC~10 µM--[5]
Compound 11 (APA analog) Human ODC~10 µM--[5]
Table 2: Comparative Inhibition of Ornithine Aminotransferase (OAT) by Ornithine Analogs
InhibitorOrganism/Enzyme SourceIC50Kik_inactInhibition TypeReference
5-Fluoromethylornithine (5-FMOrn) Mammalian----[6]
Gabaculine Human OAT--0.05 min⁻¹Irreversible[7]
(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid (BCF3) Human OAT---Irreversible[8]
L-Canaline Mammalian----[6]
Table 3: Comparative Inhibition of Arginase by Ornithine and its Analogs

| Inhibitor | Organism/Enzyme Source | IC50 | Ki | Inhibition Type | Reference | | --- | --- | --- | --- | --- | --- | --- | | L-Ornithine | Murine Macrophages | - | - | Strong Inhibition |[9] | | | Bovine Liver | 80% inhibition at 10 mM | - | - |[10] | | α-Difluoromethylornithine (DFMO) | Human Colon Carcinoma Cells (HT-29) | - | 3.9 ± 1.0 mM | Weak Inhibition |[10] | | 2(S)-Amino-6-boronohexanoic acid (ABH) | Human Arginase I | - | 8.5 nM | - |[11] | | Arginase inhibitor 1 | Human Arginase I | 223 nM | - | - |[11] | | | Human Arginase II | 509 nM | - | - |[11] | | BEC hydrochloride | Human Arginase II | - | 0.31 µM (pH 7.5) | Competitive |[11] |

Signaling Pathways and Experimental Workflows

Understanding the context in which these enzymes operate is crucial for interpreting inhibition data. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for enzyme inhibition assays.

Polyamine_Biosynthesis_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Inhibition by This compound analogs (e.g., DFMO) Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermidine->SSAT SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine Spermine->SSAT ODC->Putrescine PAO Polyamine Oxidase (PAO) SSAT->PAO SpdS->Spermidine SpmS->Spermine dcSAM Decarboxylated S-adenosylmethionine dcSAM->SpdS dcSAM->SpmS Urea_Cycle_and_NO_Production cluster_urea_cycle Urea Cycle cluster_no_pathway NO Production Arginine Arginine Arginase Arginase Arginine->Arginase Inhibition by L-Ornithine & analogs NOS Nitric Oxide Synthase (NOS) Arginine->NOS Ornithine Ornithine Citrulline Citrulline Ornithine->Citrulline ... Urea Urea Citrulline->Arginine ... NitricOxide Nitric Oxide (NO) Arginase->Ornithine Arginase->Urea NOS->Citrulline NOS->NitricOxide Enzyme_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions start->prepare_reagents incubation Incubate Enzyme with Varying Inhibitor Concentrations prepare_reagents->incubation initiate_reaction Initiate Reaction by Adding Substrate incubation->initiate_reaction reaction_progress Monitor Reaction Progress (e.g., Spectrophotometry, Radiometry) initiate_reaction->reaction_progress data_analysis Data Analysis: Calculate IC50/Ki values reaction_progress->data_analysis end End data_analysis->end

References

Validating the use of DL-Ornithine as a control in stereospecificity assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise stereospecificity of an enzyme is a critical step in drug discovery and development. This guide provides a comprehensive comparison to validate the use of individual L- and D-ornithine enantiomers versus a racemic DL-ornithine mixture as controls in stereospecificity assays for ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.

Ornithine decarboxylase (ODC) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines by converting L-ornithine to putrescine.[1][2] Polyamines are essential for cell growth and proliferation, making ODC a significant target for therapeutic intervention in diseases like cancer and parasitic infections. Due to the chiral nature of its active site, ODC exhibits a high degree of stereospecificity for its natural substrate, L-ornithine.

The Inadequacy of this compound as a Negative Control

While a racemic mixture of this compound might seem like a convenient control, its use in stereospecificity assays is scientifically unsound. Since this compound is a 1:1 mixture of L-ornithine and D-ornithine, the presence of the active L-enantiomer will result in enzymatic activity, thereby failing to provide a true negative control. The appropriate negative control to demonstrate stereospecificity is the D-enantiomer, D-ornithine, which is not expected to be a substrate for ODC.

Quantitative Comparison of ODC Activity with Ornithine Stereoisomers

The following table summarizes the kinetic parameters of Ornithine Decarboxylase (ODC) with its natural substrate, L-ornithine, and its stereoisomer, D-ornithine. The data clearly demonstrates the enzyme's profound preference for the L-enantiomer.

SubstrateEnzyme SourceKm (mM)kcat (s-1)kcat/Km (M-1s-1)Relative Activity (%)
L-Ornithine Aspergillus terreus0.95-4.6 x 10-5 (mM-1s-1)100
D-Ornithine VariousNot ReportedNot ReportedNot ReportedExpected to be negligible

Experimental Protocols for Stereospecificity Assays

To rigorously validate the stereospecificity of ODC, two primary assay types are recommended: a radiolabeled assay for high sensitivity and a spectrophotometric assay for convenience and reduced regulatory burden.

Radiolabeled [14C]CO2 Release Assay

This assay is considered the gold standard for measuring ODC activity due to its high sensitivity and direct measurement of the enzymatic reaction.

Principle: The enzymatic decarboxylation of L-[1-14C]ornithine releases radiolabeled 14CO2, which is trapped and quantified by liquid scintillation counting.

Materials:

  • Purified or partially purified ODC enzyme preparation

  • L-[1-14C]ornithine

  • L-Ornithine (unlabeled)

  • D-Ornithine

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.05 mM Pyridoxal 5'-phosphate (PLP)

  • 2 M H2SO4 (or other strong acid to stop the reaction)

  • Scintillation vials containing paper wicks soaked in a CO2 trapping agent (e.g., hyamine hydroxide (B78521) or NaOH)

  • Liquid scintillation cocktail

Procedure:

  • Prepare reaction mixtures in sealed vials, each containing the assay buffer and the respective substrate:

    • Positive Control: L-[1-14C]ornithine + unlabeled L-ornithine

    • Negative Control: L-[1-14C]ornithine + D-ornithine (at a concentration equal to or greater than L-ornithine)

    • Test Sample: L-[1-14C]ornithine + test compound

  • Pre-incubate the vials at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding the ODC enzyme preparation to each vial.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by injecting 2 M H2SO4 into the reaction mixture, taking care not to contaminate the paper wick.

  • Continue the incubation for an additional 60 minutes to ensure complete trapping of the released 14CO2 by the paper wick.

  • Remove the paper wicks and place them into scintillation vials containing liquid scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

Spectrophotometric Assay

This method offers a non-radioactive alternative by measuring the formation of putrescine.

Principle: Putrescine, the product of the ODC reaction, reacts with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored product that can be measured spectrophotometrically.

Materials:

  • Purified or partially purified ODC enzyme preparation

  • L-Ornithine

  • D-Ornithine

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.05 mM PLP

  • 1 M Borate (B1201080) buffer (pH 9.5)

  • 20 mM TNBS solution

  • 1-Pentanol (B3423595)

  • 1 M HCl

Procedure:

  • Set up reaction tubes with the assay buffer and the respective substrates:

    • Positive Control: L-Ornithine

    • Negative Control: D-Ornithine

    • Blank: No substrate

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Start the reaction by adding the ODC enzyme preparation.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Add borate buffer to raise the pH to approximately 9.5.

  • Add the TNBS solution and incubate at 40°C for 10 minutes.

  • Extract the colored product by adding 1-pentanol and vortexing vigorously.

  • Centrifuge to separate the phases.

  • Measure the absorbance of the upper pentanol (B124592) layer at 420 nm.

Visualizing the Rationale

To further clarify the concepts discussed, the following diagrams illustrate the polyamine biosynthesis pathway and the logical workflow for a robust stereospecificity assay.

Polyamine_Biosynthesis L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase L_Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) L_Ornithine->ODC Putrescine Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine Arginase->L_Ornithine ODC->Putrescine Spermidine_Synthase->Spermidine Spermine_Synthase->Spermine

Caption: Polyamine biosynthesis pathway highlighting the role of ODC.

Stereospecificity_Assay_Workflow cluster_0 Assay Setup cluster_1 Incubation & Measurement cluster_2 Expected Results Positive_Control Positive Control: Enzyme + L-Ornithine Incubate Incubate at 37°C Positive_Control->Incubate Negative_Control Negative Control: Enzyme + D-Ornithine Negative_Control->Incubate DL_Mixture Incorrect Control: Enzyme + this compound DL_Mixture->Incubate Measure Measure Product Formation (e.g., 14CO2 release or colorimetric change) Incubate->Measure Positive_Result High Activity Measure->Positive_Result from Positive Control Negative_Result No/Negligible Activity Measure->Negative_Result from Negative Control Misleading_Result Partial Activity Measure->Misleading_Result from this compound

Caption: Workflow for a stereospecificity assay.

Conclusion

References

Safety Operating Guide

Proper Disposal of DL-Ornithine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of DL-Ornithine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with general laboratory safety standards.

I. Hazard Assessment

According to the Safety Data Sheet (SDS) provided by Fisher Scientific, this compound hydrochloride is not considered a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is crucial to note that other suppliers' SDSs indicate that it may cause eye and skin irritation, and its toxicological properties have not been fully investigated[2]. Therefore, it is recommended to handle this compound with care and use appropriate personal protective equipment (PPE).

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles[1][3].

  • Hand Protection: Chemically resistant gloves[1][3].

  • Respiratory Protection: For fine powders, a type N95 (US) respirator may be appropriate[3].

  • Protective Clothing: A standard laboratory coat is recommended to prevent skin contact[1].

III. Disposal Procedure for Solid this compound

For the disposal of solid this compound powder:

  • Container Selection: Place the waste this compound in a clearly labeled, sealed container to prevent dust generation[4][5]. The container must be compatible with the chemical and in good condition, with a secure cap[6][7].

  • Labeling: The container must be labeled with the full chemical name, "this compound," and indicate that it is non-hazardous waste.

  • Disposal Route: Dispose of the sealed container in the regular laboratory trash, unless your institution's specific guidelines prohibit this[4]. Always check with your institution's Environmental Health and Safety (EHS) department for local regulations.

  • Documentation: Keep a record of the disposed chemical, including the quantity and date of disposal, as part of good laboratory practice.

IV. Disposal Procedure for Aqueous Solutions of this compound

For the disposal of aqueous solutions containing this compound:

  • Neutralization: While this compound itself is not significantly acidic or basic, ensure the pH of the solution is between 5.5 and 10.5 before considering drain disposal[4].

  • Dilution: Dilute small quantities of the this compound solution with a large amount of water. A general guideline is a 20-fold excess of water.

  • Drain Disposal: If permitted by your local regulations and institutional policies, slowly pour the diluted solution down the drain with running water[4]. This method is only suitable for small quantities (a few hundred grams or milliliters per day)[4].

  • Prohibited Disposal: Never dispose of chemical waste in storm drains[4].

V. Spill Cleanup

In the event of a spill:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, sweep up the material and place it in a suitable container for disposal[2]. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the cleanup materials and waste as described in the procedures above.

VI. Regulatory Considerations

While this compound is not classified as a hazardous waste under federal regulations, state and local regulations may vary[8][9][10][11]. It is the responsibility of the waste generator to ensure compliance with all applicable regulations[10]. Always consult your institution's EHS department for specific guidance on chemical waste disposal.

Data Presentation

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueReference
Physical State Powder Solid[1]
Appearance White[1]
Molecular Formula C5H12N2O2 · HCl[1][3]
Molecular Weight 168.62 g/mol [3]
Melting Point ~233 °C (decomposes)[3]
Solubility Soluble in water[12]
pH No information available[1]
Flash Point Not applicable[3]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols.

Mandatory Visualization

DL_Ornithine_Disposal_Workflow cluster_start cluster_identification cluster_solid cluster_liquid cluster_end start Start: This compound Waste identify 1. Identify Waste Form start->identify solid_waste Solid this compound identify->solid_waste Solid liquid_waste Aqueous Solution of this compound identify->liquid_waste Liquid package_solid 2a. Place in a sealed, labeled container. solid_waste->package_solid dispose_solid 3a. Dispose in regular lab trash (pending institutional approval). package_solid->dispose_solid end End of Disposal dispose_solid->end check_ph 2b. Check pH (5.5-10.5) liquid_waste->check_ph dilute_solution 3b. Dilute with large volume of water. check_ph->dilute_solution Yes consult_ehs Consult EHS for alternative disposal. check_ph->consult_ehs No drain_disposal 4b. Dispose down the drain with running water (pending institutional approval). dilute_solution->drain_disposal drain_disposal->end consult_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling DL-Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling DL-Ornithine in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment for researchers, scientists, and drug development professionals. While this compound hydrochloride is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, its toxicological properties have not been fully investigated, warranting a cautious approach.[1][2]

Personal Protective Equipment (PPE)

A systematic approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE to prevent skin and eye contact, and respiratory exposure.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3]
Face ShieldRecommended for procedures with a significant risk of splashing or dust generation.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For prolonged contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[3][4]
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn and fully buttoned.[3][5]
Chemical ApronA splash-resistant chemical apron is advised for tasks with a higher potential for splashes.[3]
Respiratory Protection Dust Mask/RespiratorIf handling procedures are likely to generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Operational Plan: Step-by-Step Handling Protocol

A strict operational workflow is essential for minimizing exposure and maintaining the integrity of this compound.

1. Preparation:

  • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

  • Ensure that a calibrated analytical balance is available for accurate measurement.

  • Verify that an eyewash station and safety shower are unobstructed and readily accessible.

  • Don all required personal protective equipment as detailed in the table above.[3]

2. Handling the Solid Compound:

  • All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of airborne particles.[5]

  • When weighing the compound, use a tared, sealed container to minimize dust generation.[3]

  • Avoid direct contact with the solid material. Use clean, dry spatulas for transferring.[3]

3. Solution Preparation:

  • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • If the solvent is volatile, ensure the preparation is conducted within a certified chemical fume hood.

4. Post-Handling:

  • Clean all equipment and the work area thoroughly after use.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE.[3]

  • Wash hands thoroughly with soap and water after handling is complete.[3][7]

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Caption: Workflow for handling a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.[8]

  • Assess the Spill: Determine if the spill is minor or major. A minor spill is a small quantity that can be safely cleaned up by trained laboratory personnel.[8] For major spills, evacuate the laboratory and contact emergency services.

  • Don PPE: Before cleaning a minor spill, don the appropriate PPE, including gloves, safety goggles, and a lab coat.[9]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[10]

  • Cleanup:

    • For solid spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[11] You can lightly dampen a paper towel to wipe up any remaining powder.[12]

    • For liquid spills: Cover the spill with an inert absorbent material, working from the outside in.[10] Once fully absorbed, scoop the material into a suitable container for disposal.[10]

  • Decontamination: Clean the spill area with soap and water.[9]

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste in a clearly labeled and sealed container.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste, including empty containers, contaminated gloves, and weighing papers, in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.[3][5]

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines and to arrange for waste pickup.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Ornithine
Reactant of Route 2
DL-Ornithine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.